molecular formula C4H10K2N3O5P B15613447 Phosphocreatine dipotassium

Phosphocreatine dipotassium

Cat. No.: B15613447
M. Wt: 289.31 g/mol
InChI Key: XWEWZPLBNYEIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphocreatine dipotassium is a useful research compound. Its molecular formula is C4H10K2N3O5P and its molecular weight is 289.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H10K2N3O5P

Molecular Weight

289.31 g/mol

InChI

InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;

InChI Key

XWEWZPLBNYEIPE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Phosphocreatine Shuttle in Cardiac Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless mechanical work of the heart necessitates a constant and robust supply of adenosine (B11128) triphosphate (ATP). The phosphocreatine (B42189) (PCr) shuttle is a critical energy transport and buffering system that ensures the efficient delivery of high-energy phosphates from the sites of production in the mitochondria to the sites of utilization at the myofibrils and ion pumps. This technical guide provides a comprehensive overview of the core mechanisms of the phosphocreatine shuttle in cardiac muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of the Phosphocreatine Shuttle

The phosphocreatine shuttle facilitates the intracellular transport of high-energy phosphates, effectively bypassing the diffusion limitations of ATP.[1] This system relies on the reversible phosphorylation of creatine (B1669601) (Cr) to phosphocreatine (PCr), catalyzed by a family of creatine kinase (CK) isoenzymes strategically localized within the cardiomyocyte.

The shuttle can be conceptualized in the following key steps:

  • Mitochondrial PCr Synthesis: Within the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) utilizes ATP produced by oxidative phosphorylation to phosphorylate creatine, forming PCr and adenosine diphosphate (B83284) (ADP). This reaction is favored by the high ATP/ADP ratio in the mitochondrial matrix.[1]

  • Diffusion of PCr: PCr, being a smaller and more mobile molecule than ATP, readily diffuses through the cytosol from the mitochondria to the sites of high energy demand.

  • ATP Regeneration at Sites of Utilization: At the myofibrils and sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, cytosolic creatine kinase isoforms (MM-CK and MB-CK) catalyze the transfer of the phosphoryl group from PCr to ADP, regenerating ATP locally to fuel muscle contraction and ion transport.[2]

  • Creatine Recycling: The resulting free creatine diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle cycle.[1]

This elegant system not only acts as a spatial energy buffer, ensuring rapid ATP regeneration where it is most needed, but also as a temporal energy buffer, maintaining ATP homeostasis during periods of high cardiac workload.

Quantitative Data

The efficiency of the phosphocreatine shuttle is underpinned by the kinetic properties of the creatine kinase isoenzymes and the intracellular concentrations of the key metabolites.

ParameterValueSpeciesMethodReference
Mitochondrial Creatine Kinase (mtCK)
Km for Creatine5.0 mMCanineEnzyme Kinetics[3]
Km for MgATP2-0.7 mMCanineEnzyme Kinetics[3]
Km for Creatine Phosphate (B84403)0.5 mMCanineEnzyme Kinetics[3]
Km for MgADP-0.05 mMCanineEnzyme Kinetics[3]
Cytosolic Creatine Kinase (MM-CK)
Km for Creatine Phosphate3.7 mmol/lHumanEnzyme Kinetics[4]
Cytosolic Creatine Kinase (MB-CK)
Km for Creatine Phosphate2.1 mmol/lHumanEnzyme Kinetics[4]
MetaboliteConcentrationSpeciesMethodReference
Phosphocreatine (PCr)9.0 +/- 1.2 mmol/kg wet wtHuman31P NMR Spectroscopy[5]
Adenosine Triphosphate (ATP)5.3 +/- 1.2 mmol/kg wet wtHuman31P NMR Spectroscopy[5]
Total Creatine~25-30 mmol/kg wet wtRatBiochemical Assays
Free ADPLow micromolar rangeVariousCalculated from CK equilibrium

Experimental Protocols

Isolation of Cardiac Mitochondria

Objective: To isolate functional mitochondria from cardiac tissue for subsequent analysis of enzyme activity and respiration.

Methodology:

  • Tissue Homogenization: Excise the heart and place it in ice-cold isolation buffer (e.g., containing sucrose, EGTA, and a suitable buffer like MOPS). Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800 g) to pellet nuclei and cell debris.

  • Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 g) to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream applications.

Creatine Kinase Activity Assay

Objective: To measure the enzymatic activity of creatine kinase in tissue homogenates or isolated cellular fractions.

Methodology:

  • Sample Preparation: Homogenize cardiac tissue in a suitable buffer (e.g., phosphate buffer). Centrifuge to remove insoluble material.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, phosphocreatine, ADP, and a coupled enzyme system (e.g., hexokinase and glucose-6-phosphate dehydrogenase).

  • Initiation of Reaction: Add the sample to the reaction mixture to initiate the CK-catalyzed reaction, which produces ATP.

  • Coupled Enzyme Reaction: The newly synthesized ATP is used by hexokinase to phosphorylate glucose, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH.

  • Spectrophotometric Measurement: Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm. The rate of absorbance change is directly proportional to the CK activity in the sample.

31P-NMR Spectroscopy for In Vivo Analysis

Objective: To non-invasively measure the relative and absolute concentrations of high-energy phosphates (PCr, ATP) and intracellular pH in the intact heart.

Methodology:

  • Subject Positioning: The subject is placed within the bore of a high-field MRI scanner equipped for 31P spectroscopy. A specialized surface coil is positioned over the chest to detect signals from the heart.

  • Localization: A localization technique, such as Image-Selected In Vivo Spectroscopy (ISIS) or 3D Chemical Shift Imaging (CSI), is used to acquire spectra specifically from the myocardial tissue, avoiding contamination from surrounding skeletal muscle.

  • Data Acquisition: 31P NMR spectra are acquired, showing distinct peaks for PCr, the three phosphate groups of ATP (γ, α, and β), and inorganic phosphate (Pi).

  • Data Analysis: The areas under the peaks are integrated to determine the relative concentrations of the metabolites. The chemical shift difference between the PCr and Pi peaks is used to calculate the intracellular pH. For absolute quantification, an external reference standard is often used.

  • Flux Measurement (Saturation Transfer): To measure the forward flux through the creatine kinase reaction (PCr → ATP), a saturation transfer experiment can be performed. The γ-ATP peak is selectively saturated with a radiofrequency pulse, and the decrease in the PCr peak intensity is measured. The rate of this decrease is proportional to the forward CK flux.

Signaling Pathways and Visualizations

The phosphocreatine shuttle is subject to intricate regulation by various signaling pathways that respond to the energetic state of the cardiomyocyte.

phosphocreatine_shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_myofibril Myofibril Mito_Matrix Matrix (Oxidative Phosphorylation) Mito_ATP ATP Mito_Matrix->Mito_ATP Produces IMS Intermembrane Space mtCK mtCK Mito_ATP->mtCK Mito_ADP ADP mtCK->Mito_ADP PCr_mito PCr mtCK->PCr_mito Synthesizes PCr_cyto PCr PCr_mito->PCr_cyto Diffusion Cr_mito Cr Cr_mito->mtCK MMCK MM-CK PCr_cyto->MMCK Cr_cyto Cr Cr_cyto->Cr_mito Diffusion Myo_ATP ATP Contraction Contraction Myo_ATP->Contraction Fuels Myo_ADP ADP Myo_ADP->MMCK MMCK->Cr_cyto MMCK->Myo_ATP Regenerates Contraction->Myo_ADP

Caption: The phosphocreatine shuttle mechanism in cardiomyocytes.

experimental_workflow start Start: Isolate Cardiac Tissue homogenization Homogenize in Coupled Enzyme Buffer start->homogenization centrifugation Centrifuge to Remove Debris homogenization->centrifugation supernatant Collect Supernatant (Sample) centrifugation->supernatant assay Add Sample to Reaction Mixture supernatant->assay reaction_prep Prepare Reaction Mixture (PCr, ADP, NADP+, etc.) reaction_prep->assay measurement Measure Absorbance at 340 nm over time assay->measurement calculation Calculate CK Activity measurement->calculation end End: Report CK Activity calculation->end

Caption: Experimental workflow for creatine kinase activity assay.

ampk_regulation Metabolic_Stress Metabolic Stress (e.g., Ischemia, Increased Workload) AMP_ATP_ratio Increased AMP/ATP Ratio Metabolic_Stress->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Creatine_Transporter Creatine Transporter (CrT) AMPK->Creatine_Transporter Stimulates CK_activity Creatine Kinase (CK) Activity AMPK->CK_activity May Modulate Creatine_Uptake Increased Creatine Uptake Creatine_Transporter->Creatine_Uptake Energy_Homeostasis Restoration of Energy Homeostasis Creatine_Uptake->Energy_Homeostasis CK_activity->Energy_Homeostasis

Caption: AMPK-mediated regulation of the phosphocreatine shuttle.

Regulation of the Phosphocreatine Shuttle

The activity of the phosphocreatine shuttle is tightly regulated to match the energetic demands of the heart. A key regulator is the AMP-activated protein kinase (AMPK), a cellular energy sensor.

  • Activation of AMPK: Under conditions of metabolic stress, such as ischemia or increased cardiac workload, the ratio of AMP to ATP increases. This rise in the AMP/ATP ratio allosterically activates AMPK and also promotes its phosphorylation and activation by upstream kinases, most notably LKB1 in cardiomyocytes.[6][7]

  • Downstream Effects of AMPK: Once activated, AMPK orchestrates a response to restore energy homeostasis. In the context of the phosphocreatine shuttle, AMPK has been shown to stimulate the activity of the creatine transporter (CrT), leading to increased uptake of creatine into the cardiomyocytes.[8] This enhances the substrate pool for PCr synthesis. The direct regulation of creatine kinase isoenzymes by AMPK is an area of ongoing investigation, with some studies suggesting a potential modulatory role.[9]

Other signaling pathways, including those involving calcium and various hormones, are also thought to influence the phosphocreatine shuttle, although the precise mechanisms are still being elucidated.

Conclusion

The phosphocreatine shuttle is a sophisticated and indispensable system for energy homeostasis in the cardiac muscle. Its intricate network of creatine kinase isoenzymes and its dynamic regulation ensure that the heart can adapt to a wide range of physiological demands. A thorough understanding of this shuttle's mechanism, quantitative parameters, and regulatory pathways is crucial for researchers and drug development professionals seeking to address cardiac dysfunction associated with impaired energy metabolism. The experimental protocols and visualizations provided in this guide offer a robust framework for further investigation into this vital aspect of cardiac physiology.

References

Early Studies on the Phosphocreatine to ATP Ratio: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of phosphocreatine (B42189) (PCr) and adenosine (B11128) triphosphate (ATP) in the late 1920s revolutionized our understanding of muscle energetics. These seminal studies laid the groundwork for decades of research into the bioenergetics of cellular function and the critical role of the PCr/ATP ratio as an indicator of cellular energy status. This technical guide provides an in-depth review of the foundational research, detailing the experimental protocols, presenting the original quantitative data, and illustrating the key biochemical relationships of this era.

Core Concepts: The Discovery of "Phosphagen" and ATP

In 1927, the husband and wife team of Grace and Philip Eggleton, working at the University of Cambridge, reported the discovery of a labile phosphorus compound in frog muscle, which they termed "phosphagen".[1][2] Almost simultaneously, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School independently identified the same compound, which they later characterized as phosphocreatine.[3] These researchers observed that the concentration of this "phosphagen" decreased during muscle contraction and was resynthesized during recovery, suggesting its role as an energy reserve.

Two years later, in 1929, Karl Lohmann, a German biochemist, discovered adenosine triphosphate (ATP).[4] This was followed by the crucial work of Einar Lundsgaard in 1930, who demonstrated that muscles poisoned with iodoacetate, which blocks glycolysis and lactic acid formation, could still contract, and that this contraction was associated with the breakdown of phosphocreatine.[5] This finding challenged the prevailing theory that lactic acid formation was the direct fuel for muscle contraction.

It was Karl Lohmann who, in 1934, elucidated the enzymatic link between these two molecules. He discovered the reversible reaction where ATP and creatine (B1669601) are in equilibrium with ADP and phosphocreatine, a process catalyzed by what is now known as creatine kinase.[5] This fundamental reaction, often referred to as the "Lohmann reaction," established the role of phosphocreatine as a high-energy phosphate (B84403) buffer for the rapid regeneration of ATP.

Quantitative Data from Early Studies

The early researchers meticulously quantified the concentrations of these newly discovered phosphate compounds in various muscle tissues. The data below is compiled from their original publications, providing a snapshot of the initial understanding of the phosphocreatine and inorganic phosphate content in muscle. It is important to note that direct measurements of ATP were not yet established in the earliest studies, and the focus was on the more abundant "phosphagen."

Tissue/ConditionPhosphagen (as mg P₂O₅ per 100g muscle)Inorganic Phosphate (as mg P₂O₅ per 100g muscle)Reference
Frog Gastrocnemius (Resting)~80-90~20-25Eggleton & Eggleton, 1927[6]
Frog Gastrocnemius (Fatigued)~20-30~70-80Eggleton & Eggleton, 1927[6]
Cat Muscle (Resting)~50~25Fiske & Subbarow, 1929

Experimental Protocols

The analytical methods of the 1920s and 1930s were foundational to the discovery and quantification of phosphocreatine and ATP. The primary technique was the colorimetric determination of phosphate, pioneered by Fiske and Subbarow.

Muscle Tissue Extraction

A critical first step in these early experiments was the rapid preservation of the metabolic state of the muscle tissue to prevent the breakdown of labile phosphate compounds like phosphocreatine.

  • Procedure:

    • The muscle tissue was rapidly excised from the animal (e.g., frog gastrocnemius).

    • The tissue was immediately frozen in liquid air or dropped into ice-cold trichloroacetic acid (TCA).

    • The frozen tissue was then ground to a fine powder and extracted with cold TCA.

    • The TCA extract was neutralized with a base, such as sodium hydroxide, to a pH suitable for subsequent analysis.

Fiske and Subbarow Method for Phosphate Determination

This colorimetric method, published in 1925, was instrumental in the discovery of phosphocreatine and ATP. It allowed for the quantitative measurement of inorganic phosphate in biological extracts.

  • Principle: The method is based on the reaction of inorganic phosphate with molybdic acid to form phosphomolybdic acid. This complex is then reduced by a reducing agent (originally 1,2,4-aminonaphtholsulfonic acid) to produce a stable blue color, the intensity of which is proportional to the phosphate concentration.

  • Reagents:

    • Acid Molybdate (B1676688) Solution: A solution of ammonium (B1175870) molybdate in sulfuric acid.

    • Reducing Agent: A solution of 1,2,4-aminonaphtholsulfonic acid.

    • Trichloroacetic Acid (TCA): For deproteinization and extraction.

    • Standard Phosphate Solution: A solution of known phosphate concentration for calibration.

  • Procedure for Inorganic Phosphate:

    • To a sample of the neutralized muscle extract, the acid molybdate solution was added.

    • The reducing agent was then added, and the solution was mixed.

    • The blue color was allowed to develop over a specific time period.

    • The intensity of the color was measured using a colorimeter and compared to a standard curve prepared with known concentrations of phosphate.

  • Procedure for Phosphocreatine (as "Labile Phosphate"):

    • To determine the amount of phosphocreatine, the muscle extract was first treated with acid (e.g., by heating in the acid molybdate solution) to hydrolyze the labile phosphate group from creatine.

    • The total inorganic phosphate (pre-existing plus that liberated from phosphocreatine) was then measured using the colorimetric method described above.

    • The concentration of phosphocreatine was calculated by subtracting the initial inorganic phosphate concentration from the total phosphate concentration after acid hydrolysis.

Lundsgaard's Experiment on Muscle Contraction without Lactate Formation

Einar Lundsgaard's experiments in 1930 were pivotal in shifting the focus from lactic acid to phosphocreatine as the primary energy source for muscle contraction.

  • Model System: Frog muscles (e.g., sartorius or gastrocnemius).

  • Inhibitor: Iodoacetate was used to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase, thereby blocking the glycolytic pathway and preventing the formation of lactic acid.

  • Experimental Setup:

    • Muscles were dissected and soaked in a Ringer's solution containing iodoacetate.

    • The muscles were then stimulated electrically to induce contraction.

    • The force of contraction was recorded.

    • At various time points (before and after contraction), the muscles were rapidly frozen and analyzed for their content of phosphocreatine and inorganic phosphate using the methods described above.

  • Key Observation: The iodoacetate-poisoned muscles were able to contract, but for a much shorter duration than control muscles. This contraction was directly correlated with the breakdown of phosphocreatine, demonstrating that muscle contraction could occur in the absence of lactic acid formation, with the energy being derived from the hydrolysis of "phosphagen."[5]

Signaling Pathways and Logical Relationships

The early studies on the phosphocreatine to ATP ratio were primarily focused on the identification and quantification of these molecules. The concept of complex signaling pathways as we understand them today had not yet been developed. However, the fundamental biochemical relationship elucidated by Karl Lohmann in 1934, the reversible reaction catalyzed by creatine kinase, can be represented as a simple logical relationship.

Lohmann_Reaction PCr Phosphocreatine CK Creatine Kinase PCr->CK ADP ADP ADP->CK ATP ATP ATP->CK Cr Creatine Cr->CK CK->PCr CK->ADP CK->ATP CK->Cr

The Lohmann Reaction: The reversible equilibrium between phosphocreatine and ATP.

The experimental workflow for the determination of phosphocreatine and inorganic phosphate using the Fiske-Subbarow method can also be visualized.

Fiske_Subbarow_Workflow cluster_sample_prep Sample Preparation cluster_analysis Phosphate Analysis cluster_inorganic_p Inorganic Phosphate (Pi) cluster_total_p Total Phosphate (after PCr Hydrolysis) cluster_calculation Calculation Muscle_Tissue 1. Rapidly Excise and Freeze Muscle Tissue Grind_Extract 2. Grind Frozen Tissue and Extract with Cold TCA Muscle_Tissue->Grind_Extract Neutralize 3. Neutralize TCA Extract Grind_Extract->Neutralize Add_Molybdate_Reducer_Pi 4a. Add Acid Molybdate and Reducing Agent Neutralize->Add_Molybdate_Reducer_Pi Acid_Hydrolysis 4b. Acid Hydrolysis to Convert PCr to Pi Neutralize->Acid_Hydrolysis Measure_Color_Pi 5a. Measure Blue Color Intensity Add_Molybdate_Reducer_Pi->Measure_Color_Pi Calculate_PCr [PCr] = [Total P] - [Pi] Measure_Color_Pi->Calculate_PCr Add_Molybdate_Reducer_Total 5b. Add Acid Molybdate and Reducing Agent Acid_Hydrolysis->Add_Molybdate_Reducer_Total Measure_Color_Total 6b. Measure Total Blue Color Intensity Add_Molybdate_Reducer_Total->Measure_Color_Total Measure_Color_Total->Calculate_PCr

Experimental workflow for the Fiske-Subbarow method.

Conclusion

The early studies on the phosphocreatine to ATP ratio were characterized by meticulous and innovative biochemical analyses that laid the very foundation of our understanding of muscle energetics. The discovery of "phosphagen" by the Eggletons and Fiske and Subbarow, the identification of ATP by Lohmann, and the crucial experiments by Lundsgaard collectively shifted the paradigm of muscle metabolism. The development of the Fiske-Subbarow method for phosphate determination was a key technological advance that enabled these discoveries. While the concept of the PCr/ATP ratio has since been refined with advanced techniques like ³¹P-NMR spectroscopy, the foundational principles established in these early studies remain central to the fields of physiology, biochemistry, and drug development.

References

Endogenous Synthesis of Phosphocreatine in Vertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocreatine (B42189) (PCr) is a pivotal molecule in cellular bioenergetics, serving as a rapidly mobilizable reserve of high-energy phosphates essential for maintaining ATP homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and brain.[1][2] The endogenous synthesis of phosphocreatine is a multi-step process involving a series of enzymatic reactions primarily occurring in the kidneys and liver, with the final phosphorylation step taking place in the target tissues. This technical guide provides an in-depth overview of the core pathways of phosphocreatine biosynthesis in vertebrates, detailing the enzymatic machinery, regulatory mechanisms, and tissue-specific distribution. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

The Core Pathway of Phosphocreatine Biosynthesis

The endogenous synthesis of creatine (B1669601), the precursor to phosphocreatine, is a two-step enzymatic process that utilizes three amino acids: arginine, glycine, and methionine.[3][4]

Step 1: Formation of Guanidinoacetate (GAA)

The initial and rate-limiting step in creatine biosynthesis is the formation of guanidinoacetate (GAA) from arginine and glycine.[5] This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) .[3][6]

  • Reaction: L-arginine + Glycine ⇌ Guanidinoacetate + L-ornithine

  • Primary Location: The highest AGAT activity is found in the kidneys, with the pancreas also exhibiting significant activity.[3][7]

Step 2: Methylation of Guanidinoacetate to Creatine

In the second step, GAA is methylated to form creatine. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) , which utilizes S-adenosylmethionine (SAM) as the methyl group donor.[1][3]

  • Reaction: Guanidinoacetate + S-adenosylmethionine ⇌ Creatine + S-adenosylhomocysteine

  • Primary Location: The liver is the principal site of GAMT activity.[3][8]

Following its synthesis, creatine is released into the bloodstream and transported to tissues with high energy requirements.[6]

Step 3: Phosphorylation of Creatine to Phosphocreatine

The final step in the synthesis of phosphocreatine is the reversible phosphorylation of creatine, catalyzed by the enzyme creatine kinase (CK) . This reaction occurs within the target cells.[9][10]

  • Reaction: Creatine + ATP ⇌ Phosphocreatine + ADP

  • Location: Tissues with high creatine kinase activity include skeletal muscle, heart, and brain.[9][11]

The phosphocreatine system acts as a temporal and spatial energy buffer. During periods of high energy demand, creatine kinase catalyzes the transfer of the phosphoryl group from phosphocreatine to ADP, rapidly regenerating ATP.[1][2] Conversely, during periods of rest and high ATP availability, the reverse reaction replenishes the phosphocreatine stores.[1]

Tissue Distribution and Transport

The synthesis and utilization of phosphocreatine involve a coordinated effort between different organs. While the kidneys and liver are the primary sites of creatine synthesis, approximately 95% of the body's creatine and phosphocreatine stores are found in skeletal muscle.[6][12] The brain, heart, and testes also maintain significant pools of these compounds.[4]

The uptake of creatine from the bloodstream into target cells is mediated by a specific, sodium- and chloride-dependent creatine transporter protein (CrT) , encoded by the SLC6A8 gene.[13][14] This transporter plays a crucial role in concentrating creatine within cells against a significant concentration gradient.[15]

Regulation of Phosphocreatine Synthesis

The endogenous synthesis of phosphocreatine is tightly regulated to maintain cellular energy homeostasis.

Feedback Regulation of AGAT

The primary regulatory point in creatine biosynthesis is the feedback inhibition of AGAT activity and expression by creatine itself.[1][2] Elevated intracellular creatine levels suppress the synthesis of AGAT at a pre-translational level, thus reducing the production of GAA.[16] This feedback mechanism is crucial for preventing the overproduction of creatine and its intermediates.

Hormonal Regulation

Several hormones have been shown to influence creatine biosynthesis, primarily by modulating AGAT activity.

  • Growth Hormone: Upregulates AGAT expression, likely to support the increased energy demands associated with growth and increased muscle mass.[1][17]

  • Thyroxine (T4): Works synergistically with epinephrine (B1671497) to increase cellular metabolism, and it is suggested that it upregulates creatine synthesis to meet these heightened energy needs.[17]

  • Androgens (Testosterone, Dihydrotestosterone): Have been shown to increase AGAT activity.[17]

  • Estrogens (Estradiol): Tend to downregulate AGAT activity.[17]

Regulation of the Creatine Transporter (SLC6A8)

The activity of the creatine transporter is also subject to regulation, which in turn affects intracellular creatine and phosphocreatine levels.

  • AMP-activated protein kinase (AMPK): A key cellular energy sensor, AMPK has been shown to inhibit the activity of the creatine transporter. This may occur indirectly through the mTOR pathway.[18][19] Activation of AMPK, which signals low cellular energy status, may reduce creatine uptake to conserve energy.

  • Substrate Availability: Creatine transport capacity is modulated by the availability of its substrate, creatine.[4]

Quantitative Data

Table 1: Enzyme Kinetics of AGAT and GAMT
EnzymeSpeciesTissueSubstrateK_m_ (µM)V_max_ (nmol/h/mg protein)Reference
GAMT HumanFibroblastsGuanidinoacetate9.5 - 14.80.38 - 0.56[20]
S-adenosylmethionine68 - 78[20]
HumanLymphoblastsGuanidinoacetate9.5 - 14.80.61 - 0.84[20]
S-adenosylmethionine68 - 78[20]
Table 2: Tissue Concentrations of Creatine and Phosphocreatine in Vertebrates (µmol/g wet weight)
TissueSpeciesTotal Creatine (Cr + PCr)Phosphocreatine (PCr)Reference
Brain Guinea Pig, Mouse, Rat10 - 22-[21]
Human-1.15 ± 0.17 (PCr/ATP ratio)[22]
Skeletal Muscle Human120 (mmol/kg dry mass)-[6]
Guinea Pig, Mouse, Rat10 - 22-[21]
Heart Guinea Pig, Mouse, Rat10 - 22-[21]
Liver Guinea Pig, Mouse, Rat5 - 8-[21]
Kidney Guinea Pig, Mouse, Rat5 - 8-[21]
Lung Guinea Pig, Mouse, Rat5 - 8-[21]

Note: Values can vary based on factors such as age, diet, and physiological state. The data presented is a general range from the cited literature.

Experimental Protocols

AGAT Enzyme Activity Assay (Stable Isotope-Labeled Substrate Method)

This method utilizes stable isotope-labeled substrates to determine the rate of GAA formation.

Materials:

  • L-[guanido-¹⁵N₂]arginine

  • [U-¹³C₂,¹⁵N]glycine

  • Cell or tissue homogenates

  • Gas chromatography-mass spectrometry (GC-MS) system

  • [1,2-¹³C₂]GAA (internal standard)

Protocol:

  • Sample Preparation: Prepare homogenates of tissues or cell pellets in an appropriate buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the cell/tissue homogenate, L-[guanido-¹⁵N₂]arginine, and [U-¹³C₂,¹⁵N]glycine in a suitable buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding an acid.

  • Internal Standard Addition: Add a known amount of the internal standard, [1,2-¹³C₂]GAA.

  • Derivatization: Derivatize the samples to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the samples by GC-MS to quantify the amount of the product, [1,2-¹³C₂,¹⁵N₃]GAA, relative to the internal standard.

  • Calculation: Calculate the AGAT activity based on the rate of product formation per unit of protein per unit of time.

This protocol is a generalized summary based on the principles described in the literature.[7][11]

GAMT Enzyme Activity Assay (Radiolabeled Substrate Method)

This assay measures the formation of radiolabeled creatine from radiolabeled GAA.

Materials:

  • ¹⁴C-labeled guanidinoacetate

  • S-adenosylmethionine

  • Cell or tissue extracts (concentrated and dialyzed)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Protocol:

  • Sample Preparation: Prepare concentrated and dialyzed extracts from cultured cells (e.g., fibroblasts, lymphoblasts) or tissues.

  • Reaction Mixture: Set up a reaction mixture containing the cell/tissue extract, ¹⁴C-guanidinoacetate, and S-adenosylmethionine in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid.

  • Separation: Separate the radiolabeled substrate (¹⁴C-guanidinoacetate) from the product (¹⁴C-creatine) using HPLC with a suitable column (e.g., Hypersil ODS).

  • Quantification: Determine the amount of ¹⁴C-creatine formed by collecting fractions and measuring radioactivity using a scintillation counter or by using an in-line radioactivity detector.

  • Calculation: Calculate GAMT activity as nmol of creatine formed per hour per mg of protein.[20]

Quantification of Creatine and Phosphocreatine by HPLC

Materials:

  • Tissue or plasma samples

  • Perchloric acid (PCA) for deproteinization

  • HPLC system with a UV detector

  • A suitable reversed-phase column (e.g., C18)

  • Mobile phase (e.g., containing an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate)

Protocol:

  • Sample Preparation: Homogenize tissue samples in cold PCA and centrifuge to remove precipitated proteins. Neutralize the supernatant. For plasma samples, deproteinize with PCA.

  • Chromatographic Separation: Inject the prepared sample onto the HPLC column. Use an isocratic or gradient elution with the appropriate mobile phase to separate creatine and phosphocreatine.

  • Detection: Detect the analytes using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Quantification: Quantify the concentrations of creatine and phosphocreatine by comparing the peak areas to those of known standards.

This is a general protocol; specific conditions such as mobile phase composition, flow rate, and column type may need to be optimized.[23][24][25]

In Vivo Measurement of Phosphocreatine by ³¹P-NMR Spectroscopy

Principle: ³¹P-NMR spectroscopy allows for the non-invasive measurement of phosphorus-containing metabolites, including phosphocreatine and ATP, in living tissues.

General Procedure:

  • Subject Positioning: The subject or animal is placed within the bore of a high-field NMR spectrometer.

  • Localization: A localization technique (e.g., surface coils, ISIS) is used to select the volume of interest (e.g., a specific muscle or brain region).[26]

  • Data Acquisition: A series of radiofrequency pulses are applied to excite the ³¹P nuclei, and the resulting free induction decay (FID) signal is recorded.[27]

  • Signal Averaging: Multiple FIDs are typically averaged to improve the signal-to-noise ratio.

  • Fourier Transformation: The averaged FID is mathematically converted into a frequency spectrum via Fourier transformation.

  • Spectral Analysis: The resulting spectrum shows distinct peaks corresponding to different phosphorus-containing compounds (e.g., PCr, α-ATP, β-ATP, γ-ATP, inorganic phosphate). The area under each peak is proportional to the concentration of the respective metabolite.

  • Quantification: The relative concentrations of phosphocreatine and ATP can be determined from the peak areas. Absolute quantification can be achieved by referencing to an internal or external standard of known concentration.[22]

Visualizations

Signaling Pathways and Experimental Workflows

Endogenous_Phosphocreatine_Synthesis cluster_synthesis Creatine Biosynthesis cluster_transport_phosphorylation Transport and Phosphorylation Arg L-Arginine GAA Guanidinoacetate Arg->GAA AGAT (Kidney, Pancreas) Gly Glycine Creatine Creatine GAA->Creatine GAMT (Liver) GAA->Creatine  Methyl group SAM S-Adenosylmethionine SAH S-Adenosyl- homocysteine Creatine_blood Creatine (Bloodstream) Creatine->Creatine_blood Release CrT Creatine Transporter (SLC6A8) Creatine_blood->CrT Uptake Creatine_cell Intracellular Creatine CrT->Creatine_cell PCr Phosphocreatine Creatine_cell->PCr Creatine Kinase (Muscle, Brain) ADP ADP ATP ATP

Caption: Overview of the endogenous phosphocreatine synthesis pathway.

AGAT_Regulation cluster_hormonal Hormonal Control cluster_feedback Feedback Regulation Growth_Hormone Growth Hormone AGAT_gene AGAT Gene Expression Growth_Hormone->AGAT_gene Stimulates Testosterone Testosterone AGAT_activity AGAT Enzyme Activity Testosterone->AGAT_activity Stimulates Thyroxine Thyroxine Thyroxine->AGAT_activity Stimulates Estradiol Estradiol Estradiol->AGAT_activity Inhibits Creatine Intracellular Creatine Creatine->AGAT_gene Represses AGAT_gene->AGAT_activity Leads to

Caption: Regulation of AGAT expression and activity.

Creatine_Transporter_Regulation AMPK AMPK mTOR mTOR Pathway AMPK->mTOR Inhibits CrT Creatine Transporter (SLC6A8) Activity mTOR->CrT Stimulates Creatine_uptake Cellular Creatine Uptake CrT->Creatine_uptake Mediates

Caption: Regulation of the creatine transporter by AMPK and mTOR.

HPLC_Workflow start Tissue/Plasma Sample deproteinization Deproteinization (e.g., Perchloric Acid) start->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant neutralization Neutralization supernatant->neutralization injection Inject into HPLC neutralization->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection quantification Quantification vs. Standards detection->quantification

Caption: General workflow for creatine and phosphocreatine quantification by HPLC.

Conclusion

The endogenous synthesis of phosphocreatine is a fundamental biological process in vertebrates, critical for cellular energy homeostasis. This guide has provided a comprehensive overview of the core biosynthetic pathway, its regulation, and the tissue-specific interplay involved. The tabulated quantitative data and detailed experimental protocols offer a practical resource for researchers investigating creatine metabolism and its implications in health and disease. The visualized pathways and workflows aim to facilitate a clearer understanding of the complex relationships governing phosphocreatine synthesis. Further research into the nuanced regulatory networks and the development of more comprehensive quantitative datasets will continue to advance our understanding of this vital metabolic system and may open new avenues for therapeutic interventions in energy-related disorders.

References

The Solubility of Phosphocreatine Dipotassium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phosphocreatine (B42189), a pivotal molecule in cellular bioenergetics, serves as a rapid reserve of high-energy phosphates for the regeneration of adenosine (B11128) triphosphate (ATP). The dipotassium (B57713) salt of phosphocreatine is frequently utilized in research and clinical applications. An in-depth understanding of its solubility and stability in various buffer systems is paramount for accurate and reproducible experimental design. This technical guide provides a comprehensive overview of the solubility of phosphocreatine salts in different aqueous and buffered solutions. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the critical factors influencing its stability. Additionally, this guide illustrates the central role of phosphocreatine in the creatine (B1669601) kinase signaling pathway.

Introduction

Phosphocreatine (PCr) is a naturally occurring compound that plays a crucial role in the energy metabolism of tissues with high and fluctuating energy demands, such as skeletal muscle and the brain[1][2]. Its primary function is to act as a temporal energy buffer, donating a phosphate (B84403) group to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP, a reaction catalyzed by the enzyme creatine kinase (CK)[1][2]. The dipotassium salt of phosphocreatine is a common formulation used in biochemical assays and pharmaceutical preparations.

The solubility of phosphocreatine dipotassium is a critical parameter for researchers, as it dictates the maximum achievable concentration in a given experimental setup. Furthermore, the inherent instability of phosphocreatine in aqueous solutions, leading to its degradation to creatine and inorganic phosphate, or cyclization to creatinine (B1669602), necessitates careful consideration of buffer composition, pH, and temperature[1][3]. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the solubility and handling of this compound.

Quantitative Solubility Data

The solubility of phosphocreatine is dependent on the specific salt form, the solvent, pH, and temperature. While comprehensive data for the dipotassium salt across a wide range of buffers is limited in publicly available literature, the following tables summarize the known solubility of various phosphocreatine salts.

Table 1: Solubility of Phosphocreatine Salts in Water

Phosphocreatine SaltMolecular Weight ( g/mol )SolventTemperatureSolubility (mg/mL)Molar Solubility (mM)
Dipotassium Salt 287.29WaterNot Specified5~17.4
Disodium (B8443419) Salt255.08WaterNot Specified25.51~100
Disodium Salt255.08WaterNot Specified150~588
Di(tris) Salt453.38WaterNot Specified50~110

Note: The significant variation in reported solubility for the disodium salt may be due to differences in experimental conditions or the hydration state of the compound.

Table 2: Observed Solubilities and Usage Concentrations in Biological Buffers

Phosphocreatine SaltBuffer SystempHTemperatureConcentrationNotes
Not Specified30 mM HEPES7.4Not Specified50 mMUsed in an experimental setting, indicating solubility at this concentration.
Not Specified0.5 M MESNot SpecifiedNot SpecifiedNot SpecifiedUsed as a solvent for phosphocreatine in a synthesis protocol.
Disodium SaltPhosphate-Buffered Saline (PBS)Not SpecifiedNot Specified10 mg/mL (~39 mM)Reported from a product specification sheet.

Factors Influencing Solubility and Stability

Several factors critically impact the solubility and, perhaps more importantly, the stability of phosphocreatine in solution.

  • pH: Phosphocreatine is most stable in alkaline conditions. At neutral and, more significantly, acidic pH, the rate of degradation to creatinine increases[1]. One study noted that phosphocreatine is relatively stable at pH 6.0-7.0, while another demonstrated that at pH values higher than 7.4, the formation of phosphocreatine from a precursor is favored, whereas at pH values below 7.4, creatinine is the major product[4][5].

  • Temperature: Lower temperatures enhance the stability of phosphocreatine in solution[1]. Stock solutions should be stored at low temperatures (e.g., -20°C) to minimize degradation.

  • Buffer Species: While systematic comparative studies are scarce, the choice of buffer can influence solubility. The high solubility of the di(tris) salt suggests that TRIS may be a suitable buffer system. The use of phosphocreatine in HEPES and MES buffers in published studies indicates compatibility.

The Creatine Kinase Signaling Pathway

Phosphocreatine is a central component of the creatine kinase (CK) system, which acts as a highly efficient energy buffering and transport system in cells with high energy turnover.

Creatine_Kinase_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol ATP_mito ATP mtCK Mitochondrial CK (mtCK) ATP_mito->mtCK High Energy Phosphate ADP_mito ADP mtCK->ADP_mito PCr_cyto Phosphocreatine (PCr) mtCK->PCr_cyto PCr Shuttle cytoCK Cytosolic CK (MM-CK) PCr_cyto->cytoCK Cr_cyto Creatine (Cr) Cr_cyto->mtCK ATP_cyto ATP Myofibrils Myofibrillar ATPase (Energy Utilization) ATP_cyto->Myofibrils Muscle Contraction ADP_cyto ADP ADP_cyto->cytoCK Myofibrils->ADP_cyto cytoCK->Cr_cyto cytoCK->ATP_cyto

Caption: The Phosphocreatine (PCr) shuttle for cellular energy transport.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in a given buffer.

5.1. Materials

  • This compound salt

  • Buffer of choice (e.g., TRIS-HCl, HEPES, PBS)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a spectrophotometer for enzymatic assay

  • Reagents for the chosen analytical method (see below)

5.2. Procedure

  • Buffer Preparation: Prepare the desired buffer at the target pH and concentration. Ensure the pH is accurately measured at the intended experimental temperature.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound salt to a known volume of the buffer in a sealed vial. The excess should be sufficient to ensure a solid phase remains after equilibrium is reached.

    • Prepare several such vials for time-point analysis to ensure equilibrium has been reached.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Allow the solutions to equilibrate for a predetermined time (e.g., 24, 48, and 72 hours). It is crucial to establish that the concentration of phosphocreatine in the solution does not increase between later time points, confirming that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker. Allow the solid to settle.

    • Withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with the buffer to a concentration within the linear range of the chosen analytical method.

  • Quantification of Phosphocreatine:

    • Method A: HPLC Analysis:

      • An ion-pair reversed-phase HPLC method is suitable for separating and quantifying phosphocreatine.

      • A typical mobile phase could consist of a phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulphate, with a methanol (B129727) gradient[6].

      • Detection is typically performed using a UV detector at around 210 nm.

      • Prepare a standard curve of known phosphocreatine concentrations to quantify the amount in the samples.

    • Method B: Enzymatic Assay:

      • This method relies on a series of coupled enzyme reactions that ultimately lead to the production of a measurable product (e.g., NADPH), which is proportional to the initial phosphocreatine concentration[7][8].

      • The principle involves the reaction of phosphocreatine with ADP, catalyzed by creatine kinase, to produce ATP. The ATP is then used in a subsequent reaction (e.g., phosphorylation of glucose by hexokinase) which is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase.

      • The increase in absorbance at 340 nm due to NADPH formation is measured spectrophotometrically.

      • A standard curve with known phosphocreatine concentrations is required for quantification.

  • Calculation of Solubility:

    • Using the standard curve, determine the concentration of phosphocreatine in the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the concentration in the original saturated solution. This value represents the solubility of this compound under the tested conditions.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess PCr-K2 to buffer B Equilibrate in thermostatic shaker A->B C Check for equilibrium (e.g., 24, 48, 72h) B->C D Collect supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G Quantify PCr F->G H HPLC Method G->H I Enzymatic Assay G->I J Calculate Solubility (mg/mL or mM) G->J

Caption: Workflow for determining this compound solubility.

Conclusion

The solubility of this compound is a key parameter for its effective use in research. While specific data for this salt in a variety of biological buffers is not extensively documented, this guide provides the available quantitative data for different phosphocreatine salts and outlines a robust protocol for its experimental determination. The stability of phosphocreatine is a critical consideration, with alkaline pH and low temperatures being essential for minimizing degradation. By understanding the solubility characteristics and the factors influencing its stability, researchers can ensure the accuracy and reliability of their experiments involving this vital high-energy phosphate compound. Further research into the comparative solubility of this compound in commonly used biological buffers would be a valuable contribution to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Use of Phosphocreatine Dipotassium in ³¹P-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a powerful, non-invasive analytical technique for investigating cellular bioenergetics.[1] It allows for the direct, in vivo measurement of key phosphorus-containing metabolites that are central to energy metabolism, such as adenosine (B11128) triphosphate (ATP), phosphocreatine (B42189) (PCr), and inorganic phosphate (B84403) (Pi).[1][2] The phosphocreatine/creatine (B1669601) kinase (CK) system serves as a crucial temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain.[3][4] Phosphocreatine dipotassium (B57713) is a stable salt of phosphocreatine, making it an ideal compound for use in ³¹P-NMR protocols, both as a subject of study and as a reference standard.

These application notes provide detailed protocols for the use of phosphocreatine dipotassium in ³¹P-NMR spectroscopy to assess cellular bioenergetics, with a focus on quantifying metabolite concentrations and measuring the kinetics of the creatine kinase reaction.

Key Applications

  • Assessment of Cellular Bioenergetics: Non-invasive monitoring of the relative concentrations of PCr, ATP, and Pi to evaluate the energetic state of tissues under various physiological and pathological conditions, including exercise, ischemia, and heart failure.[1][5]

  • Measurement of Creatine Kinase Kinetics: Quantification of the forward rate of ATP synthesis catalyzed by creatine kinase (PCr + ADP + H⁺ ↔ ATP + Cr) using magnetization transfer (MT) techniques.[1][6] This provides a direct measure of the capacity of the primary energy reserve system in muscle and brain.

  • Internal/External Standard for Quantitative ³¹P-NMR: Use of a known concentration of this compound in a phantom or as an external standard to calibrate the ³¹P-NMR signal and determine the absolute concentrations of phosphorus metabolites in tissue samples.

Signaling Pathway: The Creatine Kinase Reaction

The creatine kinase (CK) reaction is central to cellular energy buffering. It rapidly regenerates ATP from ADP, using the high-energy phosphate group from phosphocreatine. This process is crucial for maintaining ATP homeostasis during periods of high energy demand.

CreatineKinasePathway cluster_reactants Reactants cluster_products Products PCr Phosphocreatine (PCr) CK Creatine Kinase (CK) PCr->CK ADP ADP ADP->CK H_ion H⁺ H_ion->CK ATP ATP ATP->CK Reverse Reaction Cr Creatine (Cr) Cr->CK Reverse Reaction CK->ATP CK->Cr

The Creatine Kinase (CK) reaction pathway.

Experimental Protocols

Protocol 1: Preparation of this compound as an External Standard for Quantitative ³¹P-NMR

This protocol describes the preparation of a phantom containing a known concentration of this compound, which can be used to calibrate the ³¹P-NMR signal for absolute quantification of metabolites in biological samples.

Materials:

  • This compound salt

  • Deionized water (ddH₂O)

  • HEPES buffer (or other suitable biological buffer)

  • Potassium chloride (KCl)

  • EDTA

  • Hydrochloric acid (HCl) and Potassium hydroxide (B78521) (KOH) for pH adjustment

  • NMR tube or phantom container

Procedure:

  • Prepare the Buffer Solution:

    • Prepare a 100 mM HEPES buffer solution containing 150 mM KCl and 5 mM EDTA in ddH₂O.

    • Adjust the pH of the buffer to 7.2 using HCl or KOH. This pH is chosen to mimic physiological intracellular conditions.

  • Prepare the Phosphocreatine Stock Solution:

    • Accurately weigh a precise amount of this compound salt.

    • Dissolve the salt in the prepared buffer to create a stock solution of known concentration (e.g., 50 mM). Ensure complete dissolution.

  • Prepare the NMR Phantom:

    • From the stock solution, prepare a series of dilutions in the buffer to create standards of varying, known concentrations (e.g., 5 mM, 10 mM, 20 mM, 30 mM).

    • Transfer each standard solution to a separate NMR tube or a multi-well phantom.

  • ³¹P-NMR Acquisition:

    • Place the phantom in the NMR spectrometer.

    • Acquire a fully relaxed ³¹P spectrum for each standard. A long repetition time (TR) is crucial for full relaxation (TR ≥ 5 x T₁ of PCr).

    • Use a calibrated pulse width for a 90° flip angle.

  • Data Processing and Calibration:

    • Process the acquired spectra (Fourier transform, phasing, baseline correction).

    • Integrate the area of the phosphocreatine peak for each standard.

    • Plot the integrated peak area as a function of the known phosphocreatine concentration to generate a calibration curve. This curve can then be used to determine the concentration of metabolites in unknown samples.

Protocol 2: Measurement of Creatine Kinase Reaction Rate using ³¹P Magnetization Transfer (Saturation Transfer)

This protocol outlines the methodology for measuring the forward rate constant (k_f_CK) of the creatine kinase reaction in vivo or in perfused tissues using the saturation transfer technique.

Experimental Workflow:

SaturationTransferWorkflow start Prepare Sample (in vivo or perfused tissue) acquire_control Acquire Control Spectrum (No Saturation) start->acquire_control saturate_gamma_atp Selectively Saturate γ-ATP Resonance start->saturate_gamma_atp process_data Process Spectra (FT, Phasing, Baseline Correction) acquire_control->process_data acquire_sat_spectrum Acquire Spectrum with γ-ATP Saturation saturate_gamma_atp->acquire_sat_spectrum vary_sat_time Vary Saturation Time (optional, for detailed kinetics) acquire_sat_spectrum->vary_sat_time vary_sat_time->saturate_gamma_atp Next Saturation Time vary_sat_time->process_data All Times Acquired quantify_pcr Quantify PCr Peak Intensity (M_s and M_0) process_data->quantify_pcr calculate_k_f Calculate Forward Rate Constant (k_f_CK) quantify_pcr->calculate_k_f

Workflow for ³¹P Magnetization Transfer (Saturation Transfer) Experiment.

Procedure:

  • Sample Preparation and Positioning:

    • For in vivo studies, position the subject (e.g., human limb, animal) within the NMR spectrometer such that the tissue of interest is centered within the ³¹P surface coil.

    • For perfused tissue studies (e.g., isolated heart), ensure stable physiological conditions (perfusion rate, temperature, oxygenation).

  • ³¹P-NMR Spectrometer Setup:

    • Tune and match the ³¹P coil to the phosphorus frequency.

    • Optimize the magnetic field homogeneity (shimming) over the volume of interest.

  • Acquisition of Control Spectrum (M₀):

    • Acquire a fully relaxed ³¹P spectrum without saturation. This provides the equilibrium magnetization (M₀) of the phosphocreatine peak.

    • Use a long repetition time (TR) to ensure full relaxation.

  • Acquisition of Saturated Spectrum (Mₛ):

    • Apply a frequency-selective saturation pulse at the resonance frequency of the γ-phosphate of ATP.

    • Immediately following the saturation pulse, acquire the ³¹P spectrum. This gives the steady-state magnetization of the phosphocreatine peak under γ-ATP saturation (Mₛ).

  • Data Processing:

    • Process both the control and saturated spectra using identical parameters (e.g., line broadening, phasing, baseline correction).

    • Integrate the phosphocreatine peak in both spectra to determine M₀ and Mₛ.

  • Calculation of the Forward Rate Constant (k_f_CK):

    • The forward rate constant is calculated using the following equation: k_f_CK = ( (M₀ - Mₛ) / M₀ ) / T₁ₐₚₚ where T₁ₐₚₚ is the apparent spin-lattice relaxation time of phosphocreatine measured in the presence of saturation of the γ-ATP peak.

    • T₁ₐₚₚ can be measured using an inversion recovery experiment with saturation of the γ-ATP peak.

Data Presentation

The quantitative data obtained from ³¹P-NMR experiments utilizing phosphocreatine can be summarized for clear comparison.

Table 1: Typical Concentrations of High-Energy Phosphates in Human Skeletal Muscle.

MetaboliteConcentration (mM)
Phosphocreatine (PCr)~30[1]
Adenosine Triphosphate (ATP)~10[1]
Inorganic Phosphate (Pi)~5[1]

Table 2: Creatine Kinase Forward Rate Constant (k_f_CK) in Various Tissues.

TissueSpeciesMagnetic Field (T)k_f_CK (s⁻¹)Reference
Rat Hindlimb (baseline)Rat9.40.38 ± 0.02[7][8]
Rat Hindlimb (post-ischemia)Rat9.40.42 ± 0.03[7][8]
Perfused Rat HeartRatNot Specified0.725 ± 0.077[9]
Human BrainHumanNot Specified~0.3[10]

Table 3: PCr/ATP Ratios in Normal and Diseased Human Heart.

ConditionPCr/ATP RatioReference
Normal Human Heart1.55 ± 0.2[11][12]
Failing Human HeartReduced[5]

Conclusion

This compound is an invaluable tool in the study of cellular bioenergetics using ³¹P-NMR spectroscopy. The protocols outlined above provide a framework for the quantitative assessment of high-energy phosphate metabolites and the kinetics of the creatine kinase reaction. These methods are essential for researchers and drug development professionals seeking to understand the metabolic basis of health and disease, and to evaluate the efficacy of therapeutic interventions targeting energy metabolism. The non-invasive nature of ³¹P-NMR makes it particularly well-suited for longitudinal studies in both preclinical models and human subjects.

References

Application Notes and Protocols: Experimental Use of Phosphocreatine in Isolated Mitochondria Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (B42189) (PCr) plays a pivotal role in cellular bioenergetics, acting as a temporal and spatial buffer for adenosine (B11128) triphosphate (ATP). The creatine (B1669601) kinase (CK) enzyme system facilitates the reversible transfer of a phosphoryl group from PCr to adenosine diphosphate (B83284) (ADP), thus rapidly regenerating ATP at sites of high energy demand. Within the mitochondria, a specific isoform, mitochondrial creatine kinase (MtCK), is functionally coupled to oxidative phosphorylation. This coupling allows for the efficient channeling of high-energy phosphate (B84403) from newly synthesized ATP to creatine (Cr), forming PCr, which is then shuttled to the cytosol.[1][2] This "phosphocreatine shuttle" is crucial for maintaining cellular energy homeostasis, particularly in tissues with high and fluctuating energy requirements like skeletal muscle and the brain.[1][2][3]

The experimental manipulation of phosphocreatine and creatine concentrations in studies with isolated mitochondria or permeabilized muscle fibers provides a powerful tool to investigate the regulation of mitochondrial respiration.[4][5] Specifically, the ratio of PCr to Cr has been shown to modulate the sensitivity of mitochondria to ADP, a key regulator of oxidative phosphorylation.[4][6] Phosphocreatine tends to decrease the apparent affinity of mitochondria for ADP, while creatine has the opposite effect.[4][6] Understanding these dynamics is critical for elucidating mechanisms of metabolic control in both physiological and pathological states.

These application notes provide detailed protocols for the isolation of mitochondria, the preparation of permeabilized muscle fibers, and the subsequent measurement of respiratory responses to varying phosphocreatine and creatine concentrations.

Key Signaling Pathways and Experimental Concepts

The central concept in the experimental use of phosphocreatine is its interaction with the mitochondrial creatine kinase and the adenine (B156593) nucleotide translocase (ANT), which together regulate the flux of high-energy phosphates across the mitochondrial inner membrane.

cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (IMS) cluster_Matrix Mitochondrial Matrix cluster_Cytosol MtCK Mitochondrial Creatine Kinase (MtCK) PCr_cyto Phosphocreatine (PCr) MtCK->PCr_cyto PCr Export ADP_cyto ADP MtCK->ADP_cyto ADP release (channeled to ANT) OXPHOS Oxidative Phosphorylation ATP_synthase ATP Synthase OXPHOS->ATP_synthase Proton motive force ATP_matrix ATP ATP_synthase->ATP_matrix ATP Synthesis ADP_matrix ADP ADP_matrix->ATP_synthase ANT Adenine Nucleotide Translocase (ANT) ATP_matrix->ANT Export ANT->MtCK ATP ANT->ADP_matrix Import Cr_cyto Creatine (Cr) Cr_cyto->MtCK Cr Import ATPases Cytosolic ATPases (e.g., Myofibrils) PCr_cyto->ATPases Energy Shuttle ADP_cyto->ANT Import ATP_cyto ATP ATP_cyto->ATPases ATPases->ADP_cyto ATP Hydrolysis

Figure 1. The Phosphocreatine Shuttle.

Data Presentation

The following tables summarize the expected effects of phosphocreatine and creatine on mitochondrial respiration parameters. The data is compiled from studies on human skeletal muscle fibers.[4]

Table 1: Effect of Creatine and Phosphocreatine on ADP-Stimulated Respiration

Condition (in the presence of 0.1 mM ADP)Change in Respiration Rate (V̇submax)Apparent Km for ADP
+ 20 mM Creatine~55% IncreaseDecreased
+ 20 mM Phosphocreatine~54% DecreaseIncreased

V̇submax refers to the submaximal respiration rate. Data indicates that creatine increases the sensitivity of mitochondrial respiration to ADP, while phosphocreatine decreases it.[4]

Table 2: Mitochondrial Respiration with Physiologically Relevant Phosphocreatine/Creatine Ratios

ConditionPCr (mM)Cr (mM)PCr/Cr RatioRelative Respiration Rate (V̇submax)
Rest24122.0Baseline
Low-Intensity Exercise12240.5Similar to Rest
High-Intensity Exercise3330.1~2-fold increase vs. Rest

These data demonstrate that a decrease in the PCr/Cr ratio, as seen during high-intensity exercise, significantly stimulates mitochondrial respiration at a submaximal ADP concentration.[4]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Skeletal Muscle

This protocol is adapted from methods described for isolating mitochondria from rodent skeletal muscle.[7][8][9]

Materials:

  • Isolation Buffer 1 (IB1): 215 mM D-mannitol, 10 mM EDTA, pH 7.4.[7]

  • Isolation Buffer 2 (IB2): 215 mM D-mannitol, 3 mM EGTA, pH 7.4.[7]

  • Trypsin (0.05%) solution.[9]

  • Bovine serum albumin (BSA), fatty acid-free.

  • Homogenizer (glass with Teflon pestle).

  • Refrigerated centrifuge.

Procedure:

  • Excise 250-500 mg of fresh skeletal muscle and place it in ice-cold IB1.

  • Mince the tissue thoroughly with fine scissors.

  • Incubate the minced tissue in a 0.05% trypsin solution on ice for 30 minutes.[9]

  • Stop the trypsin digestion by adding 10 volumes of IB1 containing 0.4% BSA.

  • Homogenize the tissue with a Teflon pestle homogenizer (6-8 passes at low speed).[8][9]

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[7]

  • Transfer the supernatant to a new tube and centrifuge at 10,500 x g for 10 minutes at 4°C to pellet the mitochondria.[7]

  • Discard the supernatant. Resuspend the mitochondrial pellet in 500 µL of IB2 and centrifuge again at 10,500 x g for 10 minutes at 4°C.[7]

  • Resuspend the final mitochondrial pellet in a minimal volume (e.g., 100 µL) of IB2.[7]

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Keep the isolated mitochondria on ice and use for respiratory measurements within 1-2 hours.[7]

start Start: Excise Skeletal Muscle mince Mince Tissue start->mince trypsin Trypsin Digestion (0.05% on ice) mince->trypsin homogenize Homogenize trypsin->homogenize centrifuge1 Low-Speed Centrifugation (700 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (10,500 x g, 10 min) supernatant1->centrifuge2 pellet1 Resuspend Pellet in IB2 centrifuge2->pellet1 centrifuge3 Wash Mitochondria (10,500 x g, 10 min) pellet1->centrifuge3 final_pellet Final Mitochondrial Pellet centrifuge3->final_pellet protein_assay Protein Quantification final_pellet->protein_assay end Ready for Respirometry protein_assay->end

Figure 2. Workflow for Mitochondrial Isolation.

Protocol 2: Preparation of Permeabilized (Skinned) Muscle Fibers

This method is often preferred as it preserves the structural arrangement of mitochondria within the cell.[4]

Materials:

  • Biopsy needle for muscle sample collection.

  • Saponin (B1150181) solution (50 µg/mL in respiration buffer).

  • Respiration buffer (e.g., MiR05).

  • Fine forceps.

Procedure:

  • Obtain a small muscle biopsy sample.

  • Immediately place the sample in ice-cold respiration buffer.

  • Under a dissecting microscope, mechanically separate the muscle fibers into small bundles using fine forceps.

  • Incubate the fiber bundles in the saponin solution for 30 minutes on ice with gentle agitation. Saponin selectively permeabilizes the sarcolemma, leaving mitochondrial membranes intact.

  • Wash the permeabilized fibers extensively in respiration buffer for at least 15 minutes to remove saponin and cytosolic components.

  • The permeabilized fibers are now ready for respirometry measurements.

Protocol 3: High-Resolution Respirometry for Assessing Phosphocreatine Effects

This protocol uses an Oroboros Oxygraph-2k or a similar high-resolution respirometer.

Materials:

  • High-resolution respirometer.

  • Isolated mitochondria or permeabilized muscle fibers.

  • Respiration Medium (e.g., MiR05).

  • Substrates: e.g., Glutamate (B1630785) (5 mM) & Malate (B86768) (2.5 mM).[7]

  • ADP stock solution (e.g., 10 mM).

  • Creatine (Cr) stock solution.

  • Phosphocreatine (PCr) stock solution.

  • Oligomycin (B223565) (ATPase synthase inhibitor).

  • FCCP (uncoupler).

Procedure:

  • Calibrate the oxygen electrodes of the respirometer at 37°C.[7]

  • Add 2 mL of respiration medium to the chambers.

  • Add a known amount of isolated mitochondria (e.g., 150 µg) or permeabilized fiber bundles to the chamber.[7] Allow the signal to stabilize (basal respiration).

  • Substrate Addition: Add substrates to initiate LEAK respiration (State 2), for example, glutamate (final concentration 5 mM) and malate (final concentration 2.5 mM).[7]

  • ADP Titration (to determine Km):

    • Perform sequential additions of a low concentration of ADP (e.g., 0.1 mM) to measure submaximal ADP-stimulated respiration (V̇submax, State 3).[4]

    • Add saturating concentrations of ADP (e.g., up to 10 mM) to determine maximal respiration (V̇max).[4]

  • Phosphocreatine/Creatine Challenge:

    • In a separate experiment, after establishing V̇submax with 0.1 mM ADP, add Cr (e.g., final concentration 20 mM) and observe the change in oxygen consumption.[4]

    • In another experiment, after establishing V̇submax, add PCr (e.g., final concentration 20 mM) and record the respiratory rate.[4]

    • To mimic physiological states, after establishing V̇submax, add combinations of PCr and Cr as detailed in Table 2.[4]

  • Respiratory Control Ratio (RCR) determination:

    • After determining State 3 respiration, add oligomycin (e.g., 1 µM) to inhibit ATP synthase and measure State 4 respiration.[7] RCR is calculated as State 3 / State 4.

    • Finally, add an uncoupler like FCCP (e.g., 0.2 µM) to measure maximal electron transport system capacity.[7]

cluster_experimental_arms Experimental Conditions start Start: Calibrate Respirometer add_mito Add Mitochondria/ Permeabilized Fibers start->add_mito add_substrates Add Substrates (e.g., Glutamate + Malate) Measure State 2 add_mito->add_substrates add_adp_submax Add Submaximal ADP (e.g., 0.1 mM) Measure V̇submax add_substrates->add_adp_submax arm1 Add Saturating ADP Measure V̇max add_adp_submax->arm1 arm2 Add Creatine (Cr) Measure V̇Cr add_adp_submax->arm2 arm3 Add Phosphocreatine (PCr) Measure V̇PCr add_adp_submax->arm3 arm4 Add PCr + Cr Mix (e.g., Rest vs. Exercise Ratios) add_adp_submax->arm4 add_oligomycin Add Oligomycin Measure State 4 arm1->add_oligomycin arm2->add_oligomycin arm3->add_oligomycin arm4->add_oligomycin add_fccp Add FCCP Measure Uncoupled Respiration add_oligomycin->add_fccp end Data Analysis: Calculate RCR, Kₘ, etc. add_fccp->end

Figure 3. Respirometry Protocol Workflow.

Conclusion

The experimental manipulation of phosphocreatine and creatine provides invaluable insights into the regulation of mitochondrial respiration and cellular bioenergetics. The protocols outlined here offer a robust framework for researchers to investigate the role of the creatine kinase system in health and disease. By carefully controlling the concentrations of these key metabolites, it is possible to dissect the intricate feedback mechanisms that govern mitochondrial function. These approaches are particularly relevant for studies in metabolic diseases, myopathies, neurodegenerative disorders, and for the preclinical assessment of drugs targeting mitochondrial metabolism.

References

Application Notes and Protocols for Phosphocreatine Dipotassium in Perfused Heart Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing phosphocreatine (B42189) dipotassium (B57713) in Langendorff-perfused heart models of ischemia-reperfusion (I/R) injury. This document outlines the mechanisms of action, experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams to facilitate research and development in cardioprotection.

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a critical area of cardiovascular research, contributing significantly to the morbidity and mortality associated with coronary artery disease and cardiac surgery. Exogenous phosphocreatine (PCr), administered as dipotassium phosphocreatine, has emerged as a promising cardioprotective agent.[1][2] Its primary role is to act as an energy buffer, rapidly regenerating adenosine (B11128) triphosphate (ATP) in energy-deprived ischemic cardiomyocytes.[3] This fundamental mechanism helps to preserve cellular integrity and function during the metabolic stress of ischemia and reperfusion.

Mechanism of Action

The cardioprotective effects of phosphocreatine dipotassium are multifactorial. The primary mechanism is the maintenance of cellular energy homeostasis. During ischemia, the depletion of high-energy phosphates like ATP leads to ionic imbalances, contractile dysfunction, and ultimately cell death. Exogenous PCr can help mitigate this by providing a readily available source of high-energy phosphate (B84403) to regenerate ATP.

Beyond its role in energy metabolism, phosphocreatine has been shown to activate several pro-survival signaling pathways. These include the PI3K/Akt/Bcl-2 pathway , which promotes cell survival and inhibits apoptosis.[3][4] Studies have also implicated the activation of the AMPK/PGC-1α pathway , which enhances mitochondrial function, and the Akt/Nrf2/HO-1 and TAK1 pathways , which are involved in antioxidant responses and reducing oxidative stress.

Key Applications in Perfused Heart Models

  • Evaluating Cardioprotective Efficacy: Assessing the ability of this compound to reduce myocardial infarct size and improve functional recovery following a simulated ischemic event.[3]

  • Investigating Mechanisms of Cardioprotection: Elucidating the signaling pathways and cellular processes through which phosphocreatine exerts its protective effects.

  • Preclinical Drug Development: Using the perfused heart model to test the therapeutic potential of this compound in a controlled ex vivo environment before moving to in vivo studies.

  • Optimizing Dosing and Timing of Administration: Determining the most effective concentration and window of administration (pre-conditioning, per-conditioning, or post-conditioning) for maximal cardioprotection.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in models of myocardial ischemia-reperfusion injury.

Table 1: Effect of Phosphocreatine on Myocardial Infarct Size and Cardiac Enzyme Release

ParameterControl (I/R)Phosphocreatine (PCr)PCr + Ischemic Post-Conditioning (IPost)Reference
Infarct Size (% of Area at Risk) 45.8 ± 3.232.6 ± 2.821.4 ± 2.5#[3]
Creatine (B1669601) Kinase (CK) (U/L) 185.4 ± 15.7135.2 ± 12.998.6 ± 10.1#[3]
Lactate Dehydrogenase (LDH) (U/L) 210.7 ± 18.3158.4 ± 14.6115.9 ± 11.2#[3]

*p < 0.05 vs. Control (I/R); #p < 0.05 vs. PCr and IPost alone. Data are presented as mean ± standard deviation.

Table 2: Effect of Phosphocreatine on Hemodynamic Parameters in Langendorff Perfused Rat Hearts

Parameter (as % of baseline)Control (I/R)PCr Pre-conditioningPCr Per-conditioningPCr Post-conditioningReference
+dP/dt max (Rate of Contraction) Significantly Reduced100.96%96.72%143.84%[5]
-dP/dt max (Rate of Relaxation) Significantly Reduced97.61%95.60%104.36%[5]

Experimental Protocols

This section provides a detailed protocol for a Langendorff-perfused isolated rat heart model to assess the cardioprotective effects of this compound.

Materials and Reagents
  • Animals: Male Wistar or Sprague-Dawley rats (250-300 g)

  • Anesthetic: Sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal) or other approved anesthetic

  • Anticoagulant: Heparin (500 IU/kg, intraperitoneal)

  • Perfusion Buffer (Krebs-Henseleit Buffer):

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • CaCl2: 2.5 mM

    • MgSO4: 1.2 mM

    • KH2PO4: 1.2 mM

    • NaHCO3: 25 mM

    • Glucose: 11 mM

    • pH: 7.4 when gassed with 95% O2 / 5% CO2

  • This compound Solution: Prepare a stock solution in Krebs-Henseleit buffer to achieve the desired final concentration (e.g., 10 mM).

  • Triphenyltetrazolium Chloride (TTC) Stain: 1% TTC in phosphate buffer

  • Evans Blue Dye: 1% in saline

Experimental Workflow Diagram

G cluster_prep Animal Preparation cluster_perfusion Langendorff Perfusion cluster_experiment Ischemia-Reperfusion Protocol cluster_analysis Data Analysis anesthesia Anesthesia & Heparinization thoracotomy Thoracotomy anesthesia->thoracotomy heart_excision Heart Excision thoracotomy->heart_excision cannulation Aortic Cannulation heart_excision->cannulation stabilization Stabilization Period (20 min) cannulation->stabilization ischemia Global Ischemia (e.g., 30 min) stabilization->ischemia functional_assessment Hemodynamic Monitoring stabilization->functional_assessment reperfusion Reperfusion (e.g., 120 min) ischemia->reperfusion ischemia->functional_assessment reperfusion->functional_assessment infarct_staining Infarct Size Measurement reperfusion->infarct_staining biochemical_assays Biochemical Assays reperfusion->biochemical_assays G cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK/PGC-1α Pathway cluster_nrf2 Nrf2/HO-1 Pathway PCr Phosphocreatine Dipotassium ATP Increased ATP/ADP Ratio PCr->ATP Akt Akt PCr->Akt Activates Nrf2 Nrf2 PCr->Nrf2 Activates PI3K PI3K ATP->PI3K AMPK AMPK ATP->AMPK ROS Reduced Oxidative Stress Apoptosis Inhibition of Apoptosis ROS->Apoptosis PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bcl2->Apoptosis PGC1a PGC-1α AMPK->PGC1a Mito Mitochondrial Biogenesis & Function PGC1a->Mito Mito->ROS HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->ROS

References

Application Notes: Protocol for Creatine Kinase Activity Assay using Phosphocreatine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatine Kinase (CK), also known as Creatine Phosphokinase (CPK), is a crucial enzyme primarily found in tissues with high energy demands, such as skeletal muscle, heart muscle, and the brain.[1][2] It plays a vital role in cellular energy homeostasis by catalyzing the reversible transfer of a phosphate (B84403) group from phosphocreatine (B42189) to adenosine (B11128) diphosphate (B83284) (ADP), generating adenosine triphosphate (ATP).[3] Measuring CK activity in biological samples like serum or plasma is a fundamental diagnostic tool for detecting and monitoring conditions associated with muscle damage, including myocardial infarction, rhabdomyolysis, muscular dystrophy, and myositis.[1][4] Elevated levels of CK in the bloodstream are a sensitive indicator of cellular injury.[1][5]

This document provides a detailed protocol for a quantitative spectrophotometric assay to determine CK activity. The method is based on the "reverse" reaction, where phosphocreatine and ADP serve as substrates.[6]

Assay Principle

The activity of Creatine Kinase is determined using a coupled enzyme assay system.[7][8] The overall reaction is monitored by measuring the increase in absorbance resulting from the production of NADPH. The reaction sequence is as follows:

  • Creatine Kinase (CK) Reaction: In the presence of CK, phosphocreatine donates its phosphate group to ADP, producing ATP and creatine.[9]

    • Phosphocreatine + ADP --(CK)--> Creatine + ATP

  • Hexokinase (HK) Reaction: The newly formed ATP is utilized by Hexokinase to phosphorylate glucose, yielding glucose-6-phosphate (G6P) and regenerating ADP.[6][9]

    • ATP + D-Glucose --(HK)--> ADP + Glucose-6-Phosphate

  • Glucose-6-Phosphate Dehydrogenase (G6P-DH) Reaction: G6P is then oxidized by Glucose-6-Phosphate Dehydrogenase, which concurrently reduces NADP+ to NADPH.[6][9]

    • Glucose-6-Phosphate + NADP+ --(G6P-DH)--> 6-Phosphogluconate + NADPH + H+

The rate of NADPH formation is directly proportional to the CK activity in the sample and can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.[2][4]

cluster_CK Creatine Kinase Reaction cluster_HK Hexokinase Reaction cluster_G6PDH G6P-Dehydrogenase Reaction PCr Phosphocreatine CK CK PCr->CK ADP1 ADP ADP1->CK Creatine Creatine CK->Creatine ATP1 ATP CK->ATP1 HK HK ATP2 ATP ATP1->ATP2 ATP2->HK Glucose D-Glucose Glucose->HK ADP2 ADP HK->ADP2 G6P Glucose-6-Phosphate HK->G6P G6PDH G6P-DH G6P2 Glucose-6-Phosphate G6P->G6P2 G6P2->G6PDH NADP NADP+ NADP->G6PDH PG 6-Phosphogluconate G6PDH->PG NADPH NADPH (Abs @ 340 nm) G6PDH->NADPH

Caption: Coupled enzymatic reaction pathway for CK activity measurement.

Experimental Protocols

Required Materials

Reagents and Buffers:

  • Imidazole Buffer (or Glycylglycine buffer)

  • Phosphocreatine

  • Adenosine 5'-diphosphate (ADP)

  • D-Glucose

  • Magnesium Acetate (or MgSO₄)

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Hexokinase (HK) from yeast

  • Glucose-6-Phosphate Dehydrogenase (G6P-DH) from yeast

  • N-Acetyl-L-Cysteine (NAC) as a CK activator

  • EDTA

  • Creatine Kinase Positive Control

  • Deionized water (ddH₂O)

  • Samples (e.g., serum, plasma, tissue homogenates)

Equipment:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.[9]

  • Thermostatic water bath or incubator set to 37°C.[9]

  • Calibrated pipettes

  • UV-transparent cuvettes or 96-well plates.[4]

  • Vortex mixer

  • Centrifuge (for sample preparation)

Reagent Preparation

It is recommended to prepare a working reagent by combining individual stock solutions. The final concentrations in the reaction mixture are critical for optimal enzyme kinetics.

Table 1: Reagent Stock and Working Concentrations

ComponentTypical Stock ConcentrationFinal Reaction ConcentrationPurpose
Imidazole Buffer1 M, pH 6.7100-125 mmol/LMaintain optimal pH
Phosphocreatine300 mmol/L30-35 mmol/LCK Substrate
ADP20 mmol/L2 mmol/LCK Substrate
D-Glucose200 mmol/L20-25 mmol/LHK Substrate
Magnesium Acetate100 mmol/L10-12.5 mmol/LDivalent cation cofactor for kinases
NADP+20 mmol/L2-2.5 mmol/LG6P-DH Coenzyme
N-Acetyl-L-Cysteine (NAC)250 mmol/L20-25 mmol/LRe-activates oxidized CK
EDTA50 mmol/L2 mmol/LChelates interfering metal ions
Hexokinase (HK)>10,000 U/mL>2,500 U/LCoupling Enzyme 1
G6P-Dehydrogenase (G6P-DH)>10,000 U/mL>2,000 U/LCoupling Enzyme 2

Preparation of Working Reagent:

  • A common approach is to prepare two separate reagent solutions (R1 and R2) for stability and mix them prior to use.[9]

    • Reagent 1 (R1 - Buffer/Substrate Mix): Prepare a solution containing Imidazole, D-Glucose, NAC, Magnesium Acetate, NADP+, EDTA, HK, and G6P-DH.

    • Reagent 2 (R2 - Starter Mix): Prepare a solution containing ADP and Phosphocreatine.

  • To create the final Working Reagent , mix R1 and R2 in a defined ratio (e.g., 4 parts R1 to 1 part R2) shortly before starting the assay.[9]

  • The stability of the mixed working reagent is typically limited (e.g., 48 hours at room temperature or up to 2 weeks at 2-8°C).[9]

Sample Preparation
  • Serum/Plasma: Use non-hemolyzed serum or plasma. If not assayed immediately, samples can be stored at 2-8°C for up to 7 days or at -80°C for one month.[4][9] Avoid repeated freeze-thaw cycles.

  • Tissue Lysates: Homogenize tissue (~50 mg) in 4-5 volumes of a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[4] Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet insoluble material. The resulting supernatant is the sample for the assay.[4]

  • Sample Dilution: If CK activity is expected to be high, dilute the sample with buffer (e.g., 0.9% NaCl solution) to ensure the readings fall within the linear range of the assay.[9]

Assay Procedure (96-Well Plate Format)

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagent Prepare Working Reagent (Mix R1 + R2) prep_sample Prepare Samples (Dilute if necessary) prep_reagent->prep_sample prep_plate Aliquot Samples, Controls, and Blanks to Plate prep_sample->prep_plate add_reagent Add Working Reagent to all wells prep_plate->add_reagent incubate Incubate at 37°C (e.g., 2-5 min) add_reagent->incubate read1 Read Initial Absorbance (A1) at 340 nm incubate->read1 incubate_kinetic Continue Incubation at 37°C read1->incubate_kinetic read_kinetic Read Absorbance every 1-2 min for 5-10 min incubate_kinetic->read_kinetic calc_delta Calculate ΔAbs/min from linear range read_kinetic->calc_delta calc_activity Calculate CK Activity (U/L) using formula calc_delta->calc_activity

References

Application Notes and Protocols: Phosphocreatine in Muscle Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (B42189) (PCr), a phosphorylated creatine (B1669601) molecule, serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, myocardium, and the brain.[1] Its primary role is to recycle adenosine (B11128) triphosphate (ATP), the energy currency of the cell, particularly during periods of high, fluctuating energy demands such as intense muscular contraction.[1][2][3] The enzyme creatine kinase (CK) catalyzes the reversible transfer of a phosphate (B84403) group from PCr to adenosine diphosphate (B83284) (ADP), regenerating ATP.[4][5] This rapid regeneration of ATP is crucial for maintaining cellular energy homeostasis.[2] A decrease in intracellular phosphocreatine concentrations can lead to a hypodynamic state in cardiac and skeletal muscle.[6] Consequently, the study of phosphocreatine dynamics is fundamental to understanding muscle bioenergetics, fatigue, and the pathophysiology of various muscle and cardiac diseases.[6][7][8]

Data Presentation: Phosphocreatine Concentrations in Human Skeletal Muscle

The concentration of phosphocreatine in skeletal muscle is a key indicator of the tissue's energetic state. It varies significantly between rest and exercise and can be influenced by factors such as fiber type, age, and disease state.[7][8][9]

ConditionMuscle GroupPCr Concentration (mmol/kg wet weight)NotesReference
Resting Calf Muscle31.76 - 35.10Values can vary based on individual aerobic capacity.[10]
Skeletal Muscle20 - 35 mMPCr levels are typically 4 to 5 times higher than ATP levels at rest.[9][11]
During Intense Exercise Calf Muscle10.80 - 17.16Significant depletion occurs to buffer ATP levels.[10]
Skeletal MuscleCan be reduced to <30% of resting levelsThe extent of depletion depends on exercise intensity and duration.[9]
Post-Exercise Recovery Calf MuscleReturns to resting levels within minutesThe recovery rate is an index of mitochondrial oxidative capacity.[10][12]
Biceps FemorisFaster recovery in endurance-trained individualsHighlights the link between aerobic fitness and PCr resynthesis.[13]

Experimental Protocols

The quantification of phosphocreatine and the assessment of its dynamics in muscle tissue are central to muscle physiology research. The following are key experimental protocols.

In Vivo Measurement of Phosphocreatine Dynamics using ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS)

³¹P-MRS is a non-invasive technique that allows for the real-time measurement of phosphorus-containing compounds, including PCr, ATP, and inorganic phosphate (Pi), in living tissue.[14][15] The post-exercise PCr recovery rate is a widely used marker of mitochondrial oxidative capacity.[12]

Objective: To non-invasively quantify phosphocreatine concentration and its recovery kinetics in skeletal muscle.

Materials:

  • MRI scanner with ³¹P spectroscopy capabilities (e.g., 1.5T, 3T, 7T)[16]

  • ³¹P transmit/receive surface coil or volume coil[16][17]

  • Non-magnetic exercise ergometer compatible with the MRI scanner

  • Software for spectral analysis

Protocol:

  • Subject Preparation: The subject is positioned within the MRI scanner, and the surface coil is placed over the muscle of interest (e.g., calf, forearm).[17]

  • Resting State Measurement: A baseline ³¹P spectrum is acquired for 5-10 minutes to determine resting concentrations of PCr, Pi, and ATP.[10]

  • Exercise Protocol: The subject performs a standardized exercise protocol (e.g., plantar flexion, knee extension) until fatigue or for a predetermined duration to deplete PCr levels.[10][12]

  • Post-Exercise Recovery Measurement: Immediately following exercise cessation, dynamic ³¹P spectra are continuously acquired with a high temporal resolution (e.g., every 6-20 seconds) for several minutes to monitor the resynthesis of PCr.[13][17]

  • Data Analysis:

    • The acquired spectra are processed to determine the peak areas of PCr, Pi, and β-ATP.

    • The time course of PCr recovery is fitted to a mono-exponential function to calculate the recovery time constant (τPCr), which is an index of mitochondrial function.[12]

Enzymatic Assay of Creatine Kinase (CK) Activity

This protocol measures the activity of creatine kinase, the enzyme responsible for the reversible phosphorylation of creatine. It is a coupled enzyme assay where the production of ATP from PCr and ADP is linked to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.[18][19]

Objective: To determine the total creatine kinase activity in muscle tissue homogenates or cell lysates.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 37°C water bath or incubator

  • Cuvettes or 96-well plate

  • CK assay reagent kit (containing phosphocreatine, ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Assay buffer

  • Tissue homogenizer

  • Centrifuge

Protocol:

  • Sample Preparation:

    • Homogenize muscle tissue or lyse cells in 4 volumes of cold assay buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[18]

    • Collect the supernatant (soluble fraction) for the assay.

  • Assay Procedure (based on a 96-well plate format):

    • Prepare a working reagent by mixing the components of the CK assay kit according to the manufacturer's instructions.[18]

    • Pipette the sample (e.g., 10 µL) and a blank (assay buffer) into separate wells of the plate.[18]

    • Add the working reagent (e.g., 90 µL) to each well.

    • Immediately mix and place the plate in the spectrophotometer pre-warmed to 37°C.

    • Record the absorbance at 340 nm at regular intervals (e.g., every minute) for a total of 6-10 minutes.[18][20]

  • Calculation:

    • Determine the rate of change in absorbance (ΔOD340nm/min) from the linear portion of the curve.

    • Calculate the CK activity using the molar extinction coefficient of NADPH and the sample dilution factor.[18][20]

Signaling Pathways and Workflows

The Creatine Kinase / Phosphocreatine Shuttle

The PCr/CK system acts as an energy shuttle, transferring high-energy phosphates from the mitochondria, where ATP is produced, to sites of high ATP utilization, such as the myofibrils and ion pumps.[6][21]

PCr_Shuttle cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol cluster_Myofibril Myofibril Mito_ATP ATP mtCK Mitochondrial CK Mito_ATP->mtCK + Creatine Mito_ADP ADP mtCK->Mito_ADP + PCr Mito_Cr Creatine Mito_Cr->mtCK Mito_PCr Phosphocreatine Cyto_PCr Phosphocreatine Mito_PCr->Cyto_PCr Diffusion MM_CK Myofibrillar CK Cyto_PCr->MM_CK + ADP Cyto_Cr Creatine Cyto_Cr->Mito_Cr Diffusion Myo_ADP ADP Myo_ADP->MM_CK Myo_ATP ATP Contraction Muscle Contraction Myo_ATP->Contraction Energy MM_CK->Myo_ATP + Creatine Contraction->Myo_ADP

Caption: The phosphocreatine shuttle transports energy from mitochondria to myofibrils.

Role of Phosphocreatine in Muscle Hypertrophy Signaling

Creatine supplementation, by increasing intramuscular PCr stores, can influence signaling pathways involved in muscle growth.[22] This is thought to be mediated, in part, by enhanced energy status and cellular hydration.[22]

Hypertrophy_Signaling Cr_Supp Creatine Supplementation PCr_Cr_Ratio Increased PCr/Cr Ratio Cr_Supp->PCr_Cr_Ratio IGF1 IGF-1 Expression PCr_Cr_Ratio->IGF1 Stimulates Akt Akt/PKB IGF1->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Syn Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Syn Promotes

Caption: Creatine supplementation may promote muscle hypertrophy via the IGF-1/Akt/mTOR pathway.

Experimental Workflow for ³¹P-MRS Studies

The workflow for a typical ³¹P-MRS experiment involves several key stages, from subject preparation to data analysis.

MRS_Workflow cluster_Prep Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis A Subject Screening & Consent B Subject Positioning & Coil Placement A->B C Resting State ³¹P-MRS Scan B->C D In-Magnet Exercise Protocol C->D E Dynamic Post-Exercise ³¹P-MRS Scan D->E F Spectral Processing (Fitting & Quantification) E->F G Kinetic Modeling of PCr Recovery F->G H Statistical Analysis & Interpretation G->H

Caption: Workflow for assessing muscle energetics using ³¹P-MRS.

References

Application Notes and Protocols for In Vivo Measurement of Phosphocreatine with Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (B42189) (PCr) is a pivotal molecule in cellular energy homeostasis, acting as a temporal and spatial buffer for adenosine (B11128) triphosphate (ATP). The creatine (B1669601) kinase (CK) reaction, which reversibly transfers a phosphoryl group between creatine (Cr) and ATP to produce PCr and adenosine diphosphate (B83284) (ADP), is crucial for maintaining ATP levels in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][2][3] In vivo magnetic resonance spectroscopy (MRS) is a unique, non-invasive technique that allows for the direct quantification of PCr and other phosphorus-containing metabolites, providing a window into cellular bioenergetics.[4][5][6]

This document provides detailed application notes and protocols for the in vivo measurement of PCr using both Phosphorus-31 (³¹P) and Proton (¹H) MRS. It is intended to guide researchers in designing, executing, and analyzing MRS experiments to assess tissue metabolism in health, disease, and in response to therapeutic interventions.

Principle of Measurement

MRS detects signals from specific atomic nuclei to quantify metabolites in a defined region of interest.

  • ³¹P-MRS: This is the most direct method for measuring PCr. A typical in vivo ³¹P spectrum of skeletal muscle or brain shows distinct peaks for PCr, the three phosphate (B84403) groups of ATP (α-ATP, β-ATP, γ-ATP), and inorganic phosphate (Pi).[7][8] The chemical shift (position) of the Pi peak relative to the PCr peak (defined as 0 ppm) can also be used to calculate intracellular pH.[8]

  • ¹H-MRS: While ¹H-MRS cannot distinguish between PCr and Cr directly due to overlapping signals, it can measure the total creatine (tCr) pool from the prominent methyl proton peak at 3.02 ppm.[1][9][10] By combining ¹H-MRS with physiological challenges (like exercise) that alter the PCr/Cr ratio, or by using advanced spectral editing techniques, changes in PCr can be inferred.[1][9][11]

Applications in Research and Drug Development

  • Assessing Mitochondrial Function: The rate of PCr recovery following exercise is almost entirely dependent on oxidative ATP synthesis and serves as a robust in vivo index of mitochondrial capacity.[6][12][13] This is widely used to study mitochondrial dysfunction in aging, metabolic diseases, and myopathies.

  • Studying Muscle Energetics: Dynamic ³¹P-MRS during exercise protocols can quantify the kinetics of PCr depletion and changes in pH, providing insights into the metabolic response to physical activity.[6][7][12]

  • Investigating Neurological and Psychiatric Disorders: Alterations in brain high-energy phosphate metabolism have been reported in conditions like major depression, schizophrenia, and substance abuse.[14] MRS offers a tool to study the underlying pathophysiology and to monitor the effects of pharmacological interventions.[14]

  • Pharmacodynamic Biomarkers: Measuring changes in PCr levels or CK kinetics can serve as a pharmacodynamic biomarker to assess the target engagement and metabolic effects of drugs aimed at improving cellular energy metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data for in vivo PCr MRS measurements from the literature.

Table 1: Typical Resting Metabolite Concentrations in Human Tissues by ³¹P-MRS

MetaboliteCalf Muscle (mM)Brain (mM)
Phosphocreatine (PCr)33 ± 2~5.0
ATP8.2 ± 0.4~2.5 - 3.0
Inorganic Phosphate (Pi)4.5 ± 0.2~1.5 - 2.0

(Data for calf muscle from[15]; Brain concentrations are estimates from various sources)

Table 2: Reproducibility of In Vivo PCr and other Metabolite Measurements

NucleusTissueMetaboliteReproducibility (Coefficient of Variation - CV)
³¹PSkeletal Muscle[PCr] at end of heavy exercise< 15%
³¹PSkeletal MuscleRate of PCr resynthesis< 13%
¹HBrain (White Matter)Creatine (Cre)4.33%
¹HBrain (White Matter)N-acetylaspartate (NAA)3.30%

(Data from[16][17])

Signaling and Metabolic Pathways

The creatine kinase system is central to the role of phosphocreatine in cellular energy buffering and transport.

CreatineKinasePathway Creatine Kinase (CK) Energy Shuttle cluster_mito Mitochondria cluster_cyto Cytosol (Site of ATP Utilization) Mito_ATP ATP mtCK mtCK Mito_ATP->mtCK OxPhos Mito_ADP ADP Mito_ADP->mtCK Mito_PCr PCr Cyto_PCr PCr Mito_PCr->Cyto_PCr Transport Mito_Cr Cr Mito_Cr->mtCK mtCK->Mito_PCr Cyto_ATP ATP ATP_util Myofibrils, Ion Pumps, etc. Cyto_ATP->ATP_util Cyto_ADP ADP cytoCK cytoCK Cyto_ADP->cytoCK Cyto_PCr->cytoCK Cyto_Cr Cr Cyto_Cr->Mito_Cr Transport cytoCK->Cyto_ATP cytoCK->Cyto_Cr ATP_util->Cyto_ADP

Caption: The Creatine Kinase (CK) energy shuttle pathway.

Experimental Workflow

A successful in vivo MRS experiment requires careful planning and execution, from subject preparation to data analysis.

ExperimentalWorkflow General Experimental Workflow for In Vivo PCr MRS cluster_prep Pre-Acquisition cluster_acq Data Acquisition cluster_post Post-Processing A Subject Screening & Informed Consent B Subject Preparation (e.g., fasting, positioning) A->B C Coil Placement & Immobilization B->C D Anatomical Imaging (MRI) for Voxel Localization C->D E Spectrometer Setup (Tuning, Matching) D->E F Shimming on Volume of Interest (VOI) E->F G MRS Sequence Execution (³¹P or ¹H) F->G H Data Quality Check (SNR, Linewidth) G->H I Spectral Processing (Fourier Transform, Phasing) H->I J Metabolite Quantification (Peak Fitting, LCModel) I->J K Statistical Analysis J->K

Caption: A generalized workflow for in vivo PCr MRS studies.

Experimental Protocols

Protocol 1: ³¹P-MRS of Skeletal Muscle at Rest and During Recovery

This protocol is designed to measure resting PCr concentration and the kinetics of PCr resynthesis after exercise, an index of mitochondrial function.[12]

  • Subject Preparation:

    • Subjects should refrain from strenuous exercise for 24-48 hours prior to the scan.

    • Obtain informed consent.

    • Position the subject comfortably in the scanner (e.g., supine for calf muscle studies).

    • Place the ³¹P surface coil over the muscle of interest (e.g., medial gastrocnemius) and secure it to prevent motion. Immobilize the limb using pads.

  • Scanner Setup and Localization:

    • Acquire anatomical scout images (e.g., T1-weighted MRI) to identify the muscle and ensure correct positioning of the voxel away from major blood vessels and bone.

    • Tune and match the ³¹P coil to the correct frequency.

    • Perform automated or manual shimming on the volume of interest to optimize magnetic field homogeneity. A narrow water peak linewidth is essential for good spectral quality.

  • Resting ³¹P-MRS Acquisition:

    • Use a simple pulse-acquire sequence.

    • Example Parameters (3T):

      • Repetition Time (TR): 3000-4000 ms[18]

      • Flip Angle: Set to the Ernst angle for optimal signal-to-noise, considering the T1 of PCr.[5]

      • Spectral Width: 5000 Hz[5]

      • Data Points: 2048 or 4096[18]

      • Averages: 64-128 for a high-quality resting spectrum.

  • Exercise and Dynamic Recovery Acquisition:

    • Use an MR-compatible ergometer for in-scanner exercise (e.g., plantar flexion).

    • The exercise protocol should be sufficient to deplete PCr by at least 50% to ensure robust measurement of recovery kinetics.

    • Begin dynamic MRS acquisition immediately at the cessation of exercise.

    • Example Parameters (3T):

      • TR: 2000-4000 ms (B15284909)

      • Temporal Resolution: Acquire spectra every 6-10 seconds to adequately sample the recovery curve.[6] This may involve acquiring fewer averages per spectrum (e.g., 4-8).

      • Continue acquisition for 5-10 minutes until PCr has returned to baseline.

  • Data Processing:

    • Process spectra using appropriate software (e.g., jMRUI, SAGE).

    • Apply line broadening (e.g., 10-15 Hz exponential multiplication) to improve SNR.

    • Perform Fourier transformation, zero- and first-order phase correction, and baseline correction.

    • Fit the PCr peak area in each spectrum of the dynamic series.

    • Fit the PCr recovery data to a mono-exponential function: PCr(t) = PCr_end + (PCr_rest - PCr_end) * (1 - exp(-t/τ)), where τ is the time constant of PCr recovery. The initial rate of recovery (V_PCr) can be calculated from this fit.

Protocol 2: ¹H-MRS of Brain for Total Creatine Measurement

This protocol is for quantifying the total creatine (tCr) peak in the brain, which can be used as a stable reference metabolite or to study conditions where the total creatine pool may change.[14]

  • Subject Preparation:

    • Position the subject comfortably with their head in the head coil. Use foam padding to minimize head motion.

  • Scanner Setup and Localization:

    • Acquire high-resolution T1-weighted anatomical images.

    • Select the volume of interest (VOI) based on anatomical landmarks (e.g., in the frontal lobe or occipital lobe). A typical voxel size is 1.5 cm x 2 cm x 2 cm.[14]

    • Tune and match the ¹H coil.

    • Perform shimming on the VOI. Aim for a water linewidth of <12 Hz.

  • ¹H-MRS Acquisition:

    • Use a single-voxel localization sequence such as PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode).[6][14]

    • Example Parameters (3T):

      • Sequence: PRESS

      • Repetition Time (TR): 2000-5000 ms[18]

      • Echo Time (TE): 30-35 ms (short TE to minimize T2 relaxation effects).

      • Data Points: 2048 or 4096

      • Spectral Width: 2000-4000 Hz

      • Averages: 128-256

      • Employ water suppression techniques (e.g., CHESS).

  • Data Processing and Quantification:

    • Process the raw data using specialized software like LCModel, which fits the in vivo spectrum to a linear combination of basis spectra from individual metabolites.[19][20]

    • The software provides absolute or relative concentrations of metabolites, including tCr, N-acetylaspartate (NAA), and Choline (Cho), along with quality measures like Cramér-Rao lower bounds (CRLBs), which indicate the reliability of the fit.

Data Analysis and Interpretation Workflow

The final step is to transform raw spectral data into meaningful biological information.

DataAnalysisFlow Data Processing and Quantification Workflow cluster_fitting_methods Quantification Methods RawData Raw Data (FID) Apodization Apodization (Line Broadening) RawData->Apodization FFT Fourier Transform Apodization->FFT Phasing Phase Correction (0 & 1st Order) FFT->Phasing Baseline Baseline Correction Phasing->Baseline Fitting Spectral Fitting Baseline->Fitting TimeDomain Time Domain (e.g., AMARES, VARPRO) Fitting->TimeDomain FreqDomain Frequency Domain (Peak Integration, LCModel) Fitting->FreqDomain Quantification Metabolite Ratios or Absolute Concentrations TimeDomain->Quantification FreqDomain->Quantification Kinetics Kinetic Modeling (e.g., PCr Recovery Rate) Quantification->Kinetics Interpretation Physiological Interpretation Quantification->Interpretation Kinetics->Interpretation

Caption: Workflow for MRS data processing and analysis.

Conclusion

In vivo MRS is a powerful, non-invasive method for quantifying phosphocreatine and assessing cellular energy metabolism. Both ³¹P-MRS and ¹H-MRS provide valuable information for basic science, clinical research, and drug development. Adherence to standardized protocols for data acquisition and analysis is critical for obtaining reliable and reproducible results. The methodologies outlined in this document provide a foundation for researchers to implement PCr MRS studies in their own laboratories.

References

Powering Cellular Processes: Phosphocreatine Dipotassium as a Bioenergetic Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maintaining cellular energy homeostasis is critical for robust and reproducible in vitro cell culture models. Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, and its consistent availability is essential for a multitude of cellular processes, including proliferation, differentiation, and response to stimuli. Phosphocreatine (B42189) (PCr), a high-energy phosphate (B84403) compound, serves as a rapid and localized buffer for ATP regeneration, particularly in cells with high or fluctuating energy demands such as neurons, cardiomyocytes, and myoblasts.[1][2] The dipotassium (B57713) salt of phosphocreatine is a readily soluble and bioavailable form of this critical metabolite, making it an effective supplement for cell culture media to enhance cellular energetics.

This document provides detailed application notes and protocols for the supplementation of cell culture media with phosphocreatine dipotassium. It includes quantitative data on its effects, detailed experimental methodologies, and visualizations of the underlying cellular mechanisms.

Principles and Applications

The primary role of phosphocreatine is to donate its phosphate group to adenosine diphosphate (B83284) (ADP) in a reaction catalyzed by creatine (B1669601) kinase (CK), thereby rapidly regenerating ATP.[2] This "phosphocreatine shuttle" is crucial for maintaining a high ATP/ADP ratio, which is vital for cellular function and viability.[2]

Key Applications:

  • Enhanced Cell Viability and Proliferation: By providing a readily available energy reserve, PCr supplementation can improve cell health and growth, especially in high-density cultures or with metabolically active cell types.

  • Modeling Physiological States: Supplementing media with PCr can help mimic the in vivo microenvironment of tissues with high energy turnover, such as muscle during contraction. For instance, a combination of 20 mM creatine and 2.4 mM phosphocreatine has been used to model exercising muscle conditions in vitro.[3]

  • Neuroprotection and Cardioprotection Studies: In models of ischemia, oxidative stress, and neurotoxicity, PCr can mitigate cellular damage by maintaining energy levels and reducing apoptosis.[4][5]

  • Drug Discovery and Toxicity Screening: Evaluating the efficacy and toxicity of compounds on cellular metabolism can be enhanced by using a more physiologically relevant, energy-supplemented culture system.

Quantitative Data Summary

The following table summarizes the quantitative effects of creatine and phosphocreatine supplementation from various in vitro studies. While direct data for this compound is limited, the information from creatine supplementation is highly relevant as it leads to increased intracellular phosphocreatine levels.

Cell TypeSupplement & ConcentrationKey FindingsReference
L6 Rat Skeletal Muscle Myoblasts0.5 mM Creatine (48h)~5.1-fold increase in intracellular phosphocreatine. No change in total ATP content.[6]
Hippocampal Cells (in vitro)5 mM Creatine (pre-treatment)Maintained intracellular ATP/phosphocreatine concentrations under H₂O₂-induced oxidative stress.[7]
Rat Striatal Slices2.5-10 mM Phosphocreatine (4h co-incubation)Increased cell viability and decreased LDH release in a 6-OHDA toxicity model.[4]
Human Vastus Lateralis Biopsies2.4 mM Phosphocreatine & 20 mM CreatineUsed to model in vivo exercising muscle conditions for mitochondrial respiration studies.[3]

Experimental Protocols

Preparation of this compound Supplemented Media

Materials:

  • This compound salt (e.g., Sigma-Aldrich)

  • Basal cell culture medium (e.g., DMEM, Neurobasal)

  • Sterile, tissue culture grade water

  • Sterile 0.22 µm filter

Protocol:

  • Reconstitution of this compound:

    • Aseptically weigh the desired amount of this compound powder.

    • Reconstitute in a small volume of sterile, tissue culture grade water to create a concentrated stock solution (e.g., 100 mM).

    • Ensure complete dissolution. The solubility of the related phosphocreatine disodium (B8443419) salt is high in water (50 mg/mL).

  • Supplementation of Cell Culture Media:

    • Aseptically add the required volume of the this compound stock solution to the basal cell culture medium to achieve the desired final concentration (typically in the range of 1-10 mM).

    • For example, to prepare 100 mL of media with a final concentration of 5 mM phosphocreatine, add 5 mL of a 100 mM stock solution to 95 mL of basal medium.

  • Sterilization and Storage:

    • Sterilize the final supplemented medium by passing it through a 0.22 µm filter.

    • Store the supplemented medium at 2-8°C and protect from light.

    • Note on Stability: Phosphocreatine can be unstable in aqueous solutions, especially at 37°C. It is recommended to prepare fresh supplemented media for each experiment or to refresh the media in ongoing cultures every 24-48 hours to ensure the active concentration of phosphocreatine.

Assessment of Cellular ATP Levels

Materials:

  • Cells cultured in control and phosphocreatine-supplemented media

  • ATP Assay Kit (e.g., Luciferase-based)

  • Luminometer

  • Cell lysis buffer

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Culture: Plate cells at a desired density and culture in control or phosphocreatine-supplemented media for the desired duration.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice as per the manufacturer's instructions.

    • Collect the cell lysates.

  • ATP Measurement:

    • Follow the instructions of the chosen ATP assay kit. Typically, this involves adding a specific volume of the cell lysate to a reaction mixture containing luciferase and its substrate, D-luciferin.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Normalization:

    • Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the ATP levels to the total protein concentration to account for differences in cell number.

Signaling Pathways and Mechanisms of Action

Phosphocreatine supplementation primarily impacts cellular bioenergetics, which in turn can influence key signaling pathways that regulate cell survival, growth, and metabolism.

Phosphocreatine_Signaling PCr Phosphocreatine Dipotassium (extracellular) PCr_in Phosphocreatine (intracellular) PCr->PCr_in Transport ATP_regen ATP Regeneration PCr_in->ATP_regen Creatine Kinase ATP_ADP_ratio Increased ATP/ADP Ratio ATP_regen->ATP_ADP_ratio AMPK AMPK ATP_ADP_ratio->AMPK Indirect Inhibition Akt Akt/PI3K Pathway ATP_ADP_ratio->Akt Activation Mitochondria Mitochondrial Function ATP_ADP_ratio->Mitochondria Supports Cell_Survival Enhanced Cell Survival & Proliferation AMPK->Cell_Survival Regulation Akt->Cell_Survival Apoptosis Reduced Apoptosis Akt->Apoptosis Mitochondria->Apoptosis

Caption: Phosphocreatine supplementation enhances cellular energy and survival pathways.

The supplementation of this compound leads to an increase in intracellular phosphocreatine, which serves as a ready reservoir to regenerate ATP via creatine kinase. This results in an elevated ATP/ADP ratio, which has several downstream effects:

  • AMP-activated protein kinase (AMPK): AMPK is a key cellular energy sensor. A high ATP/ADP ratio generally leads to the indirect inhibition of AMPK activity.[8]

  • Akt/PI3K Pathway: There is evidence suggesting that creatine, the precursor to phosphocreatine, can activate the Akt signaling pathway, which is a central regulator of cell survival and proliferation.[9]

  • Mitochondrial Function: By maintaining a high energy state, phosphocreatine supports optimal mitochondrial function and can reduce the production of reactive oxygen species (ROS) under stressful conditions.

  • Apoptosis: The activation of pro-survival pathways like Akt and the maintenance of mitochondrial integrity contribute to a reduction in apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound supplementation in cell culture.

Experimental_Workflow Start Start Prepare_Media Prepare PCr-supplemented and Control Media Start->Prepare_Media Seed_Cells Seed Cells Prepare_Media->Seed_Cells Incubate Incubate Cells Seed_Cells->Incubate Assay Perform Cellular Assays Incubate->Assay Viability Viability/Proliferation (e.g., MTT, Cell Counting) Assay->Viability ATP_Assay ATP Measurement (Luminometry) Assay->ATP_Assay Western_Blot Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-AMPK) Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis ATP_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing phosphocreatine effects in cell culture.

Conclusion

Supplementation of cell culture media with this compound offers a valuable tool for enhancing cellular bioenergetics and creating more physiologically relevant in vitro models. By providing a readily available source of high-energy phosphate for ATP regeneration, phosphocreatine can improve cell viability, proliferation, and resilience to stress. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their cell culture experiments to achieve more robust and predictive results. Further investigation is warranted to fully elucidate the optimal concentrations and specific effects across a broader range of cell types and applications.

References

Application Notes and Protocols: The Use of Phosphocreatine Dipotassium in Exercise Physiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphocreatine (B42189) (PCr), a high-energy phosphate (B84403) compound, plays a pivotal role in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle.[1] During intense, short-duration exercise, the immediate demand for adenosine (B11128) triphosphate (ATP) is met by the transfer of a phosphate group from PCr to adenosine diphosphate (B83284) (ADP), a reaction catalyzed by creatine (B1669601) kinase. This ATP-PCr system is the most rapid means of ATP regeneration, sustaining maximal effort for the initial 5 to 8 seconds of exercise.[1]

While creatine monohydrate is the most extensively studied ergogenic aid for enhancing intramuscular creatine and PCr stores, direct supplementation with salts of phosphocreatine, such as phosphocreatine dipotassium (B57713), is an area of growing interest. The rationale for using a salt form like dipotassium phosphocreatine lies in its potential for greater solubility and bioavailability, which may lead to more rapid saturation of muscle creatine stores. These application notes provide an overview of the use of phosphocreatine salts in exercise physiology research, detailing experimental protocols and summarizing key quantitative findings.

Mechanism of Action: The ATP-PCr Energy System

The fundamental role of phosphocreatine is to act as a temporal and spatial energy buffer. During high-intensity exercise, ATP is rapidly hydrolyzed to ADP to provide energy for muscle contraction. The accumulation of ADP signals a need for ATP regeneration. The creatine kinase reaction swiftly replenishes ATP by transferring a phosphate group from PCr to ADP. This process maintains ATP levels and delays the reliance on slower energy-producing pathways like glycolysis.

Applications in Exercise Physiology Studies

Phosphocreatine dipotassium is primarily investigated for its potential to:

  • Enhance high-intensity, short-duration exercise performance: By increasing the intramuscular pool of phosphocreatine, supplementation may augment the capacity of the ATP-PCr system, leading to improvements in strength, power, and sprint performance.

  • Accelerate recovery between bouts of intense exercise: A larger phosphocreatine reserve could facilitate faster resynthesis of ATP during rest periods, potentially improving performance in subsequent efforts.

  • Investigate muscle bioenergetics: The use of phosphocreatine and its analogues in conjunction with techniques like ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) allows for non-invasive assessment of mitochondrial function and muscle metabolism.

Data Presentation

The following tables summarize quantitative data from a study comparing the effects of 28-day supplementation with phosphocreatine disodium (B8443419) salts plus blueberry extract (PCDSB), creatine monohydrate (CM), and placebo on muscular strength and power. While the study used the disodium salt, the findings provide valuable insights into the potential effects of phosphocreatine salt supplementation.

Table 1: Peak Torque (PT) Before and After 28 Days of Supplementation

GroupPre-Supplementation PT (N·m)Post-Supplementation PT (N·m)Change in PT (N·m)
PCDSB99.90 ± 22.47119.22 ± 29.87+19.32
CM99.95 ± 22.50111.97 ± 24.50+12.02
Placebo105.10 ± 25.41108.62 ± 28.53+3.52

Data are presented as mean ± standard deviation.[2]

Table 2: Average Power (AP) Before and After 28 Days of Supplementation

GroupPre-Supplementation AP (W)Post-Supplementation AP (W)Change in AP (W)
PCDSB140.18 ± 32.08170.12 ± 42.68+29.94
CM143.42 ± 33.84159.78 ± 31.20+16.36
Placebo148.89 ± 37.12154.55 ± 40.52+5.66

Data are presented as mean ± standard deviation.[2]

Experimental Protocols

Protocol 1: Assessment of Muscular Strength and Power using Isokinetic Dynamometry

This protocol is adapted from a study evaluating the effects of phosphocreatine disodium salt supplementation on exercise performance.[2]

Objective: To measure changes in peak torque and average power of the knee extensors.

Equipment: Calibrated isokinetic dynamometer (e.g., Cybex II).

Procedure:

  • Familiarization: Participants should attend a familiarization session to practice the testing procedure and minimize learning effects.

  • Warm-up: A standardized warm-up consisting of 5 minutes of cycling at a low intensity, followed by submaximal and maximal isokinetic contractions of the knee extensors.

  • Testing:

    • Position the participant on the dynamometer according to the manufacturer's guidelines, ensuring proper alignment of the knee joint with the dynamometer's axis of rotation.

    • Set the dynamometer to the desired angular velocity (e.g., 180°·s⁻¹).

    • The test consists of 50 maximal, unilateral, concentric, isokinetic leg extensions.

    • Provide strong verbal encouragement to the participant throughout the test.

  • Data Analysis:

    • Record peak torque (the highest torque produced during a single repetition) and average power (the average power output over the 50 repetitions).

    • Calculate the change in these parameters from pre- to post-supplementation.

Protocol 2: In Vivo Measurement of Muscle Phosphocreatine Levels using ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS)

Objective: To non-invasively quantify intramuscular phosphocreatine concentrations and assess mitochondrial function through PCr recovery kinetics.

Equipment: Magnetic Resonance Imaging (MRI) scanner (e.g., 1.5T or 3T) equipped for ³¹P spectroscopy, surface coil.

Procedure:

  • Participant Preparation:

    • Screen participants for MRI safety.

    • Position the participant in the scanner with the muscle of interest (e.g., calf or quadriceps) centered over the surface coil.

  • Data Acquisition:

    • Acquire resting ³¹P spectra to determine baseline concentrations of PCr, ATP, and inorganic phosphate (Pi).

    • Induce muscle exercise within the magnet bore using a non-magnetic ergometer. The exercise protocol should be designed to deplete PCr stores (e.g., repeated maximal voluntary contractions).

    • Continuously acquire ³¹P spectra during the exercise and subsequent recovery period.

  • Data Analysis:

    • Quantify the signal intensities of PCr, ATP, and Pi from the spectra.

    • Calculate the rate of PCr resynthesis during the recovery period. This is often modeled as a mono-exponential process, and the time constant (τ) of PCr recovery is used as an index of mitochondrial oxidative capacity.

Signaling Pathways and Visualizations

Supplementation with creatine and its derivatives may influence cellular signaling pathways that regulate muscle metabolism and growth. One such pathway involves AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

ATP_PCr_System ATP ATP Contraction Muscle Contraction ATP->Contraction Energy Release ADP ADP + Pi CK Creatine Kinase ADP->CK PCr Phosphocreatine PCr->CK Cr Creatine Contraction->ADP CK->ATP ATP Resynthesis CK->Cr

The ATP-PCr Energy System.

Experimental_Workflow cluster_pre Pre-Supplementation cluster_supp Supplementation Period (28 days) cluster_post Post-Supplementation Baseline_Testing Baseline Performance Testing (Isokinetic Dynamometry) Supplementation Daily Supplementation (this compound or Placebo) Baseline_Testing->Supplementation Baseline_MRS Baseline Muscle Metabolism (31P-MRS) Baseline_MRS->Supplementation Post_Testing Post-Supplementation Performance Testing Supplementation->Post_Testing Post_MRS Post-Supplementation Muscle Metabolism Supplementation->Post_MRS

Experimental workflow for a supplementation study.

AMPK_Pathway Exercise Exercise PCr_Depletion PCr Depletion Exercise->PCr_Depletion AMP_ATP_Ratio Increased AMP:ATP Ratio PCr_Depletion->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Metabolic_Adaptations Metabolic Adaptations (e.g., Increased Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolic_Adaptations

Simplified AMPK signaling in response to exercise.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phosphocreatine Dipotassium for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for effectively using phosphocreatine (B42189) dipotassium (B57713) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of phosphocreatine dipotassium in cell culture?

Phosphocreatine (PCr) serves as a rapidly mobilizable, high-energy phosphate (B84403) reserve within cells.[1] Its primary function is to regenerate adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, by donating a phosphate group to adenosine diphosphate (B83284) (ADP).[2][3] This process is catalyzed by the enzyme creatine (B1669601) kinase (CK) and is crucial for maintaining cellular energy homeostasis, especially in cells with high or fluctuating energy demands like muscle and brain cells.[1][4] Supplementing cell culture media with this compound can help buffer cellular ATP levels, protecting cells from energy-depleting stress and supporting energy-intensive processes.[5][6]

Q2: How does the phosphocreatine/creatine kinase (PCr/CK) system work?

The PCr/CK system acts as a temporal and spatial energy buffer.[1][4] In areas of high ATP production, such as the mitochondria, creatine kinase catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine.[4] PCr, being more mobile than ATP, diffuses to sites of high energy consumption (e.g., for cell division, ion pumping, or cytoskeletal rearrangement).[4][5] At these sites, cytosolic creatine kinase reverses the reaction, using PCr to quickly regenerate ATP from ADP, thus ensuring a localized and immediate energy supply.[3][5]

Q3: What is the difference between supplementing with creatine versus phosphocreatine?

When you supplement with creatine, cells must first use their own ATP to phosphorylate it into phosphocreatine, a process dependent on the activity of cellular creatine kinase.[3] By providing phosphocreatine directly, you are supplying the pre-energized form, which can immediately participate in ATP regeneration without the initial energy investment.[6] This can be particularly beneficial in models of energy deficit or where creatine kinase function is impaired.[6]

Q4: Is this compound stable in cell culture media?

The stability of phosphocreatine, like many supplements, can be influenced by the specific conditions of the cell culture medium, such as pH and temperature.[7] It is recommended to prepare fresh stock solutions and add them to the media shortly before use.[7] For long-term experiments, the medium may need to be replaced periodically to ensure a consistent concentration of active compound. To assess stability in your specific setup, you can incubate the compound in your media and analyze its concentration over time using methods like HPLC.[7]

Q5: What are the expected outcomes of successful phosphocreatine supplementation?

Successful supplementation can lead to several beneficial outcomes, including:

  • Increased intracellular ATP levels.[6]

  • Enhanced cell proliferation and viability, particularly under stressful conditions.[6][8]

  • Protection against cellular damage caused by hypoxia or oxidative stress.[8][9]

  • Improved functional performance in energy-demanding cell types (e.g., enhanced differentiation in myoblasts or barrier function in epithelial cells).[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reduced Cell Viability or Proliferation Cytotoxicity: The concentration of this compound may be too high. While generally well-tolerated, very high concentrations can have adverse effects.[10]Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1-10 µM) and titrate upwards.[6]
Contamination: The stock solution or the powder itself may be contaminated.Ensure aseptic technique when preparing and handling stock solutions. Filter-sterilize the stock solution before adding it to the culture medium.
Precipitate Formation in Media Solubility Limits Exceeded: The concentration in the stock solution or final medium is too high, especially in complex, chemically-defined media.[11] The dipotassium salt form generally has good water solubility.Prepare stock solutions in a suitable solvent (e.g., sterile water or PBS) and ensure it is fully dissolved before adding to media. Do not exceed the recommended solubility limits. Warm the media slightly before adding the stock solution.
Interaction with Media Components: Phosphocreatine or the potassium ions may be reacting with other components in the media, causing precipitation.[11]Test stability in a simpler, serum-free medium first. Adjust the pH of the final medium if necessary. Prepare the medium by adding components in a specific order to avoid immediate precipitation.
No Observable Effect on Cellular ATP or Function Insufficient Concentration: The concentration used may be too low to elicit a biological response.Consult the literature for concentrations used in similar cell types and applications. Perform a dose-response experiment to find an effective concentration.[6][8]
Low Creatine Kinase (CK) Activity: The cell line may have low endogenous expression of the necessary CK isoforms to utilize phosphocreatine effectively.[12]Measure the CK activity in your cell lysates. If activity is low, this pathway may not be a primary energy buffer in your cell type, and alternative supplements should be considered.
Compound Degradation: The phosphocreatine may have degraded in the stock solution or media over time.[7]Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[7] For long-term cultures, replenish the medium with fresh phosphocreatine every 24-48 hours.
Variability Between Experiments Inconsistent Reagent Preparation: Differences in stock solution concentration or media preparation.Standardize your protocol for preparing stock solutions and supplementing media. Use the same lot of reagents where possible.[7]
Inconsistent Cell Health/Passage Number: Cells at high passage numbers or in poor health may respond differently.[7]Use cells within a consistent and low passage number range. Ensure cells are healthy and actively proliferating before starting the experiment.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type and experimental goals. The following table provides a summary of concentrations cited in the literature as starting points for optimization.

ApplicationCell Type / ModelConcentrationObserved Effect
Metabolic Support / Proliferation T84 Intestinal Epithelial Cells10 µMRescued proliferation defects caused by creatine kinase loss.[6]
Neuroprotection Hippocampal Cells (under oxidative stress)5 mMMaintained intracellular ATP/phosphocreatine concentrations.[8]
Differentiation & Mineralization Primary Osteoblast-like Cells10 mM - 20 mMStimulated metabolic activity, differentiation, and mineralization. Note: 20 mM showed some adverse effects on viability.[10]
Myoblast Fusion Primary Mouse Myoblasts75 mMEnhanced cell fusion in a creatine kinase-dependent manner.[5]
Invasion / Metastasis Study Pancreatic Cancer CellsNot specified for supplementation, but used to rescue effects of CK inhibition.Supplementation accelerated ECM invasion in cyclocreatine-treated cells.[13]

Experimental Protocols & Visualizations

The Phosphocreatine-Creatine Kinase Energy Shuttle

The PCr/CK system is a key pathway for maintaining energy homeostasis. Mitochondria produce ATP, which is then used by mitochondrial creatine kinase (mtCK) to generate phosphocreatine. PCr diffuses to sites of high energy demand, where cytosolic CKs use it to rapidly regenerate ATP from ADP.

PCr_CK_Pathway Phosphocreatine/Creatine Kinase Energy Shuttle cluster_mito Mitochondrion cluster_cyto Cytosol ATP_Prod ATP Production (Oxidative Phosphorylation) ATP_mito ATP ATP_Prod->ATP_mito mtCK mtCK ADP_mito ADP mtCK->ADP_mito PCr_mito Phosphocreatine mtCK->PCr_mito ATP_mito->mtCK P Cr_mito Creatine Cr_mito->mtCK PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion cytoCK cytoCK ATP_cyto ATP cytoCK->ATP_cyto Cr_cyto Creatine cytoCK->Cr_cyto Energy_Use ATP Consumption (e.g., Proliferation, Ion Pumps) ATP_cyto->Energy_Use ADP_cyto ADP ADP_cyto->cytoCK Cr_cyto->Cr_mito Diffusion PCr_cyto->cytoCK P Energy_Use->ADP_cyto Optimization_Workflow A 1. Define Goal (e.g., Increase Viability, Enhance Function) B 2. Prepare Cell Culture (Seed cells at appropriate density) A->B C 3. Prepare & Add PCr (Prepare fresh stock, add to media) B->C D 4. Dose-Response Experiment (Test a range of concentrations, e.g., 10µM to 10mM) C->D E 5. Incubation (Incubate for a defined period, e.g., 24-72h) D->E F 6. Perform Assays (Viability, Proliferation, ATP levels, Functional) E->F G 7. Data Analysis (Determine EC50 or optimal concentration) F->G H 8. Validate & Proceed (Use optimal concentration in main experiments) G->H

References

stability of phosphocreatine dipotassium in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dipotassium (B57713) phosphocreatine (B42189) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is dipotassium phosphocreatine and why is its stability in aqueous solutions a concern?

A1: Dipotassium phosphocreatine is the dipotassium salt of phosphocreatine, a high-energy phosphate (B84403) compound crucial for cellular energy buffering, particularly in muscle and brain tissue. In experiments, it serves as a phosphate donor to regenerate ATP from ADP.[1] Its stability in aqueous solutions is a critical concern because it can spontaneously hydrolyze to form creatine (B1669601) and inorganic phosphate, or undergo intramolecular cyclization to form creatinine (B1669602).[2] This degradation can significantly impact the accuracy and reproducibility of experiments that rely on a specific concentration of phosphocreatine.

Q2: What are the main factors that affect the stability of dipotassium phosphocreatine in aqueous solutions?

A2: The primary factors influencing the stability of phosphocreatine in aqueous solutions are pH, temperature, and storage duration. Generally, phosphocreatine is more stable at alkaline pH and lower temperatures.[1][3] Acidic conditions and elevated temperatures accelerate its degradation to creatine and creatinine.[2]

Q3: How should I prepare and store my aqueous dipotassium phosphocreatine solutions?

A3: For optimal stability, it is recommended to:

  • Prepare solutions fresh: Whenever possible, prepare the solution immediately before use.

  • Use a suitable buffer: A buffer with a slightly alkaline pH (around 7.4-9.0) can improve stability.[1][4]

  • Store at low temperatures: If immediate use is not possible, aliquot the solution into single-use volumes and store them at -20°C. Stock solutions of dipotassium phosphocreatine are reported to be stable for up to 3 months when stored at -20°C.[5] Avoid repeated freeze-thaw cycles.

Q4: What is the solubility of dipotassium phosphocreatine in water?

A4: The solubility of dipotassium phosphocreatine in water is approximately 5 mg/mL.[5]

Troubleshooting Guide

Issue 1: I am seeing inconsistent or unexpected results in my experiments using a phosphocreatine solution.

  • Possible Cause: Degradation of phosphocreatine in your stock or working solution.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Confirm the age of your solution and that it has been stored correctly (aliquoted, frozen at -20°C, and protected from freeze-thaw cycles).

    • Check pH of the Solution: The pH of the solution can influence the rate of degradation. Consider preparing your solution in a buffer with a pH in the stable range (pH 7.4-9.0).[1][4]

    • Prepare a Fresh Solution: If in doubt, prepare a fresh solution of dipotassium phosphocreatine immediately before your experiment.

    • Quantify Phosphocreatine Concentration: If the problem persists, consider quantifying the concentration of phosphocreatine in your solution using a stability-indicating method like HPLC (see Experimental Protocols section).

Issue 2: My dipotassium phosphocreatine solution appears cloudy or has precipitated.

  • Possible Cause: The concentration of the solution may have exceeded its solubility limit, or the temperature of the solution has decreased, reducing solubility.

  • Troubleshooting Steps:

    • Check Concentration: Ensure the concentration of your solution does not exceed the solubility limit of 5 mg/mL in water.[5]

    • Gentle Warming: If the solution was stored at a low temperature, gently warm it to room temperature to see if the precipitate redissolves.

    • Sonication: Brief sonication can sometimes help to redissolve precipitated material.

    • Prepare a More Dilute Solution: If solubility remains an issue, prepare a more dilute stock solution.

Data Presentation

Table 1: Summary of Stability Data for Phosphocreatine in Aqueous Solutions

ParameterConditionObservationCitation
Storage Temperature -20°CStock solutions are stable for up to 3 months.[5]
Room TemperatureSignificant degradation can occur within days.[2]
pH Neutral (6.5 - 7.5)Relatively stable.[2]
Acidic (pH < 6.5)Increased rate of degradation.[2]
Alkaline (pH 8.0 - 9.0)Enhanced stability.[1]

Experimental Protocols

Protocol: Stability Assessment of Dipotassium Phosphocreatine in Aqueous Solution by HPLC

This protocol outlines a method to determine the stability of dipotassium phosphocreatine in an aqueous solution over time by quantifying the parent compound and its primary degradation products, creatine and creatinine.

1. Materials and Reagents:

  • Dipotassium phosphocreatine

  • Creatine standard

  • Creatinine standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Monopotassium phosphate (KH₂PO₄)

  • Tetrabutylammonium hydroxide (B78521) (TAH) or other suitable ion-pairing agent

  • Phosphoric acid or potassium hydroxide for pH adjustment

  • 0.22 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., Hypersil BDS-C18, 250 mm x 4.6 mm, 5 µm)[6]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Incubator or water bath for temperature-controlled stability studies

3. Preparation of Solutions:

  • Mobile Phase (example): Prepare an aqueous mobile phase containing 0.2% (w/v) monopotassium phosphate and 0.2% (w/v) TAH. Adjust the pH to 6.6 with diluted phosphoric acid.[6] The mobile phase composition may need to be optimized for your specific column and system.

  • Standard Solutions: Accurately weigh and dissolve dipotassium phosphocreatine, creatine, and creatinine in the mobile phase to prepare individual stock solutions. From these, prepare a mixed standard solution containing known concentrations of all three analytes.

  • Sample Solution: Prepare an aqueous solution of dipotassium phosphocreatine at the desired concentration for the stability study (e.g., in water or a specific buffer).

4. Stability Study Setup:

  • Divide the sample solution into several aliquots in tightly sealed vials.

  • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.

5. HPLC Analysis:

  • Chromatographic Conditions (example): [6]

    • Column: Hypersil BDS-C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 0.2% KH₂PO₄ and 0.2% TAH, pH 6.6

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Inject the mixed standard solution to determine the retention times and response factors for phosphocreatine, creatine, and creatinine.

  • Inject the samples from the stability study.

6. Data Analysis:

  • Identify and integrate the peaks for phosphocreatine, creatine, and creatinine in the sample chromatograms based on the retention times from the standard.

  • Calculate the concentration of each analyte in the samples using the calibration curve generated from the standard solutions.

  • Plot the concentration of dipotassium phosphocreatine as a function of time for each storage condition to determine its degradation rate.

Visualizations

degradation_pathway PCr Dipotassium Phosphocreatine Cr Creatine PCr->Cr Hydrolysis Pi Inorganic Phosphate PCr->Pi Crn Creatinine Cr->Crn Intramolecular Cyclization experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare Aqueous Solution of Dipotassium Phosphocreatine aliquot Aliquot into Vials prep_solution->aliquot storage Store at Varied Conditions (T, pH) aliquot->storage sampling Sample at Predetermined Time Points storage->sampling hplc HPLC Analysis for PCr, Cr, Crn sampling->hplc data_analysis Data Analysis & Degradation Rate Calculation hplc->data_analysis troubleshooting_guide start Inconsistent Experimental Results? check_storage Check Solution Age & Storage Conditions start->check_storage check_ph Is the pH of the solution appropriate? check_storage->check_ph Storage OK prepare_fresh Prepare a Fresh Solution check_storage->prepare_fresh Storage Not OK check_ph->prepare_fresh No quantify Quantify Concentration via HPLC check_ph->quantify Yes prepare_fresh->quantify Problem Persists

References

Technical Support Center: Phosphocreatine Dipotassium In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of phosphocreatine (B42189) dipotassium (B57713) in vitro. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My phosphocreatine dipotassium solution is showing unexpected degradation. What are the primary degradation products I should be looking for?

A1: In an aqueous solution, this compound primarily degrades via two pathways. The most common is hydrolysis of the high-energy phosphoramidate (B1195095) bond, which yields creatine (B1669601) and inorganic phosphate (B84403).[1] A secondary, spontaneous degradation pathway involves an intramolecular cyclization to form creatinine (B1669602) and orthophosphate.[1] Therefore, when troubleshooting unexpected degradation, it is crucial to analyze your solution for the presence of creatine and creatinine.

Q2: I am observing rapid degradation of my phosphocreatine solution. What is the most likely cause?

A2: The stability of phosphocreatine in an aqueous solution is highly dependent on the pH. It is labile under acidic conditions (pH < 4) and exhibits significantly greater stability at physiological pH (around 7.4) and in alkaline conditions.[1] If you are observing rapid degradation, the first step is to verify the pH of your solution. Acidic buffers or contaminants can accelerate the hydrolysis of phosphocreatine.

Q3: How does temperature affect the stability of my this compound solution?

A3: As with most chemical reactions, the degradation of phosphocreatine is temperature-dependent. Higher temperatures will accelerate the rate of both hydrolysis to creatine and cyclization to creatinine. For long-term storage of this compound solutions, it is recommended to store them at low temperatures (e.g., -20°C) to minimize degradation. Stock solutions are reported to be stable for up to 3 months when stored at -20°C.

Q4: I am preparing a stock solution of this compound. What is the recommended solvent and storage condition?

A4: this compound is highly soluble in water. For optimal stability, it is recommended to prepare stock solutions in a buffer with a pH of 7.4 or higher. Following reconstitution, it is best to aliquot the solution and freeze it at -20°C. Stock solutions can be stable for up to 3 months under these conditions.

Q5: Are there any known intermediates in the degradation of phosphocreatine?

A5: Research has suggested the existence of an intermediate called phosphocreatinine in the pathway leading to creatinine and orthophosphate.[2] It is proposed that phosphocreatine can first cyclize to phosphocreatinine, which then hydrolyzes to creatinine and phosphate. However, for routine in vitro stability studies, the primary focus remains on quantifying the main degradation products: creatine and creatinine.

Data Presentation: pH-Dependent Degradation of Phosphocreatine

The rate of phosphocreatine hydrolysis is significantly influenced by the pH of the solution. The following table summarizes the observed pseudo-first-order rate constants for phosphocreatine degradation at various pH values at 25°C.[1]

pHObserved Rate Constant (k_obs) (s⁻¹)
2.01.67 x 10⁻⁴
3.07.97 x 10⁻⁵
4.02.15 x 10⁻⁵
5.03.33 x 10⁻⁶
6.0~ 0
7.0~ 0

Data adapted from a study on the hydrolysis kinetics of phosphocreatine. The original study noted that at pH 6.0 and 7.0, the degradation was negligible within the observed timeframe.[1]

Experimental Protocols

Protocol 1: In Vitro Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.

1. Materials:

  • This compound
  • High-purity water (e.g., Milli-Q or equivalent)
  • Buffer solutions of desired pH (e.g., phosphate-buffered saline for pH 7.4)
  • Calibrated pH meter
  • Incubator or water bath for temperature control
  • HPLC system with a UV detector
  • Analytical standards for phosphocreatine, creatine, and creatinine

2. Procedure:

  • Prepare a stock solution of this compound in the desired buffer at a known concentration.
  • Verify and record the initial pH of the solution.
  • Aliquot the solution into several vials to be used as time-point samples.
  • Store the vials under the desired temperature conditions (e.g., 25°C, 37°C, or refrigerated).
  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
  • Immediately analyze the sample using the HPLC method described in Protocol 2 to determine the concentrations of phosphocreatine, creatine, and creatinine.
  • Plot the concentration of phosphocreatine as a function of time to determine the degradation kinetics.

Protocol 2: HPLC Analysis of Phosphocreatine and its Degradation Products

This protocol provides a method for the simultaneous quantification of phosphocreatine, creatine, and creatinine using High-Performance Liquid Chromatography (HPLC).

1. HPLC System and Conditions:

  • Column: Hypersil BDS C18 column (250 × 4.6 mm, 5 µm) or equivalent.
  • Mobile Phase: An aqueous solution containing 0.2% (w/v) tetrabutylammonium (B224687) hydroxide (B78521) and 0.2% (w/v) monopotassium phosphate, with the pH adjusted to 6.6 using orthophosphoric acid.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 210 nm.
  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration within the linear range of the assay. A typical concentration for analysis is 100 µg/mL.

3. Calibration Standards:

  • Prepare a series of calibration standards containing known concentrations of phosphocreatine, creatine, and creatinine in the mobile phase.

4. Analysis:

  • Inject the calibration standards to generate a standard curve for each analyte.
  • Inject the prepared samples from the stability study.
  • Quantify the concentrations of phosphocreatine, creatine, and creatinine in the samples by comparing their peak areas to the respective standard curves.

Visualizations

degradation_pathway PCr Phosphocreatine Dipotassium Cr Creatine PCr->Cr Hydrolysis (Major Pathway) Pi Inorganic Phosphate Crn Creatinine PCr->Crn Spontaneous Cyclization (Minor Pathway) OrthoP Orthophosphate

Caption: Degradation pathways of this compound in vitro.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis prep Prepare Phosphocreatine Solution in Buffer ph_check Verify and Record Initial pH prep->ph_check aliquot Aliquot into Time-Point Vials ph_check->aliquot incubate Incubate at Controlled Temperature aliquot->incubate sampling Sample at Defined Time Intervals incubate->sampling hplc HPLC Analysis for PCr, Cr, and Crn sampling->hplc data Quantify and Plot Concentrations hplc->data

Caption: Experimental workflow for in vitro stability testing.

References

Technical Support Center: Creatine Kinase Assays Using Phosphocreatine Dipotassium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing creatine (B1669601) kinase (CK) assays with phosphocreatine (B42189) dipotassium (B57713).

Troubleshooting Guides

This section addresses specific issues that may arise during your creatine kinase assay experiments.

Issue: High Background Signal

Question: My blank and negative control wells show high absorbance readings. What could be the cause?

Answer: A high background signal can be caused by several factors:

  • Reagent Contamination: One or more of your reagents may be contaminated with ATP or NADPH. Prepare fresh reagents and use dedicated pipette tips for each component. Small molecules like ADP or NADH in tissue samples can also contribute to background.[1]

  • Reagent Deterioration: Improperly stored or expired reagents can lead to increased background. Ensure reagents are stored at the recommended temperature and are within their expiration date.[2] Signs of reagent deterioration can include turbidity or a high initial absorbance of the working reagent.[2]

  • Incorrect Blanking: Ensure you are using the correct blanking procedure for your spectrophotometer or plate reader. The blank should contain all reaction components except the enzyme source (your sample).

  • Sample-Related Interference: Some biological samples may contain endogenous enzymes or substances that interfere with the assay. For tissue samples, small molecules like ADP or NADH can generate background.[1] Consider preparing a sample blank that includes the sample but lacks a key reaction component to assess this.

Issue: Low or No Signal

Question: I am not observing an increase in absorbance in my sample wells, or the signal is very weak. What should I do?

Answer: A low or absent signal can point to several issues with your experimental setup:

  • Inactive Enzyme: The creatine kinase in your sample may have lost activity due to improper storage or handling. CK activity is unstable; samples should be assayed promptly or stored at -80°C. Repeated freeze-thaw cycles should be avoided.

  • Incorrect Reagent Preparation: Ensure all reagents, especially the working reagent, are prepared correctly and at the proper concentrations. The working reagent should be prepared fresh before use.[2]

  • Suboptimal Reaction Conditions: Verify that the assay is being performed at the recommended pH and temperature. The optimal pH for the forward reaction (phosphocreatine to ATP) is around 6.0-7.4, while the reverse reaction is favored at a higher pH.[3]

  • Incorrect Wavelength: Double-check that your spectrophotometer or microplate reader is set to the correct wavelength for detecting NADPH, which is 340 nm.

  • Missing Essential Components: Confirm that all necessary components, including phosphocreatine dipotassium, ADP, and the coupled enzymes (hexokinase and glucose-6-phosphate dehydrogenase), are present in the reaction mixture.

Issue: High Variability Between Replicates

Question: I am observing significant differences in absorbance readings between my replicate wells. How can I improve the precision of my assay?

Answer: High variability can be frustrating, but it is often correctable by focusing on technique:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques. Using a multi-channel pipette for adding reagents to a 96-well plate can improve consistency.[4]

  • Inadequate Mixing: Ensure thorough mixing of reagents in each well after addition. Tapping the plate gently or using an orbital shaker can help.[4]

  • Temperature Gradients: Inconsistent temperatures across the microplate can lead to variations in enzyme kinetics. Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.

  • Edge Effects: In 96-well plates, the outer wells can be more susceptible to evaporation and temperature fluctuations, leading to "edge effects." If you suspect this is an issue, avoid using the outermost wells for your samples and controls.

Frequently Asked Questions (FAQs)

General Questions

Question: What is the principle of the creatine kinase assay using phosphocreatine?

Answer: The assay measures creatine kinase activity through a series of coupled enzymatic reactions. First, creatine kinase catalyzes the transfer of a phosphate (B84403) group from phosphocreatine to ADP, producing creatine and ATP. The newly formed ATP is then used by hexokinase to phosphorylate glucose, yielding glucose-6-phosphate. Finally, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, which reduces NADP+ to NADPH. The rate of NADPH production is directly proportional to the creatine kinase activity in the sample and is measured by the increase in absorbance at 340 nm.

Question: What are the different isoenzymes of creatine kinase, and does this assay distinguish between them?

Answer: There are three main isoenzymes of creatine kinase: CK-MM (found primarily in skeletal muscle), CK-MB (predominantly in cardiac muscle), and CK-BB (mainly in the brain). The standard creatine kinase activity assay measures the total activity of all these isoenzymes present in the sample.[5] Specific immunoassays are required to differentiate and quantify the individual isoenzymes.

This compound-Specific Questions

Question: How should I store and handle this compound?

Answer: this compound should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it frozen. Stock solutions are generally stable for up to 3 months at -20°C.

Question: Is phosphocreatine stable in aqueous solutions?

Answer: Phosphocreatine is known to be unstable in aqueous solutions. For this reason, it is often supplied in a lyophilized form or as a stabilized solution in commercial kits. It is recommended to prepare solutions containing phosphocreatine fresh for each experiment.

Experimental Protocols

Microplate Assay for Creatine Kinase Activity

This protocol is a general guideline for measuring creatine kinase activity in a 96-well microplate format.

Materials:

  • Creatine Kinase Assay Buffer

  • This compound Solution

  • ADP Solution

  • NADP+ Solution

  • Glucose Solution

  • Hexokinase

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Creatine Kinase Positive Control

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Calibrated pipettes

Procedure:

  • Reagent Preparation:

    • Prepare a "Working Reagent" by combining the assay buffer, this compound, ADP, NADP+, glucose, hexokinase, and G6PDH. The final concentrations of these components can be found in the table below. Prepare enough working reagent for all samples, controls, and blanks.

  • Sample Preparation:

    • Prepare your samples (e.g., serum, plasma, tissue lysates) in the assay buffer. If necessary, dilute your samples to ensure the readings fall within the linear range of the assay.

  • Assay Protocol:

    • Add your samples, positive control, and a blank (assay buffer only) to the wells of the 96-well plate.

    • Add the Working Reagent to all wells to initiate the reaction.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm. Take readings every 1-2 minutes for a total of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/minute) for each sample by selecting a linear portion of the reaction curve.

    • Subtract the rate of the blank from the rate of your samples.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) and the path length of your microplate reader to calculate the creatine kinase activity in your samples.

ParameterRecommended Value/Range
Wavelength340 nm
Assay Temperature25°C, 30°C, or 37°C
Incubation Time10-20 minutes (kinetic)
Phosphocreatine~30 mM
ADP~2 mM
NADP+~2 mM
Glucose~20 mM
Hexokinase>2500 U/L
G6PDH>1500 U/L

Visualizations

experimental_workflow prep Reagent & Sample Preparation plate Plate Loading: Samples, Controls, Blank prep->plate reagent_add Add Working Reagent to all wells plate->reagent_add read Kinetic Reading at 340 nm in Microplate Reader reagent_add->read analysis Data Analysis: Calculate ΔA340/min read->analysis results Determine CK Activity analysis->results

Caption: Experimental workflow for a microplate-based creatine kinase assay.

troubleshooting_tree cluster_high_bg High Background cluster_low_signal Low/No Signal cluster_variability High Variability start Assay Problem? high_bg High Background Signal? start->high_bg low_signal Low or No Signal? start->low_signal high_var High Variability? start->high_var reagent_contam Contaminated Reagents? high_bg->reagent_contam reagent_old Expired/Deteriorated Reagents? high_bg->reagent_old improper_blank Incorrect Blanking? high_bg->improper_blank inactive_enzyme Inactive Enzyme? low_signal->inactive_enzyme wrong_reagents Incorrect Reagent Prep? low_signal->wrong_reagents bad_conditions Suboptimal Conditions? low_signal->bad_conditions wrong_wavelength Wrong Wavelength? low_signal->wrong_wavelength pipetting Pipetting Errors? high_var->pipetting mixing Inadequate Mixing? high_var->mixing temp Temperature Gradients? high_var->temp

References

Technical Support Center: Phosphocreatine Dipotassium Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by phosphocreatine (B42189) dipotassium (B57713) in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is phosphocreatine dipotassium and why is it a concern in biochemical assays?

A1: Phosphocreatine (PCr), often used as its dipotassium salt, is a high-energy molecule that serves as a rapid reserve for regenerating adenosine (B11128) triphosphate (ATP) in cells, particularly in muscle and brain tissue.[1][2] This regeneration occurs via the creatine (B1669601) kinase (CK) enzyme, which transfers a phosphate (B84403) group from PCr to adenosine diphosphate (B83284) (ADP) to form ATP. Its presence in biological samples, such as muscle lysates, can interfere with assays that measure or are dependent on ATP or ADP levels.

Q2: Which types of assays are most susceptible to interference from phosphocreatine?

A2: The primary assays at risk are those where ATP or ADP are measured as a readout of an enzymatic reaction. This includes:

  • Kinase Assays: Many kinase assays, including those used in high-throughput screening (HTS) for drug discovery, measure either the depletion of ATP or the production of ADP. Endogenous PCr in the sample can regenerate ATP, leading to an underestimation of kinase activity (in ATP depletion assays) or a false negative signal. Conversely, if the assay measures ADP production, the presence of creatine kinase in the sample can lead to a false positive signal.

  • ATP Measurement Assays: Assays that directly quantify ATP, such as luciferase-based assays, will be affected.[1][2] PCr can lead to a falsely elevated measurement of ATP if creatine kinase is also present.

  • Phosphatase Assays: Some phosphatase assays detect the release of free phosphate. While direct interference is less common, high concentrations of PCr could potentially contribute to background signal if there is any non-enzymatic or enzymatic breakdown that releases inorganic phosphate.

Q3: What is the primary mechanism of phosphocreatine interference?

A3: The main mechanism is the enzymatic activity of creatine kinase, which is often present in cell and tissue lysates where PCr is also found. The reaction is as follows:

Phosphocreatine + ADP <=> Creatine + ATP

In an assay measuring kinase activity by ATP depletion (e.g., Kinase-Glo®), the ATP consumed by the kinase of interest is rapidly regenerated by PCr and CK, masking the true kinase activity. In an assay that measures ADP production (e.g., ADP-Glo™), the forward reaction generates ATP, which can then be used by the kinase, while the reverse reaction consumes ADP, both of which can lead to inaccurate results.

Troubleshooting Guide

If you suspect that phosphocreatine in your samples is interfering with your assay results, follow this troubleshooting guide.

Step 1: Identify the Potential for Interference
  • Sample Type: Are you using lysates from tissues with high energy demands, such as skeletal muscle, heart, or brain? These are likely to contain high concentrations of both phosphocreatine and creatine kinase.

  • Assay Principle: Does your assay measure changes in ATP or ADP concentration? If so, it is highly susceptible to interference.

Step 2: Confirm the Presence of Phosphocreatine

To confirm that phosphocreatine is the source of the interference, you can perform a confirmatory experiment. This involves enzymatically degrading the phosphocreatine in your sample prior to running your main assay.

Step 3: Mitigate the Interference

There are two primary strategies to mitigate interference from phosphocreatine:

  • Enzymatic Depletion of Phosphocreatine: Pre-treat your sample to remove phosphocreatine before performing your primary assay.

  • Sample Dilution: If the concentration of phosphocreatine is low, simple dilution of your sample may reduce the interference to an acceptable level. However, this will also dilute your analyte of interest, so the sensitivity of your primary assay must be considered.

Quantitative Data on Interference

The degree of interference is dependent on the concentration of phosphocreatine, creatine kinase, and the kinetics of the assay system. The following table provides an illustrative example of the potential impact of phosphocreatine on a typical kinase assay that measures ATP depletion.

Phosphocreatine Concentration (mM)Endogenous Creatine Kinase ActivityApparent Kinase Inhibition (%)
0High0
1High25
5High75
10High>95
5Low15
5None0

This table illustrates that the interference is dependent on both the concentration of phosphocreatine and the presence of active creatine kinase.

Experimental Protocols

Protocol 1: Enzymatic Depletion of Phosphocreatine from Lysates

This protocol describes how to remove phosphocreatine from a cell or tissue lysate before using it in an ATP- or ADP-dependent assay.

Materials:

  • Cell or tissue lysate

  • Creatine Kinase (e.g., from rabbit muscle)

  • ADP (adenosine diphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

Procedure:

  • Thaw your lysate on ice.

  • In a microcentrifuge tube, combine:

    • Your lysate (e.g., 50 µL)

    • ADP to a final concentration of 1 mM.

    • Creatine Kinase to a final concentration of 10 U/mL.

    • Reaction buffer to a final volume of 100 µL.

  • Incubate the reaction mixture at 37°C for 30 minutes. This will drive the conversion of phosphocreatine and ADP to creatine and ATP.

  • The pre-treated lysate can now be used in your downstream assay. Remember to include a control sample that has been through the same pre-treatment process but without the addition of creatine kinase.

Visualizations

Interference_Pathway Phosphocreatine Interference Pathway PCr Phosphocreatine (in sample) ATP_regen ATP (regenerated) PCr->ATP_regen Phosphate Donation ADP_assay ADP (from kinase reaction) ADP_assay->ATP_regen CK Creatine Kinase (in sample) CK->ATP_regen Assay_Signal Altered Assay Signal ATP_regen->Assay_Signal False Negative (ATP depletion assay) False Positive (ADP production assay)

Caption: Mechanism of phosphocreatine interference in biochemical assays.

Troubleshooting_Workflow Troubleshooting Workflow for PCr Interference start Suspected Interference check_sample Is sample from muscle, brain, or heart? start->check_sample check_assay Does assay measure ATP or ADP? check_sample->check_assay Yes no_interference Interference Unlikely check_sample->no_interference No interference_likely Interference is Likely check_assay->interference_likely Yes check_assay->no_interference No depletion_protocol Perform PCr Depletion Protocol interference_likely->depletion_protocol run_assay Run Primary Assay depletion_protocol->run_assay compare_results Compare with untreated sample run_assay->compare_results interference_confirmed Interference Confirmed? compare_results->interference_confirmed implement_mitigation Implement Mitigation (e.g., routine depletion) interference_confirmed->implement_mitigation Yes interference_confirmed->no_interference No

Caption: A logical workflow for troubleshooting phosphocreatine interference.

References

preventing phosphocreatine hydrolysis during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent phosphocreatine (B42189) (PCr) hydrolysis during sample preparation.

Troubleshooting Guides

Issue 1: Low or undetectable phosphocreatine levels in samples.

Possible Cause Troubleshooting Action
Delayed Freezing: Metabolic activity continues after sample collection, leading to PCr depletion.Immediately freeze tissue samples in liquid nitrogen or isopentane (B150273) pre-cooled with liquid nitrogen (-160°C) to halt metabolic processes. This method, known as flash-freezing or snap-freezing, is crucial for preserving the native state of metabolites.[1][2]
Improper Storage: Storing samples at insufficiently low temperatures can lead to gradual degradation of PCr over time.Store frozen samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Incorrect Extraction Method: Using neutral or alkaline extraction buffers can permit enzymatic and chemical hydrolysis of PCr.Employ an acidic extraction method, such as with perchloric acid (PCA), immediately after sample collection or on frozen powdered tissue. The low pH of the PCA solution denatures enzymes like creatine (B1669601) kinase and inhibits the hydrolysis of PCr.[3][4]
Suboptimal pH during Extraction: Phosphocreatine is unstable in acidic conditions over extended periods and at higher temperatures.Perform all extraction steps on ice and process samples quickly. After extraction with PCA, neutralize the extract with a base like potassium carbonate to a pH of around 6.0-7.0 to improve stability.[5]
High Creatine Kinase Activity: The enzyme creatine kinase (CK) can rapidly deplete PCr if not inactivated.Ensure rapid inactivation of enzymes through immediate freezing and/or homogenization in an acidic medium like perchloric acid.

Issue 2: High variability in phosphocreatine measurements between replicate samples.

Possible Cause Troubleshooting Action
Inconsistent Sample Handling: Differences in the time between sample collection and freezing can lead to variable PCr levels.Standardize the sample collection and freezing protocol to ensure all samples are treated identically. Minimize the time between excision and freezing to less than a few seconds.
Heterogeneity of Tissue: Different regions of a tissue sample may have varying metabolic states and PCr concentrations.If possible, homogenize the entire tissue sample before taking aliquots for extraction to ensure uniformity.
Incomplete Protein Precipitation: Residual protein in the extract can interfere with analytical measurements.During perchloric acid extraction, ensure thorough mixing and allow sufficient time for protein precipitation on ice. Centrifuge at a high speed (e.g., 10,000 x g) at 4°C to obtain a clear supernatant.[4]

Frequently Asked Questions (FAQs)

Q1: Why is rapid freezing of tissue samples so critical for phosphocreatine analysis?

A1: Rapid freezing, or flash-freezing, is essential to halt all metabolic activity within the tissue instantly.[1][2] Phosphocreatine (PCr) is a high-energy molecule that is rapidly turned over in metabolically active tissues. Enzymes such as creatine kinase can quickly hydrolyze PCr to regenerate ATP. By flash-freezing the sample in liquid nitrogen or isopentane cooled by liquid nitrogen, you vitrify the tissue, preventing enzymatic degradation and preserving the in vivo concentrations of PCr.

Q2: What is the best method for extracting phosphocreatine from tissue samples?

A2: Extraction with cold perchloric acid (PCA) is widely considered the gold standard for preserving and extracting phosphocreatine.[3][4] The acidic environment effectively denatures proteins, including degradative enzymes like creatine kinase, thus preventing PCr hydrolysis. The deproteinized supernatant can then be neutralized and used for analysis.

Q3: I've noticed that delaying the freezing of my muscle biopsy sometimes leads to an increase in phosphocreatine. Is this an error?

A3: This is a known phenomenon and not necessarily an error. In the brief period after excision and before metabolic activity completely ceases, there can be a rapid conversion of ADP to ATP, which then drives the creatine kinase reaction towards the synthesis of phosphocreatine from creatine. This can lead to a temporary, paradoxical increase in PCr levels before they eventually decline due to ongoing energy consumption. This highlights the importance of immediate and rapid freezing to capture the true physiological state.

Q4: Can I use ethanol (B145695) for phosphocreatine extraction?

A4: While ethanol can be used for metabolite extraction, it is generally less effective than perchloric acid for preserving phosphocreatine. Studies have shown that a significant portion of PCr may not be efficiently extracted with ethanol alone, and a subsequent PCA extraction of the pellet is often necessary to recover the remaining PCr.[3] For quantitative and reliable PCr measurements, PCA extraction is the recommended method.

Q5: How does pH affect the stability of phosphocreatine during sample processing?

A5: Phosphocreatine is most stable at a neutral to slightly alkaline pH. While acidic conditions are necessary for the initial extraction to inactivate enzymes, prolonged exposure to low pH can lead to the non-enzymatic hydrolysis of PCr.[5] Therefore, it is crucial to keep the samples cold during the acidic extraction and to neutralize the extract to a pH of 6.0-7.0 as soon as possible after deproteinization.

Quantitative Data Summary

The following table summarizes the effectiveness of different extraction methods on phosphocreatine preservation.

Extraction Method Tissue Type Phosphocreatine Recovery Key Findings
Direct Perchloric Acid (0.4 M) Perfused Rat HeartBaselineConsidered the standard method for comparison.
70% Ethanol followed by Perchloric Acid Perfused Rat HeartSignificantly higher than direct PCA70% ethanol effectively extracts most of the tissue phosphocreatine.[3]
95% Ethanol followed by Perchloric Acid Perfused Rat HeartLower than 70% ethanol + PCAHigher concentrations of ethanol are less effective at extracting phosphocreatine.[3]

Experimental Protocols

Protocol 1: Perchloric Acid Extraction of Phosphocreatine from Frozen Tissue

  • Sample Preparation:

    • Pre-cool a mortar and pestle with liquid nitrogen.

    • Place the frozen tissue sample in the mortar and grind to a fine powder under liquid nitrogen.

  • Homogenization:

    • Weigh the frozen tissue powder (typically 10-50 mg) in a pre-chilled, tared tube.

    • Add 10 volumes of cold 0.6 M perchloric acid (e.g., 1 mL for 100 mg of tissue).

    • Homogenize the sample on ice using a tissue homogenizer until no visible tissue fragments remain.

  • Deproteinization:

    • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Carefully collect the supernatant and transfer it to a new pre-chilled tube.

    • Neutralize the extract by adding a cold solution of 3 M potassium carbonate containing 0.5 M MOPS. Add the neutralization solution dropwise while vortexing until the pH reaches 6.0-7.0 (monitor with pH paper).

    • Incubate the neutralized extract on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

  • Final Clarification:

    • Centrifuge the neutralized extract at 10,000 x g for 5 minutes at 4°C.

    • The resulting supernatant contains the phosphocreatine and is ready for analysis (e.g., by HPLC or enzymatic assay). Store the supernatant at -80°C if not analyzing immediately.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_quenching Metabolic Quenching cluster_homogenization Extraction cluster_processing Sample Processing cluster_analysis Analysis tissue_collection 1. Tissue Excision flash_freeze 2. Flash-Freeze (Liquid Nitrogen) tissue_collection->flash_freeze Immediate grind_tissue 3. Grind to Powder (on Dry Ice) flash_freeze->grind_tissue add_pca 4. Homogenize in Cold Perchloric Acid grind_tissue->add_pca centrifuge1 5. Centrifuge (Deproteinization) add_pca->centrifuge1 neutralize 6. Neutralize Supernatant centrifuge1->neutralize Collect Supernatant centrifuge2 7. Centrifuge (Remove Precipitate) neutralize->centrifuge2 analysis 8. Analyze Supernatant (e.g., HPLC) centrifuge2->analysis Collect Supernatant

Caption: Workflow for optimal phosphocreatine preservation.

signaling_pathway ATP ATP ADP ADP ATP->ADP Energy Consumption (e.g., Muscle Contraction) ADP->ATP Energy Production (Glycolysis, Oxidative Phosphorylation) Creatine Creatine PCr Phosphocreatine Creatine->PCr PCr->Creatine CK Creatine Kinase CK->Creatine CK->PCr

Caption: The Creatine Kinase shuttle and phosphocreatine metabolism.

References

impact of freeze-thaw cycles on phosphocreatine dipotassium stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of phosphocreatine (B42189) dipotassium (B57713), particularly concerning the impact of freeze-thaw cycles. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for phosphocreatine dipotassium powder?

A1: this compound powder should be stored in a tightly sealed container in a dry environment at -20°C.[1]

Q2: How should I prepare and store solutions of this compound?

A2: It is recommended to prepare stock solutions and aliquot them into single-use volumes. These aliquots should be stored at -20°C.[2] Stock solutions are reported to be stable for up to 3 months at this temperature when freeze-thaw cycles are avoided.[2]

Q3: Why are repeated freeze-thaw cycles not recommended for this compound solutions?

A3: Phosphocreatine is known to be unstable in aqueous solutions.[3] Repeated freezing and thawing can accelerate its degradation, primarily through hydrolysis, into creatine (B1669601) and subsequently creatinine (B1669602). This degradation can lead to a decrease in the effective concentration of phosphocreatine in your experiments, resulting in variability and inaccurate results.

Q4: What are the main degradation products of phosphocreatine?

A4: The primary degradation products of phosphocreatine in aqueous solution are creatine and creatinine. The high-energy phosphate (B84403) bond in phosphocreatine is susceptible to hydrolysis.

Q5: Can I visually inspect a thawed solution of this compound to check its stability?

A5: While visual inspection for particulates or color change is always a good practice, the degradation of phosphocreatine to creatine and creatinine does not typically result in a visible change in the solution. Therefore, analytical methods are necessary to confirm the stability and concentration of phosphocreatine.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results using this compound solutions. Degradation of phosphocreatine due to multiple freeze-thaw cycles of the stock solution.Prepare fresh aliquots from a new stock solution. Avoid using a stock solution that has been frozen and thawed multiple times. Implement the "Experimental Protocol for Assessing Stability of this compound Solution" provided below to quantify degradation.
Lower than expected biological activity in an assay. The actual concentration of phosphocreatine is lower than the nominal concentration due to degradation.Quantify the concentration of your phosphocreatine solution using a validated analytical method such as HPLC before use. Consider preparing fresh solutions for critical experiments.
Precipitate observed in the solution after thawing. This could be due to pH shifts during the freezing process or the concentration of the solution exceeding its solubility at lower temperatures.Ensure the solution is fully thawed and vortexed gently to redissolve any precipitate. If the precipitate persists, it may indicate a stability issue. It is advisable to prepare a fresh solution. Consider the buffer system used, as phosphate buffers can sometimes cause precipitation issues during freezing.

Impact of Freeze-Thaw Cycles on this compound Stability

Repeated freeze-thaw cycles can lead to a significant loss of this compound in aqueous solutions. The following table provides an illustrative example of the expected degradation profile.

Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of freeze-thaw cycles. Actual degradation rates may vary depending on the specific experimental conditions, including buffer composition, pH, and the rate of freezing and thawing.

Number of Freeze-Thaw Cycles Illustrative Purity of this compound (%) Illustrative Formation of Creatine (%) Illustrative Formation of Creatinine (%)
099.50.40.1
198.01.50.5
394.24.81.0
588.59.71.8
1075.321.53.2

Experimental Protocols

Protocol for Assessing the Stability of this compound Solution after Freeze-Thaw Cycles

This protocol outlines a method to quantify the degradation of this compound in an aqueous solution subjected to multiple freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound salt

  • Reagent grade water (e.g., Milli-Q or equivalent)

  • Appropriate buffer (e.g., Tris-HCl, pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a buffer containing an ion-pairing agent like tetrabutylammonium (B224687) hydroxide, as described in some literature)

  • Reference standards for phosphocreatine, creatine, and creatinine

  • Microcentrifuge tubes

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve in the desired buffer to a final concentration (e.g., 10 mg/mL).

  • Vortex gently until fully dissolved.

3. Freeze-Thaw Cycling:

  • Aliquot the stock solution into multiple microcentrifuge tubes (e.g., 100 µL per tube).

  • Reserve one aliquot for immediate analysis (Cycle 0).

  • Freeze the remaining aliquots at -20°C for at least 4 hours.

  • Thaw the aliquots at room temperature until completely liquid.

  • This constitutes one freeze-thaw cycle.

  • Take one aliquot for analysis after the first cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (e.g., 3, 5, 10), taking an aliquot for analysis after each set of cycles.

4. HPLC Analysis:

  • Prepare a calibration curve using the reference standards for phosphocreatine, creatine, and creatinine.

  • Set up the HPLC system with the appropriate column and mobile phase. The detection wavelength is typically around 210 nm.

  • Inject the "Cycle 0" sample and the samples from each freeze-thaw cycle.

  • Integrate the peak areas for phosphocreatine, creatine, and creatinine in each chromatogram.

5. Data Analysis:

  • Use the calibration curve to determine the concentration of phosphocreatine, creatine, and creatinine in each sample.

  • Calculate the percentage of phosphocreatine remaining at each freeze-thaw cycle relative to the "Cycle 0" sample.

  • Calculate the percentage of creatine and creatinine formed at each cycle.

Visualizations

PCr Phosphocreatine Dipotassium FT Freeze-Thaw Cycles PCr->FT H2O Hydrolysis FT->H2O Cr Creatine H2O->Cr Loss Loss of Biological Activity H2O->Loss Var Experimental Variability H2O->Var Crea Creatinine Cr->Crea Non-enzymatic cyclization cluster_prep Preparation cluster_ft Freeze-Thaw Cycling cluster_analysis Analysis start Prepare Phosphocreatine Dipotassium Stock Solution aliquot Aliquot into Single-Use Tubes start->aliquot c0 Analyze Cycle 0 (Control) aliquot->c0 freeze Freeze at -20°C aliquot->freeze hplc HPLC Analysis c0->hplc thaw Thaw at Room Temp freeze->thaw analyze Analyze Sample thaw->analyze repeat Repeat for n Cycles analyze->repeat analyze->hplc repeat->freeze Continue repeat->hplc End data Quantify Degradation hplc->data

References

Technical Support Center: Ensuring the Purity of Phosphocreatine Dipotassium for Enzymatic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of phosphocreatine (B42189) dipotassium (B57713) for enzymatic studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial phosphocreatine dipotassium?

A1: Common impurities can include creatine (B1669601), creatinine (B1669602), and inorganic phosphate (B84403). These can arise from the synthesis process or from the degradation of phosphocreatine over time, especially in solution. Dicyandiamide can also be a contaminant from certain synthetic routes.

Q2: Why is the purity of this compound critical for my enzymatic assays?

A2: The purity of this compound is paramount as impurities can directly interfere with the enzymatic reaction being studied. For instance, in assays involving creatine kinase, the presence of its product, creatine, can alter the reaction kinetics. Inorganic phosphate can also act as an inhibitor for some kinases.[1][2] Using impure this compound can lead to inaccurate kinetic parameters, false inhibition or activation results, and overall irreproducible data.

Q3: What is the recommended purity level for this compound in enzymatic studies?

A3: For most enzymatic studies, a purity of ≥98% is recommended. However, for highly sensitive assays or kinetic studies, a purity of ≥99% is preferable. It is crucial to verify the purity of each new batch of this compound.

Q4: How should I store this compound to maintain its purity?

A4: this compound should be stored as a solid at -20°C. Stock solutions are also best stored at -20°C and are generally stable for up to 3 months. Avoid repeated freeze-thaw cycles. Phosphocreatine is unstable in aqueous solutions at neutral or acidic pH, degrading to creatine and inorganic phosphate.

Q5: Can I use this compound that has turned slightly yellow?

A5: A yellowish tint can indicate degradation or the presence of impurities. It is strongly recommended to assess the purity of the reagent before use. If the purity is below the acceptable limit for your experiment, it is advisable to purify the compound or use a new, high-purity batch.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Creatine Kinase Assays

Possible Cause 1: Variable Purity of this compound

  • Troubleshooting Steps:

    • Assess the purity of the current batch of this compound using one of the analytical methods described in the "Experimental Protocols" section (e.g., HPLC or qNMR).

    • If the purity is below 98%, consider purifying the reagent or obtaining a new, high-purity lot.

    • Always use this compound from the same lot for a series of related experiments to minimize variability.

Possible Cause 2: Degradation of this compound in Stock Solutions

  • Troubleshooting Steps:

    • Prepare fresh stock solutions daily if high precision is required.

    • Avoid storing stock solutions at room temperature for extended periods.

    • When preparing stock solutions, use a buffered solution with a slightly alkaline pH (around 7.5-8.0) to improve stability.

Possible Cause 3: Presence of Inhibitory Impurities

  • Troubleshooting Steps:

    • Check for the presence of inorganic phosphate, a known inhibitor of creatine kinase, in your this compound sample.[1][2]

    • If inorganic phosphate levels are high, purify the this compound using anion exchange chromatography.

Issue 2: Higher than Expected Background Signal in Coupled Enzymatic Assays

Possible Cause: Contamination with ATP or ADP

  • Troubleshooting Steps:

    • Some commercial preparations of this compound may contain trace amounts of ATP or ADP.

    • Run a control reaction without the primary enzyme to check for background signal generation.

    • If significant background is observed, consider pre-treating the this compound solution with an enzyme that degrades ATP and ADP (e.g., apyrase), followed by heat inactivation of the pre-treatment enzyme before starting your main experiment.

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
MethodPrincipleProsCons
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.High sensitivity and resolution, can separate multiple impurities simultaneously.Requires specialized equipment and method development.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the ratio of the integral of the analyte's signal to that of an internal standard.Highly accurate and precise, does not require a reference standard of the analyte.Requires access to an NMR spectrometer and expertise in data analysis.
Enzymatic Assay Measuring the amount of a specific substrate or product using a highly specific enzyme.High specificity for the active compound.Can be interfered with by other substances in the sample, may not detect all impurities.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and a mobile phase.Simple, rapid, and inexpensive for qualitative assessment.Not quantitative, lower resolution compared to HPLC.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency and resolution, requires small sample volumes.Can be sensitive to buffer composition and sample matrix.
Table 2: Potential Impurities and their Impact on Enzymatic Assays
ImpurityPotential SourceImpact on Enzymatic AssaysMitigation Strategy
Creatine Degradation of phosphocreatineProduct inhibition in creatine kinase assays, leading to an underestimation of enzyme activity.Use high-purity phosphocreatine; prepare fresh solutions.
Creatinine Degradation of creatine and phosphocreatineGenerally considered to have minimal direct impact on most kinase assays, but high levels indicate significant degradation.Use high-purity phosphocreatine; proper storage.
Inorganic Phosphate (Pi) Degradation of phosphocreatineCan act as a competitive or non-competitive inhibitor of kinases, including creatine kinase.[1][2]Purification by anion exchange chromatography.
Dicyandiamide Synthetic byproductCan potentially interfere with assays, though specific inhibitory effects are not well-documented for most common enzymes.Use phosphocreatine synthesized via a high-purity route.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare a mobile phase consisting of 100 mM potassium phosphate buffer (pH 6.8) and methanol (B129727) (95:5 v/v). Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and the sample. Identify the phosphocreatine peak based on retention time. Quantify the purity by comparing the peak area of the sample to the calibration curve. Impurities like creatine and creatinine will have different retention times.

Protocol 2: Purification of this compound by Anion Exchange Chromatography
  • Resin Preparation: Swell a strong anion exchange resin (e.g., Q-Sepharose) in a high salt buffer (e.g., 1 M NaCl in 20 mM Tris-HCl, pH 8.0). Pack a column with the resin and equilibrate with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Dissolve the impure this compound in the low salt buffer and load it onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the low salt buffer to remove unbound impurities.

  • Elution: Elute the bound phosphocreatine using a linear salt gradient (e.g., 0 to 1 M NaCl in 20 mM Tris-HCl, pH 8.0). Phosphocreatine will elute at a specific salt concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of phosphocreatine using HPLC or an enzymatic assay.

  • Desalting: Pool the pure fractions and desalt using dialysis or a desalting column.

  • Lyophilization: Lyophilize the desalted solution to obtain pure this compound as a solid.

Mandatory Visualizations

experimental_workflow cluster_purity_assessment Purity Assessment cluster_decision Decision Point cluster_purification Purification cluster_final_use Experimental Use start Commercial Phosphocreatine Dipotassium hplc HPLC Analysis start->hplc qnmr qNMR Analysis start->qnmr enzymatic Enzymatic Assay start->enzymatic decision Purity ≥ 98%? hplc->decision qnmr->decision enzymatic->decision anion_exchange Anion Exchange Chromatography decision->anion_exchange No recrystallization Recrystallization decision->recrystallization No use_in_assay Use in Enzymatic Assay decision->use_in_assay Yes anion_exchange->use_in_assay recrystallization->use_in_assay

Caption: Workflow for ensuring this compound purity.

troubleshooting_logic start Inconsistent Enzymatic Assay Results check_purity Assess Phosphocreatine Purity (HPLC/qNMR) start->check_purity check_solution Evaluate Stock Solution Stability start->check_solution check_impurities Test for Inhibitory Impurities (e.g., Pi) start->check_impurities purify Purify Reagent or Use New Lot check_purity->purify fresh_solution Prepare Fresh Stock Solutions check_solution->fresh_solution purify_impurities Purify to Remove Inhibitors check_impurities->purify_impurities

References

Technical Support Center: Phosphocreatine (PCr) Stability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the inherent instability of phosphocreatine (B42189) (PCr) in long-term experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What makes phosphocreatine (PCr) an unstable molecule?

A1: Phosphocreatine is a high-energy phosphate (B84403) compound, making it thermodynamically unstable. Its instability arises from the high-energy phosphate bond, which is susceptible to spontaneous, non-enzymatic hydrolysis, converting PCr into creatine (B1669601) and inorganic phosphate (Pi). This degradation process is accelerated by acidic pH and elevated temperatures.

Q2: What are the primary factors that accelerate PCr degradation in my samples?

A2: The main factors that accelerate PCr degradation are:

  • Low pH (Acidic Conditions): The rate of hydrolysis of PCr increases significantly as the pH drops below 7.0.

  • High Temperature: Warmer conditions increase the rate of chemical reactions, including the hydrolysis of PCr. Immediate cooling of samples post-extraction is crucial.

  • Enzymatic Activity: Endogenous phosphatases in tissue samples can enzymatically degrade PCr if not properly quenched during extraction.

  • Delayed Processing: The time between sample collection and analysis or freezing should be minimized to prevent significant PCr loss.

Q3: Can I store samples for later PCr analysis? What are the optimal storage conditions?

A3: Yes, samples can be stored, but specific conditions are critical to minimize PCr degradation. The best practice is to flash-freeze tissue samples in liquid nitrogen immediately after collection. For extracts, they should be prepared with ice-cold acidic solutions (e.g., perchloric acid) to precipitate proteins and inactivate enzymes, and then stored at -80°C. Storage at higher temperatures, even -20°C, is not recommended for long-term stability.

Troubleshooting Guide

Problem: I am observing a consistent decline in PCr levels in my samples over the course of a long-term experiment.

Possible Cause Troubleshooting Step Recommended Action
Suboptimal Storage Temperature Verify the long-term storage temperature of your samples.Ensure all samples are consistently stored at or below -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Acidic Drift in Sample Buffer Measure the pH of your sample buffer and extracts over time.Maintain a neutral pH (around 7.0-7.4) in your final sample extracts if possible, or keep them consistently acidic and cold to minimize hydrolysis during processing.
Delayed Sample Processing Review your sample collection and processing workflow.Minimize the time between sample collection and flash-freezing or extraction. Implement a rapid and consistent workflow for all samples.
Non-enzymatic Hydrolysis This is an inherent property of PCr.For very long-term studies, consider implementing a correction factor based on degradation rates determined from a pilot study (see Data Correction Strategies below).

Problem: There is high variability in PCr measurements between replicate samples.

Possible Cause Troubleshooting Step Recommended Action
Inconsistent Sample Handling Audit your team's sample handling protocol from collection to analysis.Standardize the entire workflow. Ensure every sample is treated identically regarding time to freezing, extraction procedure, and final volume.
Variable Tissue Ischemia Time Time the period between tissue excision and freezing.Keep the ischemia time minimal and consistent across all samples, as PCr levels drop rapidly post-collection due to metabolic activity.
Extraction Inefficiency Evaluate the efficiency and reproducibility of your extraction method.Ensure tissue is thoroughly homogenized in the extraction buffer (e.g., perchloric acid) to completely stop enzymatic activity and efficiently extract metabolites.

Experimental Protocols

Protocol 1: Perchloric Acid (PCA) Extraction of PCr from Tissue

This protocol is designed to rapidly quench enzymatic activity and extract PCr for analysis.

  • Preparation: Pre-cool all tubes, mortars, pestles, and centrifuge to 4°C. Prepare a 0.6M perchloric acid (PCA) solution and keep it on ice.

  • Tissue Collection: Excise the tissue sample as quickly as possible to minimize ischemia time.

  • Flash-Freezing: Immediately freeze-clamp the tissue or drop it into liquid nitrogen. This step is critical to halt metabolic processes.

  • Homogenization: Weigh the frozen tissue and add it to a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine powder.

  • Extraction: Transfer the powdered tissue to a pre-weighed tube containing a known volume of ice-cold 0.6M PCA (e.g., 10 volumes of PCA to tissue weight). Homogenize thoroughly using a tissue homogenizer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. Neutralize the extract by adding a predetermined amount of a neutralizing agent, such as 3M potassium carbonate (K2CO3), dropwise while vortexing gently on ice until the pH reaches 6.5-7.0.

  • Final Centrifugation: Centrifuge at 3,000 x g for 5 minutes at 4°C to remove the precipitated potassium perchlorate.

  • Storage: Collect the final supernatant for immediate analysis or store at -80°C.

Protocol 2: Enzymatic Assay for PCr Quantification

This method uses a coupled enzyme reaction to determine PCr concentration, often measured via spectrophotometry (e.g., at 340 nm).

  • Assay Principle: PCr is used by creatine kinase (CK) to phosphorylate ADP to ATP. The resulting ATP is then used in a hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) coupled reaction that reduces NADP+ to NADPH. The increase in NADPH is proportional to the initial PCr concentration.

  • Reagent Preparation: Prepare an assay buffer containing imidazole, glucose, magnesium acetate, EDTA, ADP, and NADP+.

  • Reaction Initiation:

    • Add the sample extract to the assay buffer in a cuvette.

    • Add the enzyme mix containing HK and G6PDH. Mix and incubate to establish a baseline reading (this accounts for any endogenous ATP).

    • Initiate the specific reaction by adding creatine kinase (CK).

  • Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. The rate of change is proportional to the PCr concentration.

  • Standard Curve: Prepare a standard curve using known concentrations of PCr to quantify the amount in the samples.

Data and Visualizations

Data Tables

Table 1: Influence of Temperature and pH on PCr Half-Life

Temperature (°C)pHApproximate Half-Life
377.0~24 hours
257.0Several days
47.0Several weeks
255.0~1-2 hours
-206.5-7.5Months (degradation still occurs)
-806.5-7.5Years (considered stable)

Table 2: Recommended Storage Conditions to Minimize PCr Degradation

Sample TypeShort-Term Storage (<24h)Long-Term Storage (>24h)
Intact Tissue Not RecommendedFlash-freeze in Liquid N2, then store at -80°C.
PCA Extract (Acidic) On ice (4°C)Store at -80°C.
Neutralized Extract On ice (4°C) for immediate analysisStore at -80°C. Avoid long-term storage if possible.

Diagrams and Workflows

PCr_Degradation_Pathway cluster_conditions PCr Phosphocreatine (PCr) Creatine Creatine PCr->Creatine Hydrolysis Pi Inorganic Phosphate (Pi) PCr->Pi Hydrolysis Conditions Accelerated by: - Low pH (Acidic) - High Temperature H2O H₂O

Caption: Primary non-enzymatic degradation pathway of phosphocreatine.

Sample_Handling_Workflow cluster_collection Sample Collection cluster_processing Sample Processing (on ice) cluster_analysis Analysis & Storage Collect 1. Rapid Tissue Excision Freeze 2. Flash-Freeze in Liquid N₂ Collect->Freeze < 15 seconds Grind 3. Grind Frozen Tissue Freeze->Grind Extract 4. Homogenize in Cold PCA Grind->Extract Centrifuge1 5. Centrifuge to Pellet Protein Extract->Centrifuge1 Neutralize 6. Neutralize Supernatant Centrifuge1->Neutralize Centrifuge2 7. Centrifuge to Remove Salt Neutralize->Centrifuge2 Analyze Analyze Immediately Centrifuge2->Analyze Option A Store Store at -80°C Centrifuge2->Store Option B

Caption: Recommended workflow for tissue sample handling and processing.

Troubleshooting_Workflow decision decision process process issue High Variability or Unexpected Decline in PCr decision1 Is sample handling protocol standardized? issue->decision1 solution solution process1 Standardize workflow: - Minimized ischemia time - Consistent freezing - Identical extraction decision1->process1 No decision2 Are samples stored correctly (-80°C)? decision1->decision2 Yes process1->decision2 process2 Transfer all samples to -80°C storage. Avoid freeze-thaw cycles. decision2->process2 No decision3 Is the issue resolved? decision2->decision3 Yes process2->decision3 solution1 Continue with standardized protocol decision3->solution1 Yes process3 Consider a pilot study to determine degradation rate and apply a correction factor. decision3->process3 No

Caption: Logical troubleshooting workflow for inconsistent PCr results.

Validation & Comparative

A Comparative Analysis of Phosphocreatine and ATP in Mitochondrial Respiration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular bioenergetics, Adenosine Triphosphate (ATP) is universally recognized as the primary energy currency. However, in tissues with high and fluctuating energy demands, such as skeletal muscle and the heart, the phosphocreatine (B42189) (PCr) system plays a critical, synergistic role. This guide provides an objective comparison of phosphocreatine and ATP in the context of mitochondrial respiration, offering experimental data and detailed protocols to aid researchers in designing and interpreting their studies.

The Dynamic Duo: ATP Diffusion vs. The Phosphocreatine Shuttle

Energy generated within the mitochondria as ATP must be transported to cellular locations where it is consumed. This occurs via two primary mechanisms: direct diffusion of adenine (B156593) nucleotides (ATP and ADP) and the more efficient phosphocreatine shuttle.

  • ATP/ADP Diffusion: ATP produced in the mitochondrial matrix is exported to the intermembrane space and then the cytosol via the Adenine Nucleotide Translocase (ANT) and Voltage-Dependent Anion Channel (VDAC), respectively. ADP diffuses back in the opposite direction to stimulate further ATP synthesis. This process can be limited by the diffusion distance and the relatively low concentration of free ADP in the cytosol.[1][2]

  • The Phosphocreatine (PCr) Shuttle: This elegant system acts as a high-capacity energy transport and buffering network.[3][4][5] In the mitochondrial intermembrane space, mitochondrial creatine (B1669601) kinase (MtCK) utilizes newly synthesized ATP to phosphorylate creatine (Cr), producing phosphocreatine (PCr) and ADP.[3][6] This locally produced ADP is immediately available to stimulate oxidative phosphorylation. PCr, a smaller and less charged molecule than ATP, diffuses more readily through the cytosol to sites of high energy demand, such as myofibrils or ion pumps.[3] There, cytosolic creatine kinase isoforms catalyze the reverse reaction, regenerating ATP locally from PCr and ADP. The resulting free creatine then diffuses back to the mitochondria to complete the cycle.[3][4]

Matrix Matrix (Oxidative Phosphorylation) IMS Intermembrane Space (IMS) Matrix->IMS ATP MtCK MtCK IMS->MtCK ATP MtCK->IMS ADP PCr_cyto Phosphocreatine (PCr) MtCK->PCr_cyto ATPase Myofibrillar ATPase (Energy Utilization) CK_cyto Cytosolic CK ATPase->CK_cyto CK_cyto->ATPase Cr_cyto Creatine (Cr) CK_cyto->Cr_cyto Cr Cr_cyto->MtCK PCr_cyto->CK_cyto High-Energy Phosphate (B84403) Transfer

Caption: The Phosphocreatine (PCr) Energy Shuttle.

Comparative Roles in Regulating Mitochondrial Respiration

While both ATP (via its hydrolysis product, ADP) and the PCr/Cr system regulate mitochondrial respiration, they do so in distinct ways. ADP is the primary acceptor of inorganic phosphate and is a potent direct stimulator of oxidative phosphorylation.[7] The PCr system, however, acts as a sophisticated modulator of the mitochondria's sensitivity to this ADP signal.

  • Creatine (Cr) as a Respiration Stimulator: The addition of creatine to respiring mitochondria in the presence of ATP initiates the MtCK reaction. This consumes ATP and generates ADP directly within the intermembrane space, in close proximity to the ANT. This localized ADP production strongly stimulates the rate of oxidative phosphorylation.[7] Studies on permeabilized muscle fibers show that creatine increases the sensitivity of mitochondrial respiration to submaximal concentrations of ADP.[7][8]

  • Phosphocreatine (PCr) as a Respiration Inhibitor: Conversely, the presence of high concentrations of phosphocreatine can decrease the sensitivity of mitochondrial respiration to ADP.[7][8] By the law of mass action, high [PCr] shifts the equilibrium of the MtCK reaction, favoring the phosphorylation of any local ADP back into ATP. This effectively lowers the concentration of free ADP available to stimulate respiration, thus acting as a brake on mitochondrial activity when energy charge is high.[7]

Quantitative Comparison of Regulatory Effects

Experimental data from studies on permeabilized human skeletal muscle fibers highlight the opposing effects of creatine and phosphocreatine on mitochondrial respiration stimulated by a submaximal (0.1 mM) ADP concentration.

ParameterConditionValueEffect on RespirationReference
Creatine (Cr) Saturating Concentration~20 mM+55% (Increase)[7]
Half-Maximal Effect (EC50)~5 mMStimulatory[7]
Phosphocreatine (PCr) Saturating Concentration~20 mM-54% (Decrease)[7]
Half-Maximal Effect (EC50)~1 mMInhibitory[7]
Apparent Km for ADP Without Creatine (Relaxed Fibers)HigherLower Sensitivity[1]
With Saturating Creatine (Contracting Fibers)Lower (by 33% post-exercise)Higher Sensitivity[1]

Table 1: Comparative effects of Creatine and Phosphocreatine on submaximal ADP-stimulated mitochondrial respiration in permeabilized human muscle fibers. Note that Vmax (respiration at saturating ADP) is typically unaffected by the presence of Cr or PCr.[7]

Experimental Protocols

Key Experiment: High-Resolution Respirometry in Permeabilized Muscle Fibers

This technique allows for the in-situ investigation of mitochondrial function within a preserved cellular architecture, maintaining the crucial connections between mitochondria and other cellular components.

1. Muscle Biopsy and Fiber Preparation:

  • Obtain a skeletal muscle biopsy (e.g., from vastus lateralis) and immediately place it in ice-cold relaxing and preservation solution (BIOPS).

  • Under a microscope in a petri dish of BIOPS on ice, mechanically separate the muscle fibers using sharp forceps to create small fiber bundles (~2-4 mg wet weight).

  • Transfer the separated fiber bundles to a tube containing BIOPS with 50 µg/mL saponin (B1150181) for 30 minutes on a rocker at 4°C. Saponin is a mild detergent that selectively permeabilizes the sarcolemma while leaving mitochondrial membranes intact.[1]

  • Wash the permeabilized fiber bundles for 10 minutes in a mitochondrial respiration medium (e.g., MiR05) to remove saponin and cytosolic components like endogenous ADP.

2. High-Resolution Respirometry (e.g., using Oroboros Oxygraph-2k):

  • Calibrate the instrument and add 2 mL of MiR05 respiration medium to the chambers, maintained at 37°C.[2]

  • Add the permeabilized fiber bundle to the chamber and allow the signal to stabilize (measuring basal, or LEAK, respiration).

  • Perform a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol. A comparative protocol to test the effects of ADP vs. Creatine could proceed as follows:

    • Step 1: Substrate Addition: Add Complex I-linked substrates like malate (B86768) (2 mM) and pyruvate (B1213749) (5 mM) or glutamate (B1630785) (10 mM).[1][2]

    • Step 2: Submaximal ADP Stimulation: Add a submaximal concentration of ADP (e.g., 0.1 mM) to measure the initial rate of ADP-stimulated respiration (Vsubmax).[7]

    • Step 3 (Test Condition A - Creatine): Titrate creatine (e.g., up to 20 mM) into the chamber and observe the stimulation of respiration.[2][7]

    • Step 3 (Test Condition B - Phosphocreatine): In a separate experiment, after Step 2, titrate phosphocreatine (e.g., up to 20 mM) and observe the inhibition of respiration.[1][7]

    • Step 4: Maximal Respiration (Vmax): Add a saturating concentration of ADP (e.g., 5-8 mM) to elicit the maximal rate of oxidative phosphorylation.[2]

    • Step 5: Cytochrome c Test: Add cytochrome c (10 µM) to test for the integrity of the outer mitochondrial membrane. A significant increase in respiration indicates damage.[9]

    • Step 6: Inhibition: Sequentially add inhibitors like rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor) to measure residual oxygen consumption and confirm that respiration is mitochondrial.[9]

start Start prep Muscle Biopsy & Permeabilization (Saponin) start->prep setup Add Fiber Bundle to Respirometer (MiR05, 37°C) prep->setup substrates Add CI Substrates (e.g., Malate, Pyruvate) setup->substrates submax_adp Add Submaximal ADP (e.g., 0.1 mM) substrates->submax_adp decision Comparative Addition submax_adp->decision add_cr Titrate Creatine (Cr) Observe Stimulation decision->add_cr Test A add_pcr Titrate Phosphocreatine (PCr) Observe Inhibition decision->add_pcr Test B vmax Add Saturating ADP Measure Vmax add_cr->vmax add_pcr->vmax cyto_c Add Cytochrome c (Integrity Check) vmax->cyto_c stop End cyto_c->stop

References

Cyclocreatine: A Comparative Analysis as a Creatine Kinase Substrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating cellular bioenergetics, particularly the creatine (B1669601) kinase (CK) system, understanding the enzymatic kinetics of various substrates is paramount. This guide provides a detailed comparison of cyclocreatine (B13531) and the endogenous substrate, creatine, in their interaction with creatine kinase. The following sections present quantitative kinetic data, in-depth experimental protocols for their determination, and visualizations of the pertinent biochemical pathways and experimental workflows.

Comparative Kinetic Performance

Cyclocreatine serves as an efficient substrate for creatine kinase, exhibiting a maximal velocity (Vmax) that approaches that of creatine. However, its Michaelis-Menten constant (Km) is significantly higher, indicating a lower binding affinity for the enzyme compared to creatine. This suggests that higher concentrations of cyclocreatine are required to saturate the enzyme.

SubstrateMichaelis-Menten Constant (Km)Maximal Velocity (Vmax, relative)
Creatine5 mM[1]100 nmol/s[1]
Cyclocreatine25 mM[1]90 nmol/s[1]

The equilibrium constant for the reaction with creatine as the substrate is approximately 30-fold higher than that with cyclocreatine, indicating that the forward reaction (production of phosphocreatine) is more favorable with creatine.[2]

Experimental Protocol: Determination of Km and Vmax

The kinetic parameters of creatine kinase with creatine and cyclocreatine can be determined using a coupled-enzyme spectrophotometric assay. This method measures the rate of ATP production, which is coupled to the reduction of NADP+ to NADPH, resulting in an increase in absorbance at 340 nm.

Materials:

  • Purified Creatine Kinase

  • Creatine or Cyclocreatine

  • Adenosine Diphosphate (ADP)

  • Phosphoenolpyruvate (PEP)

  • Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

  • Hexokinase (HK)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Magnesium Sulfate (MgSO4)

  • Glycine buffer (pH 9.0)

  • Tris buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Micropipettes

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing Tris buffer (pH 7.4), ADP, glucose, NADP+, MgSO4, hexokinase, and glucose-6-phosphate dehydrogenase.

    • Prepare a range of concentrations for both creatine and cyclocreatine in the appropriate buffer.

  • Assay Performance:

    • To a cuvette, add the reaction mixture and one of the substrate (creatine or cyclocreatine) concentrations.

    • Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding a known concentration of creatine kinase to the cuvette.

    • Immediately begin monitoring the change in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of NADPH formation is directly proportional to the CK activity.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • To determine Km and Vmax, transform the data using a linear plot, such as the Lineweaver-Burk plot (1/v vs. 1/[S]). The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.

Visualizing the Cellular Bioenergetics and Experimental Design

To better understand the context of this research, the following diagrams illustrate the creatine kinase signaling pathway and the experimental workflow for comparing substrates.

Creatine_Kinase_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_ATP ATP mtCK mtCK Mito_ATP->mtCK Mito_ADP ADP mtCK->Mito_ADP PCr Phosphocreatine mtCK->PCr PCr Shuttle Cr_Mito Creatine mtCK->Cr_Mito Glycolysis Glycolysis Cyto_ATP_Prod ATP Glycolysis->Cyto_ATP_Prod cCK_Prod cCK Cyto_ATP_Prod->cCK_Prod Cyto_ADP_Prod ADP Cyto_ADP_Prod->Glycolysis cCK_Prod->Cyto_ADP_Prod cCK_Prod->PCr PCr->mtCK cCK_Cons cCK PCr->cCK_Cons Cr Creatine Cr->cCK_Prod cCK_Cons->Cr Cyto_ATP_Cons ATP cCK_Cons->Cyto_ATP_Cons ATP_Consuming_Process ATP Consumption (e.g., Muscle Contraction) Cyto_ADP_Cons ADP ATP_Consuming_Process->Cyto_ADP_Cons Cyto_ATP_Cons->ATP_Consuming_Process Cyto_ADP_Cons->cCK_Cons Cr_Mito->mtCK

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Prep_Reagents Prepare Reaction Mixture and Substrates Incubate Incubate Mixture at 37°C Prep_Reagents->Incubate Prep_Enzyme Prepare Creatine Kinase Solution Add_Enzyme Initiate Reaction with Creatine Kinase Prep_Enzyme->Add_Enzyme Incubate->Add_Enzyme Measure_Abs Monitor Absorbance at 340 nm Add_Enzyme->Measure_Abs Calc_Velocity Calculate Initial Reaction Velocities (v) Measure_Abs->Calc_Velocity Plot_Data Plot v vs. [S] Calc_Velocity->Plot_Data Lineweaver_Burk Lineweaver-Burk Plot (1/v vs. 1/[S]) Plot_Data->Lineweaver_Burk Determine_Kinetics Determine Km and Vmax Lineweaver_Burk->Determine_Kinetics

Caption: Workflow for determining creatine kinase kinetic parameters.

References

A Comparative Guide to HPLC Methods for the Separation of Phosphocreatine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, cardiology research, or pharmaceutical analysis, the accurate separation and quantification of phosphocreatine (B42189) (PCr) and its structurally similar analogs are paramount. This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods, offering insights into their principles, performance, and experimental protocols to aid in selecting the most suitable method for specific research needs.

Phosphocreatine, a vital energy reservoir in tissues with high and fluctuating energy demands like muscle and brain, exists in a dynamic equilibrium with its analogs, including its precursor creatine (B1669601), its breakdown product creatinine (B1669602), and the central energy currency, adenosine (B11128) triphosphate (ATP). The inherent polarity and structural similarity of these compounds present a significant challenge for their simultaneous separation. This guide explores several effective HPLC-based strategies to overcome these challenges.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on the specific analytical requirements, such as the number of analytes to be separated, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of commonly employed HPLC methods for the analysis of phosphocreatine and its analogs.

Method TypeStationary PhaseKey Mobile Phase ComponentsAnalytes SeparatedKey Advantages
Ion-Pair Reversed-Phase HPLC C18 (e.g., Kromasil, Hypersil BDS)Tetrabutylammonium (B224687) (TBA) as ion-pair reagent, phosphate (B84403) bufferPhosphocreatine, Creatine, ATPExcellent separation of polar and ionic compounds on a standard reversed-phase column.[1][2][3][4]
Reversed-Phase HPLC C18Phosphate buffer, Acetonitrile (B52724)Phosphocreatine, ATP, ADP, AMPSimpler mobile phase without ion-pair reagents, suitable for high-energy phosphate profiling.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC (e.g., NUCLEODUR HILIC)High organic content (e.g., Acetonitrile), aqueous buffer (e.g., Ammonium (B1175870) acetate)Creatine, CreatinineIdeal for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography.[6][7]
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) C18 (e.g., Hypersil Gold)Ammonium acetate (B1210297), MethanolPhosphocreatine, Creatine, CreatinineHigh selectivity and sensitivity, requires smaller sample volumes, and provides structural confirmation.[8]

Experimental Workflow

The general workflow for the analysis of phosphocreatine and its analogs using HPLC is depicted in the following diagram. The process begins with sample preparation, followed by chromatographic separation, detection, and subsequent data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Tissue Tissue/Cell Homogenization Protein Protein Precipitation Tissue->Protein Deproteinization Centrifugation Centrifugation Protein->Centrifugation Filtration Filtration Centrifugation->Filtration Injector Autosampler/Injector Filtration->Injector Injection Column HPLC Column Injector->Column Separation Detector UV or MS Detector Column->Detector Detection Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

General HPLC workflow for phosphocreatine analysis.

Detailed Experimental Protocols

Below are detailed protocols for the key HPLC methods cited in this guide. These protocols are based on published methodologies and provide a starting point for method implementation and optimization.

Method 1: Ion-Pair Reversed-Phase HPLC for Phosphocreatine, Creatine, and ATP[1][2][3]

This method utilizes an ion-pairing reagent to enhance the retention of polar analytes on a non-polar stationary phase.

  • Chromatographic System:

    • Column: Kromasil C18, 250 x 4.6 mm, 5 µm particle size.[1][2][3]

    • Mobile Phase A: 0.2% KH₂PO₄ + 0.08% Tetrabutylammonium hydrogen sulphate, pH 3.0.[1][2][3]

    • Mobile Phase B: Mobile Phase A adjusted to pH 7.5 with 1 M NaOH.[1][2][3]

    • Mobile Phase C: Methanol.[1][2][3]

    • Gradient: A tertiary gradient is employed to achieve separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm for phosphocreatine and creatine, and 260 nm for ATP.[1][2][3]

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Deproteinize plasma or tissue homogenate samples by adding 6% perchloric acid.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter before injection.[1][2]

Method 2: Reversed-Phase HPLC for Myocardial High-Energy Phosphates[5]

This is an isocratic method for the rapid measurement of creatine phosphate and adenine (B156593) nucleotides.

  • Chromatographic System:

    • Column: RP18.

    • Mobile Phase: 30 mM Potassium dihydrogen phosphate, 15 mM tetrabutylammonium hydrogen sulfate, 19% (v/v) acetonitrile, pH 6.7.[5]

    • Flow Rate: Not specified.

    • Detection: Dual variable wavelength spectrophotometer set at 210 nm and 254 nm.[5]

    • Column Temperature: Room temperature.[5]

  • Sample Preparation:

    • Extracts from freeze-clamped and freeze-dried myocardial tissues are used.[5]

    • Further details on the extraction procedure are not provided in the abstract.

Method 3: HILIC for Creatine and Creatinine[6]

HILIC is particularly effective for separating highly polar compounds.

  • Chromatographic System:

    • Column: NUCLEODUR HILIC, various dimensions and particle sizes.[6]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically used. In HILIC, the aqueous phase is the strong eluting solvent.

    • Flow Rate: Dependent on column dimensions.

    • Detection: UV or Mass Spectrometry.

    • Column Temperature: Controlled, typically between 25-40 °C.

  • Sample Preparation:

    • Protein precipitation with a high percentage of organic solvent (e.g., acetonitrile) is a common approach.

    • Centrifugation and filtration of the supernatant are performed before injection.

Method 4: HPLC-MS/MS for Phosphocreatine, Creatine, and Creatinine[8]

This method offers high sensitivity and specificity, making it suitable for clinical and pharmacokinetic studies.

  • Chromatographic System:

    • Column: Hypersil Gold C18.[8]

    • Mobile Phase: Gradient elution with 2 mM ammonium acetate aqueous solution (pH 10) and methanol.[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Column Temperature: 35°C.[8]

    • Detection: Mass spectrometry in both positive (for phosphocreatine) and negative (for creatine and creatinine) ion multiple reaction monitoring (MRM) mode.[8]

  • Sample Preparation:

    • A 50 µL aliquot of plasma is prepared by protein precipitation with 1000 µL of acetonitrile-water (1:1, v/v).[8]

    • The sample is then centrifuged and the supernatant is injected into the HPLC-MS/MS system.[8]

Conclusion

The choice of an HPLC method for the separation of phosphocreatine and its analogs is dictated by the specific analytical goals. Ion-pair reversed-phase HPLC provides a robust and versatile approach for the simultaneous analysis of phosphocreatine, creatine, and ATP. For simpler and faster analysis of high-energy phosphates, a standard reversed-phase method may suffice. When dealing with the highly polar creatine and creatinine, HILIC offers superior retention and separation. For applications demanding the highest sensitivity and specificity, such as pharmacokinetic studies in complex biological matrices, HPLC-MS/MS is the method of choice. The detailed protocols provided in this guide serve as a valuable resource for researchers to establish and validate these methods in their laboratories.

References

A Comparative Analysis of Phosphocreatine Salt Forms in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphocreatine (B42189) salt can be critical to experimental success. This guide provides an objective comparison of two prominent forms: Phosphocreatine Disodium (B8443419) Salt and Phosphocreatine-Mg-complex acetate (B1210297). The comparison is based on available experimental data focusing on their effects on muscle performance and neuroprotection.

Executive Summary

Phosphocreatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. While the therapeutic and ergogenic potential of phosphocreatine is well-recognized, the influence of its salt form on efficacy, stability, and bioavailability is an area of ongoing investigation. This guide synthesizes findings from preclinical and clinical studies to aid in the informed selection of phosphocreatine salts for research applications.

Performance Comparison: Muscle Strength and Neuroprotection

Table 1: Effects on Muscular Strength and Power

A study comparing a supplement containing Phosphocreatine Disodium Salts plus Blueberry Extract (PCDSB) to Creatine (B1669601) Monohydrate (CM) and a placebo provides insights into its effects on muscle performance.

ParameterPCDSB Group (Pre-supplementation)PCDSB Group (Post-supplementation)CM Group (Pre-supplementation)CM Group (Post-supplementation)Placebo Group (Pre-supplementation)Placebo Group (Post-supplementation)
Peak Torque (PT) (N·m) 99.90 ± 22.47119.22 ± 29.8799.95 ± 22.50111.97 ± 24.5099.82 ± 36.51107.52 ± 44.11
Average Power (AP) (W) 140.18 ± 32.08170.12 ± 42.68143.42 ± 33.84159.78 ± 31.20141.94 ± 51.92150.79 ± 64.30

Data presented as mean ± standard deviation. Data from a study involving 28 days of supplementation.[1][2]

The PCDSB group showed significant improvements in both peak torque and average power, comparable to the creatine monohydrate group.[1]

Table 2: Effects on Neuroprotection in a Model of Cerebral Ischemia

A study investigating the neuroprotective effects of Phosphocreatine-Mg-complex acetate (PCr-Mg-CPLX) in a mouse model of transient middle cerebral artery occlusion (tMCAO) demonstrated significant reductions in brain infarct volume.

Treatment GroupInfarct Volume Reduction (%)Neurological Deficit Score
PCr-Mg-CPLX 48%Significantly decreased
PCr + MgSO₄ (separate administration) No significant reductionNo significant improvement
Vehicle --

Data from a study in a mouse model of transient middle cerebral artery occlusion.[3]

The study highlights that the complex of phosphocreatine with magnesium and acetate provides neuroprotection that is not achieved by the individual components administered separately.[3]

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental protocols are provided below.

Isokinetic Leg Extension Test for Muscle Fatigue

This protocol is used to assess muscular strength (peak torque) and power (average power) and is relevant to the data presented in Table 1.

Objective: To measure changes in muscle performance following a supplementation period.

Equipment: Isokinetic Dynamometer (e.g., Biodex System 3).

Procedure:

  • Subject Familiarization: Participants are familiarized with the isokinetic dynamometer and the testing procedure. This includes performing submaximal warm-up repetitions.

  • Setup: The participant is seated on the dynamometer chair with the hip angle at approximately 85°. The axis of rotation of the dynamometer is aligned with the lateral epicondyle of the femur. The lower leg is securely strapped to the lever arm of the dynamometer.

  • Testing Protocol:

    • The test consists of 50 maximal, unilateral, concentric isokinetic leg extensions performed at a velocity of 180°·s⁻¹.[1]

    • Verbal encouragement is provided to ensure maximal effort during each repetition.

    • Data on peak torque and average power are collected for each repetition.

  • Data Analysis: The average of the highest three values for peak torque and average power is typically used for analysis.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice and Neurological Scoring

This protocol is a standard preclinical model for stroke and is relevant to the data presented in Table 2.

Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective effects of a compound.

Procedure:

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 6-0 nylon monofilament suture with a silicone-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[4][5]

    • The suture remains in place for a predetermined duration (e.g., 60 minutes) to induce ischemia.

    • Reperfusion is initiated by withdrawing the suture.

  • Neurological Scoring:

    • At a set time point post-reperfusion (e.g., 24 or 48 hours), neurological deficits are assessed using a standardized scoring system.[3][6]

    • A common scoring system is the Bederson score or a modified neurological severity score (mNSS).[6] These scores evaluate posture, motor function, and reflexes.

  • Infarct Volume Measurement:

    • Following neurological assessment, the brains are harvested and sectioned.

    • The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[6]

    • The infarct volume is then quantified using image analysis software.

Signaling Pathways and Mechanisms of Action

The effects of phosphocreatine are primarily mediated through the ATP-PCr system, a critical pathway for rapid ATP regeneration.

ATP_PCr_System cluster_muscle Muscle Cell ATP ATP ADP ADP + Pi ATP->ADP Hydrolysis ADP->ATP Resynthesis Energy Energy for Muscle Contraction ADP->Energy PCr Phosphocreatine (PCr) Cr Creatine (Cr) PCr->Cr Hydrolysis CK Creatine Kinase Cr->PCr Resynthesis (during rest) CK->ADP Phosphate (B84403) Donation

ATP-PCr Energy System

The creatine kinase/phosphocreatine shuttle is essential for transporting high-energy phosphate from the mitochondria, where it is generated, to the sites of ATP utilization.

Creatine_Kinase_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_mito ATP mtCK Mitochondrial Creatine Kinase ATP_mito->mtCK ADP_mito ADP mtCK->ADP_mito PCr_cyto PCr mtCK->PCr_cyto Cr_cyto Cr Cr_cyto->mtCK cCK Cytosolic Creatine Kinase PCr_cyto->cCK ATP_cyto ATP Myofibrils Myofibrils (ATP utilization) ATP_cyto->Myofibrils ADP_cyto ADP + Pi ADP_cyto->cCK cCK->Cr_cyto cCK->ATP_cyto Myofibrils->ADP_cyto

Creatine Kinase Shuttle

Conclusion

The choice of phosphocreatine salt form can significantly impact experimental outcomes. The available evidence suggests that a formulation with Phosphocreatine Disodium Salt is effective in enhancing muscle strength and power. In contrast, Phosphocreatine-Mg-complex acetate has demonstrated notable neuroprotective effects in a preclinical model of stroke.

Researchers should carefully consider the specific aims of their study when selecting a phosphocreatine salt. For studies focused on muscle bioenergetics and performance, phosphocreatine disodium salt may be a suitable choice. For investigations into neuroprotection and neurological disorders, phosphocreatine-Mg-complex acetate presents a promising option. Further direct comparative studies are warranted to delineate the relative advantages of different phosphocreatine salt forms in various experimental contexts.

References

A Comparative Guide to Phosphocreatine Measurement: Cross-Validation of Enzymatic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic and spectroscopic methods for the quantification of phosphocreatine (B42189) (PCr), a critical molecule in cellular energy homeostasis. Understanding the strengths and limitations of each approach is paramount for selecting the most appropriate technique for specific research questions and for the robust interpretation of experimental data. This document outlines the principles of each method, presents a quantitative comparison of their performance, provides detailed experimental protocols, and visualizes the underlying biochemical and experimental workflows.

Quantitative Performance Comparison

The selection of a PCr measurement method often depends on the specific requirements of the study, such as the need for in vivo measurements, sample throughput, and the desired level of precision and accuracy. The following table summarizes the key performance characteristics of enzymatic assays and ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS).

FeatureEnzymatic Assays (e.g., ELISA, Spectrophotometric)Spectroscopic Methods (³¹P-MRS)
Principle Coupled enzyme reactions leading to a colorimetric or fluorescent signal proportional to PCr concentration.Non-invasive detection of phosphorus-31 nuclei to quantify PCr and other phosphorus-containing metabolites based on their unique resonance frequencies.
Sample Type Serum, plasma, tissue homogenates, cell lysates.[1]In vivo tissues (e.g., muscle, brain), perfused organs.[2]
Measurement Type In vitro, destructive.In vivo, non-invasive, dynamic.[2]
Sensitivity High. Detection limits can be in the ng/mL range (e.g., < 50.3 ng/mL for some ELISA kits).[1][3]Lower than enzymatic assays. In human skeletal muscle, the concentration of PCr is in the millimolar range (approx. 30 mM).[4]
Precision (CV%) High. Intra-assay CV < 8-10%, Inter-assay CV < 10-12% for commercial kits.[5] A highly sensitive enzymatic method for creatine (B1669601) reported within-run CVs of <1.0% and between-day CVs of <2.0%.[6]High. Test-retest studies in the human brain have shown low coefficients of variation (CVs) for PCr, indicating good stability.[7] One study reported a mean CV for [PCr] measurements of 5.2 ± 3.7%.[8]
Accuracy Good. Average analytical recovery for a highly sensitive enzymatic creatine assay was 99.3% ± 1.8%.[6]Good. The percent error between calculated and known molarity of phantoms was 3.3 ± 1.9%.[8]
Specificity High for some kits, with no significant cross-reactivity with analogues reported.[1] However, interference from other substances in the sample matrix is possible.High. The distinct resonance peak of the phosphorus nucleus in PCr allows for specific quantification.
Linearity Good over a defined concentration range (e.g., 156.25-10000 ng/mL for an ELISA kit).[5]Generally assumed to be linear over the physiological concentration range.
Throughput High. Amenable to 96-well plate format for multiple sample analysis.[5]Low. Typically one subject or sample at a time, with acquisition times ranging from minutes to hours.[2]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the creatine kinase signaling pathway and the general experimental workflows for both enzymatic and spectroscopic PCr measurement.

Creatine Kinase Signaling Pathway cluster_CK_reaction PCr Phosphocreatine (PCr) Cr Creatine (Cr) PCr->Cr Pi ADP ADP CK Creatine Kinase (CK) PCr->CK ATP ATP Energy_Consumption Energy Consumption (e.g., Muscle Contraction) ATP->Energy_Consumption Hydrolysis ADP->ATP ADP->CK Energy_Production Energy Production (e.g., Oxidative Phosphorylation) ADP->Energy_Production Phosphorylation CK->Cr CK->ATP Energy_Consumption->ADP Energy_Production->ATP

Caption: The reversible reaction catalyzed by creatine kinase, buffering cellular ATP levels.

Comparative Experimental Workflow for PCr Measurement cluster_enzymatic Enzymatic Assay Workflow cluster_spectroscopic ³¹P-MRS Workflow E_Sample Sample Preparation (Tissue Homogenization/Lysis) E_Reaction Enzymatic Reaction (Coupled Enzyme System) E_Sample->E_Reaction E_Detection Signal Detection (Spectrophotometry/Luminometry) E_Reaction->E_Detection E_Quant Quantification (Standard Curve) E_Detection->E_Quant S_Subject Subject/Sample Positioning (in MR Scanner) S_Acquisition Data Acquisition (Pulse Sequence) S_Subject->S_Acquisition S_Processing Data Processing (Fourier Transform, Phasing) S_Acquisition->S_Processing S_Quant Quantification (Peak Integration, Fitting) S_Processing->S_Quant

Caption: High-level overview of the experimental steps for enzymatic and spectroscopic PCr measurement.

Experimental Protocols

The following sections provide detailed methodologies for a representative enzymatic assay and a typical ³¹P-MRS experiment for PCr quantification.

Enzymatic Assay for Phosphocreatine (Spectrophotometric)

This protocol is based on a coupled enzyme assay that measures the production of NADPH, which can be detected by absorbance at 340 nm.[9]

Materials:

  • Tissue sample

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Assay Buffer (e.g., 250 mM Glycylglycine, 0.1% BSA, pH 7.4 at 30°C)

  • Phosphocreatine (PCr) standard solution

  • Adenosine 5'-diphosphate (ADP) solution

  • D-Glucose solution

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (β-NADP) solution

  • Magnesium Acetate solution

  • Hexokinase solution

  • Glucose-6-Phosphate Dehydrogenase (G-6-PDH) solution

  • Creatine Kinase (CK) enzyme solution (for standard curve or as a control)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Sample Preparation:

    • Rinse tissue samples in ice-cold PBS to remove any blood.

    • Homogenize a known weight of tissue (e.g., 50 mg) in a specified volume of homogenization buffer (e.g., 200 µL).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Reagent Preparation:

    • Prepare a reaction mixture containing Assay Buffer, ADP, D-Glucose, β-NADP, Magnesium Acetate, Hexokinase, and G-6-PDH at their final desired concentrations.

    • Prepare a series of PCr standards of known concentrations.

  • Assay Protocol:

    • Add a specific volume of the reaction mixture to each well of the 96-well plate.

    • Add a small volume of the sample supernatant or PCr standard to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reactions to proceed.

    • Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH production.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min) for each sample and standard.

    • Generate a standard curve by plotting the ΔA340/min of the standards against their known concentrations.

    • Determine the PCr concentration in the samples by interpolating their ΔA340/min values on the standard curve.

³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) for In Vivo Phosphocreatine Measurement

This protocol provides a general overview of a ³¹P-MRS experiment for quantifying PCr in skeletal muscle. Specific parameters will vary depending on the MR scanner, coil, and research question.

Equipment:

  • High-field MR scanner (e.g., 3T or 7T) with multinuclear capabilities

  • Dual-tuned (¹H/³¹P) surface coil

Procedure:

  • Subject Preparation and Positioning:

    • The subject is positioned within the MR scanner such that the muscle of interest (e.g., calf muscle) is centered over the surface coil.

    • Immobilization is used to minimize motion artifacts during the scan.

  • Localization and Shimming:

    • ¹H imaging is used to localize the muscle and ensure correct positioning.

    • Shimming is performed on the region of interest to optimize the homogeneity of the magnetic field, which is crucial for spectral quality.

  • ³¹P-MRS Data Acquisition:

    • A ³¹P pulse sequence is selected. A simple pulse-acquire sequence is often used for resting state measurements.

    • Key acquisition parameters are set, including:

      • Repetition Time (TR): The time between successive pulse sequences. This is set to allow for sufficient signal recovery.

      • Number of Averages: The number of times the signal is acquired and averaged to improve the signal-to-noise ratio (SNR).

      • Spectral Width: The range of frequencies to be detected, which should encompass all expected phosphorus metabolite peaks.

      • Acquisition Time: The total time for the data acquisition.

  • Data Processing:

    • The acquired free induction decay (FID) signal is processed.

    • This typically involves:

      • Apodization: Applying a window function to improve SNR or spectral resolution.

      • Fourier Transformation: Converting the time-domain FID signal to the frequency-domain spectrum.

      • Phasing: Correcting the phase of the spectrum to ensure all peaks are in absorptive mode.

      • Baseline Correction: Removing any broad, underlying signals from the spectrum.

  • Quantification:

    • The area under the PCr peak in the processed spectrum is integrated.

    • This peak area is proportional to the concentration of PCr.

    • Absolute quantification can be achieved by referencing the PCr peak area to an internal standard (e.g., the γ-ATP peak, assuming a stable ATP concentration) or an external phantom of known concentration.[8]

    • The concentrations of other metabolites like inorganic phosphate (Pi) and ATP can also be determined from their respective peak areas.

Conclusion

Both enzymatic and spectroscopic methods offer robust and reliable means of quantifying phosphocreatine. Enzymatic assays are highly sensitive and suitable for high-throughput screening of in vitro samples. In contrast, ³¹P-MRS provides the unique advantage of non-invasively measuring PCr in vivo, allowing for dynamic studies of energy metabolism in living systems. The choice between these methods should be guided by the specific research objectives, the nature of the samples, and the available resources. For comprehensive studies, cross-validation of results obtained from both methods can provide a more complete and confident understanding of the role of phosphocreatine in health and disease.

References

A Comparative Guide to Phosphocreatine Dipotassium and Other High-Energy Phosphate Donors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular energetics and biochemical assays, the choice of a high-energy phosphate (B84403) donor is critical for ensuring experimental accuracy and relevance. While adenosine (B11128) triphosphate (ATP) is the universal energy currency, other molecules, notably phosphocreatine (B42189) dipotassium (B57713), serve as vital alternatives and energy reservoirs. This guide provides an objective comparison of phosphocreatine dipotassium against other high-energy phosphate donors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their experimental design.

Performance Comparison of High-Energy Phosphate Donors

Phosphocreatine (PCr) primarily functions as a rapid, on-demand energy buffer to regenerate ATP from ADP, a reaction catalyzed by creatine (B1669601) kinase (CK).[1][2] This is especially crucial in cells with high and fluctuating energy demands, such as muscle and brain cells.[1] Unlike ATP, which is directly consumed in a vast array of enzymatic reactions, phosphocreatine's main role is to maintain ATP homeostasis. Other nucleoside triphosphates (NTPs) like guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP) also serve as energy sources in specific cellular processes, such as protein synthesis (GTP) and glycogen (B147801) synthesis (UTP).

Quantitative Data Summary

The following tables summarize key quantitative parameters for comparing this compound with other high-energy phosphate donors.

ParameterPhosphocreatineATPGTPCTPUTP
Molar Mass ( g/mol ) 211.11 (as phosphocreatine)507.18523.18483.16484.14
Standard Free Energy of Hydrolysis (ΔG°') ~ -43.1 kJ/mol~ -30.5 kJ/mol~ -30.5 kJ/mol~ -29.3 kJ/mol~ -31.8 kJ/mol
Primary Role ATP regeneration/buffer[1]Direct energy currency[2]Protein synthesis, signal transductionPhospholipid synthesisPolysaccharide synthesis

Table 1: Physicochemical and Thermodynamic Properties of High-Energy Phosphate Donors

ApplicationThis compoundATPGTPCTP/UTP
Kinase Assays Indirectly as a regenerating system for ATPDirect phosphate donorCan act as a phosphate donor for some kinases[3]Generally not used
Cell-Free Protein Synthesis Efficient ATP regeneration, can improve protein yield[4]Direct energy source, but can be unstableEssential for translation initiation and elongation[5]Required for transcription
In Vitro Transcription Not a direct substrateDirect substrateDirect substrateDirect substrates
Cell Culture Supplement Can enhance cell viability under stressCan be rapidly degradedLess commonly usedLess commonly used

Table 2: Performance in Common Research Applications

ConditionThis compoundATP
pH Stability More stable at neutral to slightly alkaline pH. Spontaneous cyclization to creatinine (B1669602) is pH-dependent.[6]Stable between pH 6.8 and 7.4; rapidly hydrolyzes at more extreme pHs.[7]
Temperature Stability Generally more stable than ATP at physiological temperatures.Hydrolysis rate increases significantly with temperature.[8]

Table 3: Comparative Stability

Signaling Pathways and Experimental Workflows

The regulation of cellular energy is intricately linked to key signaling pathways. Phosphocreatine and the creatine kinase system play a role in modulating pathways such as the Akt/mTOR and AMPK signaling cascades, which are central to cell growth, proliferation, and metabolic regulation.

a cluster_pip GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis promotes PCr Phosphocreatine ATP ATP PCr->ATP CK Cr Creatine ATP->mTORC1 energy status ADP ADP ATP->ADP ADP->Cr CK

Caption: Role of Phosphocreatine in the PI3K/Akt/mTOR Signaling Pathway.

b LowEnergy Low Energy Status (High AMP/ATP ratio) AMPK AMPK LowEnergy->AMPK activates Catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism activates Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism inhibits ATP ATP Catabolism->ATP generates PCr Phosphocreatine PCr->ATP CK ADP ADP ATP->ADP Cr Creatine ADP->Cr CK

Caption: Phosphocreatine's interaction with the AMPK signaling pathway.

c cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound Compound Library Dispense Dispense Reagents Compound->Dispense Enzyme Enzyme Stock Enzyme->Dispense Substrate Substrate Substrate->Dispense PCr This compound PCr->Dispense Energy Source ATP ATP ATP->Dispense Energy Source GTP GTP GTP->Dispense Energy Source Plate Assay Plate (e.g., 384-well) Incubate Incubate Dispense->Plate Dispense->Incubate Read Readout (Luminescence, Fluorescence, etc.) Incubate->Read Data Raw Data Read->Data Analysis Calculate % Inhibition, IC50 Data->Analysis Hits Identify Hits Analysis->Hits

Caption: Workflow for comparing energy donors in HTS for enzyme inhibitors.

Experimental Protocols

Comparative Analysis of Kinase Activity using Different Phosphate Donors

Objective: To compare the efficiency of this compound (in a regenerating system) and ATP as phosphate donors for a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • This compound salt

  • ATP, ADP

  • Creatine Kinase

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare Reagent Mixes:

    • ATP System: Prepare a master mix containing kinase, peptide substrate, and varying concentrations of ATP in kinase reaction buffer.

    • PCr/CK System: Prepare a master mix containing kinase, peptide substrate, a low concentration of ADP (e.g., 10 µM), varying concentrations of this compound, and a fixed concentration of creatine kinase in kinase reaction buffer.

  • Assay Setup:

    • Dispense the master mixes into the wells of the assay plate.

    • Include control wells:

      • No enzyme (background)

      • No substrate (background)

      • No phosphate donor (negative control)

  • Kinase Reaction:

    • Initiate the reaction by adding the final component (e.g., the enzyme or the phosphate donor).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the ADP detection reagent. This reagent depletes the remaining ADP and then converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence.

    • Plot the luminescence signal against the concentration of the phosphate donor (ATP or phosphocreatine).

    • Calculate kinetic parameters such as Vmax and Km for each system to compare their efficiency.

Measurement of ATP and Phosphocreatine in Cell Extracts by Luminometry

Objective: To quantify the intracellular concentrations of ATP and phosphocreatine in cultured cells.

Materials:

  • Cultured cells

  • Trichloroacetic acid (TCA) or perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH) for neutralization

  • ATP standard solution

  • Phosphocreatine standard solution

  • ADP

  • Creatine Kinase

  • Luciferin-luciferase reagent (e.g., ATP Bioluminescence Assay Kit)

  • Luminometer

Procedure:

  • Cell Extraction:

    • Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold 0.6 M TCA or PCA.

    • Scrape the cells and collect the lysate.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein.

    • Carefully collect the supernatant.

    • Neutralize the supernatant by adding KOH. Monitor the pH until it reaches ~7.0.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant is the cell extract.

  • ATP Measurement:

    • Prepare a standard curve of ATP.

    • In a luminometer tube or a white-walled microplate well, add the luciferin-luciferase reagent.

    • Add a small volume of the cell extract or ATP standard.

    • Immediately measure the luminescence. The light output is proportional to the ATP concentration.

  • Phosphocreatine Measurement:

    • To a sample of the cell extract, add ADP and creatine kinase.

    • Incubate to allow the conversion of phosphocreatine and ADP to creatine and ATP.

    • Measure the total ATP concentration as described above.

    • The concentration of phosphocreatine is calculated by subtracting the initial ATP concentration from the total ATP concentration measured after the creatine kinase reaction.

  • Data Analysis:

    • Use the ATP standard curve to determine the concentration of ATP in the cell extracts.

    • Calculate the phosphocreatine concentration.

    • Normalize the values to the total protein concentration or cell number.

Conclusion

This compound serves as a crucial high-energy phosphate donor, primarily by acting as an efficient and stable system for the rapid regeneration of ATP. While ATP remains the direct energy currency for a multitude of cellular reactions, phosphocreatine offers advantages in specific applications, particularly in maintaining energy homeostasis under conditions of high-energy demand or in cell-free systems where ATP stability is a concern. The choice between directly supplying ATP or utilizing a phosphocreatine-based regenerating system depends on the specific requirements of the experimental setup, including the enzyme system under investigation, the desired duration of the assay, and the need for tight control over the ATP/ADP ratio. Understanding the distinct roles and properties of these high-energy phosphate donors, as outlined in this guide, is paramount for designing robust and physiologically relevant in vitro and cell-based assays.

References

A Researcher's Guide to Evaluating Phosphocreatine Dipotassium Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comprehensive framework for the comparative evaluation of phosphocreatine (B42189) dipotassium (B57713) from various suppliers, ensuring the selection of high-quality material for experimental and developmental applications.

Phosphocreatine dipotassium is a critical high-energy phosphate (B84403) compound, playing a pivotal role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1] Its primary function is to regenerate adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP), a reaction catalyzed by creatine (B1669601) kinase.[1] Given its direct involvement in fundamental bioenergetic processes, the purity of this compound is a crucial determinant of experimental reproducibility and the validity of research outcomes. Impurities can introduce confounding variables, lead to erroneous results, and in the context of drug development, pose significant safety risks.

This guide outlines a series of experimental protocols to rigorously assess the purity of this compound. It includes methods for identification, quantification of the primary compound, and the detection of potential impurities such as creatine, inorganic phosphate, and elemental contaminants. The presented data, although hypothetical, serves as a template for researchers to structure their own comparative analyses.

Experimental Protocols

A multi-faceted approach is recommended to obtain a comprehensive purity profile of this compound. This includes chromatographic, spectroscopic, and elemental analysis techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

HPLC is a powerful technique for separating and quantifying phosphocreatine and its potential organic impurities, most notably its hydrolysis product, creatine.[2][3][4] An ion-pair reversed-phase HPLC method with UV detection is a common and effective approach.[2][4]

Objective: To determine the percentage purity of this compound and quantify the amount of free creatine.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound from each supplier in 10 mL of deionized water to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards for both phosphocreatine and creatine (e.g., from a certified reference standard) in deionized water.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 215 mM potassium phosphate monobasic), an ion-pairing agent (e.g., 2.3 mM tetrabutylammonium (B224687) hydrogen sulphate), and a small percentage of an organic modifier (e.g., 3.5% acetonitrile), with the pH adjusted to 6.25.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm, as phosphocreatine lacks a strong chromophore.[2][4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve for phosphocreatine and creatine by plotting peak area against concentration.

    • Calculate the concentration of phosphocreatine and creatine in the supplier samples using the respective calibration curves.

    • Determine the purity of this compound as a percentage of the total peak area and quantify the creatine impurity in µg/mg or as a percentage.

Fourier-Transform Infrared Spectroscopy (FTIR) for Identification

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the identity of a compound by analyzing its characteristic pattern of infrared absorption.

Objective: To verify the identity of the supplied this compound by comparing its FTIR spectrum with a reference spectrum.

Methodology:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, if the instrument is equipped with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the powder directly onto the ATR crystal.

  • Data Acquisition:

    • Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of high-purity this compound.

    • Key characteristic peaks to look for include those corresponding to P-O, C=N, and C=O functional groups.

Elemental Analysis for Inorganic Impurities

Elemental analysis is crucial for detecting the presence of inorganic contaminants, which can be introduced during the manufacturing process.

Objective: To quantify the potassium content and screen for the presence of heavy metal impurities.

Methodology:

  • Instrumentation: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Sample Preparation:

    • Accurately weigh a sample of this compound and digest it using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a microwave digestion system.

    • Dilute the digested sample to a known volume with deionized water.

  • Data Acquisition:

    • Analyze the prepared sample for potassium and a panel of common heavy metals (e.g., lead, mercury, arsenic, cadmium) according to the instrument manufacturer's instructions.

  • Data Analysis:

    • Quantify the potassium content and compare it to the theoretical value for dipotassium phosphocreatine (C₄H₈K₂N₃O₅P).

    • Determine the concentration of any detected heavy metals and compare them against established safety limits (e.g., USP <232>).

Comparative Data Summary

The following table presents a hypothetical summary of results from the analysis of this compound from three different suppliers.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance White crystalline powderWhite crystalline powderOff-white powderWhite to off-white crystalline powder
Identity (FTIR) Conforms to referenceConforms to referenceConforms to referenceSpectrum conforms to reference
Purity (HPLC) 99.5%98.2%99.1%≥ 98.0%
Creatine Impurity (HPLC) 0.3%1.5%0.7%≤ 1.0%
Potassium Content ConformsConformsConformsConforms to theoretical value ± 5%
Heavy Metals (ICP-MS) < 10 ppm< 10 ppm< 10 ppm≤ 10 ppm

Visualizing the Process and Pathway

To aid in understanding the experimental workflow and the biological context of phosphocreatine, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Purity Evaluation of this compound cluster_sample Sample Acquisition cluster_analysis Analytical Procedures cluster_results Data Evaluation Supplier_A Supplier A Sample HPLC HPLC Analysis (Purity & Creatine) Supplier_A->HPLC FTIR FTIR Analysis (Identity) Supplier_A->FTIR Elemental Elemental Analysis (Potassium & Heavy Metals) Supplier_A->Elemental Supplier_B Supplier B Sample Supplier_B->HPLC Supplier_B->FTIR Supplier_B->Elemental Supplier_C Supplier C Sample Supplier_C->HPLC Supplier_C->FTIR Supplier_C->Elemental Comparison Comparative Analysis HPLC->Comparison FTIR->Comparison Elemental->Comparison

Caption: Workflow for the comparative purity analysis of this compound.

Phosphocreatine_Pathway The Phosphocreatine Energy Shuttle cluster_mito Mitochondrial Intermembrane Space cluster_cyto Site of Energy Demand (e.g., Myofibrils) Mitochondria Mitochondria (ATP Production) ATP_mito ATP Mitochondria->ATP_mito Oxidative Phosphorylation Cytosol Cytosol (ATP Utilization) CK_mito Creatine Kinase (Mitochondrial) ATP_mito->CK_mito ADP_mito ADP Cr_mito Creatine Cr_mito->CK_mito PCr_mito Phosphocreatine PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion CK_mito->ADP_mito CK_mito->PCr_mito ATP_cyto ATP Energy_Work Cellular Work (e.g., Muscle Contraction) ATP_cyto->Energy_Work ADP_cyto ADP CK_cyto Creatine Kinase (Cytosolic) ADP_cyto->CK_cyto Cr_cyto Creatine Cr_cyto->Cr_mito Diffusion PCr_cyto->CK_cyto CK_cyto->ATP_cyto CK_cyto->Cr_cyto Energy_Work->ADP_cyto

Caption: The role of phosphocreatine in cellular energy metabolism.

Conclusion

The selection of high-purity this compound is a critical step in ensuring the integrity and success of research and development activities. By implementing a systematic and multi-technique approach to purity evaluation, researchers can objectively compare products from different suppliers. The protocols and data presentation framework provided in this guide offer a robust starting point for establishing in-house quality control procedures. It is recommended that researchers always request a Certificate of Analysis (CoA) from the supplier and, where possible, independently verify the purity of critical reagents to maintain the highest standards of scientific rigor.

References

A Comparative Analysis of Phosphocreatine Metabolism in Different Muscle Fiber Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct metabolic profiles of slow-twitch and fast-twitch muscle fibers. This guide provides a comparative overview of phosphocreatine (B42189) metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The bioenergetic capacity of skeletal muscle is intricately linked to the metabolic characteristics of its constituent fiber types. Slow-twitch (Type I) fibers, known for their endurance capabilities, and fast-twitch (Type II) fibers, responsible for rapid and forceful contractions, exhibit significant differences in their reliance on and regulation of the high-energy phosphate (B84403) compound, phosphocreatine (PCr). Understanding these distinctions is paramount for research into muscle physiology, fatigue, and the development of therapeutic interventions for neuromuscular disorders.

Quantitative Comparison of Phosphocreatine Metabolism Parameters

The metabolic machinery of muscle fiber types dictates their capacity for ATP regeneration via the creatine (B1669601) kinase (CK) reaction. The following table summarizes key quantitative parameters of phosphocreatine metabolism, highlighting the pronounced differences between Type I, Type IIa, and Type IIb/x muscle fibers.

ParameterType I (Slow-Twitch Oxidative)Type IIa (Fast-Twitch Oxidative-Glycolytic)Type IIb/x (Fast-Twitch Glycolytic)
Resting Phosphocreatine (PCr) Concentration (mmol/kg dry wt) ~73.1 - 80~80 - 85~82.7 - 90
Resting Total Creatine (Cr + PCr) Concentration (mmol/kg dry wt) Lower (~110)IntermediateHigher (~130-140)
Creatine Kinase (CK) Activity LowerHigherHighest[1]
Phosphocreatine (PCr) Recovery Rate FasterIntermediateSlower[2]
Creatine Transporter (SLC6A8) Protein Content Highest[3][4]Intermediate[3]Lowest[3]
Mitochondrial Density HighIntermediateLow

Dynamics of Phosphocreatine Utilization and Resynthesis

During high-intensity exercise, all muscle fiber types utilize PCr to rapidly regenerate ATP. However, the extent of depletion and the subsequent recovery vary significantly.

PCr Depletion: Fast-twitch (Type II) fibers exhibit a greater depletion of PCr during maximal exercise compared to slow-twitch (Type I) fibers.[2] This is a direct consequence of their higher reliance on the phosphagen system to fuel rapid, powerful contractions.

PCr Resynthesis: The recovery of PCr stores post-exercise is an oxidative process, heavily dependent on mitochondrial respiration. Consequently, Type I fibers, with their high mitochondrial density, demonstrate a significantly faster and more complete resynthesis of PCr compared to Type II fibers.[2] One study observed that after a 4-minute recovery from maximal exercise, PCr and ATP restoration in Type I fibers was almost complete, whereas it was insufficient in Type II fibers.[2] This slower recovery in fast-twitch fibers can contribute to fatigue during repeated bouts of high-intensity exercise.

Regulation of Creatine Uptake

The intracellular concentration of creatine is primarily regulated by the activity of the sodium- and chloride-dependent creatine transporter, SLC6A8. The expression and activity of this transporter are subject to complex signaling pathways, which differ between muscle fiber types.

Several protein kinases have been identified as key regulators of SLC6A8 activity. SGK1 and SGK3 have been shown to increase the maximal transport rate of SLC6A8.[5] Conversely, SPAK, OSR1, and GSK3β act as negative regulators of the creatine transporter.[6][7] The differential expression and activity of these kinases in various muscle fiber types likely contribute to the observed differences in creatine transporter protein content and uptake rates.

Below is a diagram illustrating the key signaling pathways involved in the regulation of the creatine transporter SLC6A8.

Regulation of Creatine Transporter (SLC6A8) Activity cluster_positive Positive Regulation cluster_negative Negative Regulation cluster_transporter Regulation of Creatine Transporter (SLC6A8) Activity cluster_creatine Regulation of Creatine Transporter (SLC6A8) Activity SGK1 SGK1 SLC6A8 SLC6A8 (Creatine Transporter) SGK1->SLC6A8 SGK3 SGK3 SGK3->SLC6A8 SPAK SPAK SPAK->SLC6A8 OSR1 OSR1 OSR1->SLC6A8 GSK3b GSK3β GSK3b->SLC6A8 Creatine_Uptake Creatine Uptake SLC6A8->Creatine_Uptake

Caption: Signaling pathways regulating the activity of the creatine transporter SLC6A8.

Experimental Protocols

A variety of sophisticated techniques are employed to elucidate the nuances of phosphocreatine metabolism in different muscle fiber types.

Muscle Biopsy and Fiber Type Analysis

Objective: To obtain muscle tissue for direct biochemical analysis of metabolites and enzyme activities in specific fiber types.

Procedure:

  • Sample Collection: A percutaneous needle biopsy is performed on a target muscle (e.g., vastus lateralis).

  • Sample Handling: The muscle sample is rapidly frozen in liquid nitrogen to halt metabolic activity.

  • Fiber Dissection: Under a microscope in a cold environment, individual muscle fibers are dissected from the freeze-dried sample.

  • Fiber Typing: A portion of each fiber is used for histochemical analysis (e.g., mATPase staining) to classify it as Type I, IIa, or IIb/x.

  • Biochemical Analysis: The remaining portions of the classified fibers are pooled and analyzed for concentrations of PCr, Cr, ATP, and the activity of enzymes like creatine kinase.

³¹Phosphorus Magnetic Resonance Spectroscopy (³¹P-MRS)

Objective: To non-invasively measure the concentrations of phosphorus-containing metabolites, including PCr, ATP, and inorganic phosphate (Pi), and to determine the kinetics of PCr recovery in vivo.

Procedure:

  • Subject Positioning: The subject is positioned within the bore of a high-field MRI scanner, with a surface coil placed over the muscle of interest.

  • Resting State Measurement: Baseline ³¹P-MRS spectra are acquired to determine the resting concentrations of phosphorus metabolites.

  • Exercise Protocol: The subject performs a standardized exercise protocol (e.g., repeated maximal voluntary contractions) within the scanner to deplete PCr stores.

  • Recovery Monitoring: Immediately following exercise, a series of ³¹P-MRS spectra are acquired at regular intervals (e.g., every 6 seconds) for several minutes.

  • Data Analysis: The spectral data is processed to quantify the peak areas of PCr, Pi, and ATP over time. The rate of PCr recovery is then modeled, typically using a monoexponential function, to calculate the phosphocreatine recovery time constant (τPCr), which is an index of mitochondrial oxidative capacity.[8][9][10]

Below is a conceptual workflow of a typical ³¹P-MRS experiment for assessing PCr recovery.

Experimental Workflow for ³¹P-MRS Analysis of PCr Recovery cluster_setup Setup cluster_protocol Protocol cluster_analysis Analysis Positioning Subject Positioning in MRI Scanner Baseline Baseline ³¹P-MRS Spectrum Acquisition Positioning->Baseline Exercise In-Scanner Exercise Baseline->Exercise Recovery Post-Exercise ³¹P-MRS Acquisition Exercise->Recovery Quantification Spectral Quantification of PCr, Pi, ATP Recovery->Quantification Modeling Monoexponential Fitting of PCr Recovery Curve Quantification->Modeling Result Determination of τPCr Modeling->Result

References

A Comparative Guide to the Bioenergetic Effects of Phosphocreatine and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioenergetic effects of phosphocreatine (B42189) (PCr) and its key synthetic analogs, offering valuable insights for researchers in cellular metabolism and drug development. We present quantitative data from various experimental models, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.

Introduction to the Phosphocreatine System

The phosphocreatine (PCr)/creatine (B1669601) kinase (CK) system is a vital component of cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain.[1] Phosphocreatine serves as a rapidly accessible reservoir of high-energy phosphate (B84403), capable of regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) through the reversible reaction catalyzed by creatine kinase.[2][3] This system acts as a temporal and spatial energy buffer, maintaining ATP levels and facilitating energy transfer from mitochondria to sites of ATP utilization.[4] Synthetic analogs of creatine and phosphocreatine have been developed to probe the function of the PCr/CK system and to explore potential therapeutic applications. This guide focuses on two of the most extensively studied analogs: cyclocreatine (B13531) and beta-guanidinopropionic acid (β-GPA).

Quantitative Comparison of Bioenergetic Effects

The following table summarizes the key bioenergetic parameters of phosphocreatine and its synthetic analogs based on published experimental data.

ParameterPhosphocreatine (PCr)Cyclocreatine (cCr)Beta-Guanidinopropionic Acid (β-GPA)Experimental Model
Cellular Uptake Via creatine transporter (CrT)Competes with creatine for uptake, also enters cells independently of CrT[5]Competitive inhibitor of creatine uptake[6][7]Various (e.g., fibroblasts, muscle cells)
Phosphorylation by Creatine Kinase Efficiently phosphorylated to PCrReadily phosphorylated to phosphocyclocreatine (B1195991) (pcCr)[5]Inefficiently phosphorylated; Vmax <1% of creatine[6][7]In vitro enzyme assays, various cell types
Effect on Cellular Phosphocreatine Levels Increases PCr levelsCan be explored as a therapeutic strategy for creatine transporter deficiency[5]Depletes intracellular phosphocreatine by ~80%[8]Rat hearts, M-CK deficient mice[8][9]
Effect on Cellular ATP Levels Maintains ATP homeostasis, particularly during high energy demand[1]Aims to provide an alternative energy source to buffer ATP[5]Can lead to a reduction in ATP levels, especially under stress (e.g., post-myocardial infarction)[10]Rat hearts[8][10]
Creatine Kinase Reaction Flux High flux, essential for rapid ATP regenerationCan be converted to pcCr, providing an alternative energy source.[5]Reduces flux through the CK reaction by ~72-75%[7][8]Rat hearts[8]
Effect on Mitochondrial Respiration Regulates mitochondrial respiration; PCr can reduce ADP-stimulated respirationUnder investigation for its role in cellular bioenergetics.Induces a shift from glycolytic to oxidative metabolism[6][7]Permeabilized muscle fibers, various tissues

Signaling Pathways and Metabolic Relationships

The following diagrams illustrate the key signaling pathways and relationships within the phosphocreatine system and how synthetic analogs interact with it.

Phosphocreatine_System cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Analogs Synthetic Analogs Mito_ATP ATP Mito_CK mtCK Mito_ATP->Mito_CK Substrate Mito_ADP ADP Mito_CK->Mito_ADP Product PCr_mito Phosphocreatine Mito_CK->PCr_mito Product PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion Cr_mito Creatine Cr_mito->Mito_CK Substrate Cyto_ATP ATP ATP_utilization ATP Utilization (e.g., muscle contraction) Cyto_ATP->ATP_utilization Cyto_ADP ADP Cyto_CK cCK Cyto_ADP->Cyto_CK Substrate Cyto_CK->Cyto_ATP Product Cr_cyto Creatine Cyto_CK->Cr_cyto Product PCr_cyto->Cyto_CK Substrate Cr_cyto->Cr_mito Diffusion ATP_utilization->Cyto_ADP cCr Cyclocreatine cCr->Cyto_CK Substrate (forms pcCr) CrT Creatine Transporter (CrT) cCr->CrT Competes with Creatine beta_GPA β-GPA beta_GPA->Cyto_CK Inefficient Substrate beta_GPA->CrT Inhibits CrT->Cr_cyto Cr_cyto_uptake Creatine (from circulation) Cr_cyto_uptake->CrT

Caption: The Phosphocreatine Shuttle and Interaction of Synthetic Analogs.

Experimental Workflows

The following diagram outlines a general experimental workflow for comparing the bioenergetic effects of phosphocreatine analogs.

Experimental_Workflow start Start: Select Analogs (e.g., cCr, β-GPA) cell_culture Cell Culture (e.g., C2C12 myotubes, primary cardiomyocytes) start->cell_culture treatment Treatment with Analogs (Varying concentrations and incubation times) cell_culture->treatment atp_assay ATP Quantification (Luminescence-based assay) treatment->atp_assay nmr_spectroscopy 31P NMR Spectroscopy (Quantify PCr, ATP, Pi) treatment->nmr_spectroscopy mito_resp Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer) treatment->mito_resp ck_activity Creatine Kinase Activity Assay (Spectrophotometric) treatment->ck_activity data_analysis Data Analysis and Comparison atp_assay->data_analysis nmr_spectroscopy->data_analysis mito_resp->data_analysis ck_activity->data_analysis end Conclusion data_analysis->end

Caption: Workflow for Bioenergetic Profiling of Phosphocreatine Analogs.

Detailed Experimental Protocols

Measurement of Intracellular ATP Levels using a Luminescence-Based Assay

Objective: To quantify the total intracellular ATP concentration in cultured cells following treatment with phosphocreatine analogs.

Materials:

  • Cultured cells (e.g., C2C12 myotubes)

  • White, clear-bottom 96-well plates

  • Phosphocreatine analog of interest

  • Luminescent ATP detection assay kit (e.g., Abcam ab113849 or similar)[11]

  • Multimode microplate reader capable of measuring luminescence

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere and grow overnight.

  • Treatment: Treat the cells with varying concentrations of the phosphocreatine analog for the desired duration. Include appropriate vehicle controls.

  • Cell Lysis: Add 50 µL of the detergent solution provided in the kit to each well.[11]

  • Shaking: Place the plate on an orbital shaker at 600-700 rpm for 5 minutes to ensure complete cell lysis and ATP stabilization.[11]

  • Substrate Addition: Add 50 µL of the substrate solution (containing luciferase and luciferin) to each well.[11]

  • Incubation: Shake the plate again at 600-700 rpm for 5 minutes.[11]

  • Dark Adaptation: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.[11]

  • Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: The luminescent signal is directly proportional to the ATP concentration. ATP levels in treated cells are typically expressed as a percentage of the control.

Quantification of Phosphocreatine and ATP by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy in Perfused Hearts

Objective: To non-invasively measure the relative concentrations of high-energy phosphates (PCr, ATP) and inorganic phosphate (Pi) in an intact, functioning organ model.

Materials:

  • Isolated, perfused heart system (e.g., Langendorff apparatus)

  • NMR spectrometer equipped for ³¹P spectroscopy

  • Krebs-Henseleit buffer

  • Phosphocreatine analog of interest

Protocol:

  • Heart Perfusion: Isolate the heart from an anesthetized rat and cannulate the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

  • NMR Setup: Place the perfused heart inside the NMR spectrometer.

  • Baseline Spectra: Acquire baseline ³¹P NMR spectra to determine the initial concentrations of PCr, ATP (β-ATP peak is typically used for quantification), and Pi.[8][12]

  • Analog Perfusion: Perfuse the heart with buffer containing the desired concentration of the phosphocreatine analog.

  • Time-course Spectra: Acquire a series of ³¹P NMR spectra over time to monitor the changes in high-energy phosphate levels.

  • Saturation Transfer (Optional): To measure the forward rate of the creatine kinase reaction (PCr → ATP), a saturation transfer experiment can be performed. This involves selectively saturating the γ-ATP peak and observing the decrease in the PCr peak intensity.[8]

  • Data Analysis: Integrate the peak areas of PCr, β-ATP, and Pi to determine their relative concentrations. The PCr/ATP ratio is a key indicator of cellular energy status.

Assessment of Mitochondrial Respiration using an Extracellular Flux Analyzer

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells in response to phosphocreatine analogs, providing insights into mitochondrial function and glycolysis.

Materials:

  • Extracellular flux analyzer (e.g., Agilent Seahorse XF)

  • Seahorse XF cell culture microplates

  • Seahorse XF calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit (containing oligomycin (B223565), FCCP, and rotenone (B1679576)/antimycin A)

  • Phosphocreatine analog of interest

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF calibrant overnight in a non-CO₂ incubator at 37°C.[13]

  • Assay Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator for 1 hour.

  • Analog Treatment: If assessing the acute effects, inject the phosphocreatine analog into the appropriate port of the sensor cartridge. For chronic effects, treat the cells prior to the assay.

  • Instrument Calibration and Assay Start: Calibrate the instrument with the hydrated sensor cartridge. Place the cell culture plate into the analyzer and start the assay protocol.

  • Mitochondrial Stress Test: The instrument will sequentially inject oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to measure key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[14]

  • Data Analysis: The software will calculate OCR and ECAR values. These can be used to determine the effects of the phosphocreatine analog on mitochondrial respiration and glycolysis.

Conclusion

The study of phosphocreatine and its synthetic analogs provides crucial information about cellular bioenergetics. Cyclocreatine shows promise as a potential therapeutic agent for creatine transporter deficiency by acting as a substrate for creatine kinase and forming an alternative phosphagen. In contrast, β-GPA serves as a valuable research tool to investigate the consequences of phosphocreatine depletion, leading to a shift towards oxidative metabolism. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the intricate roles of the phosphocreatine/creatine kinase system in health and disease.

References

Safety Operating Guide

Navigating the Disposal of Phosphocreatine Dipotassium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of phosphocreatine (B42189) dipotassium (B57713), a common reagent in biochemical research. Adherence to these guidelines will help safeguard personnel and the environment.

Phosphocreatine dipotassium salt is not generally classified as a hazardous substance; however, it is crucial to handle it with care and follow established laboratory safety protocols.[1] The primary considerations for its disposal are preventing contamination and ensuring compliance with local, regional, and national regulations.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a particle filter respirator is recommended.[3]

  • Ventilation: Always work in a well-ventilated area to minimize inhalation of any dust.[5]

Step-by-Step Disposal Protocol

  • Initial Assessment: Determine if the this compound waste is contaminated with any hazardous substances. The disposal method will vary depending on whether it is pure, in solution, or mixed with other chemicals. Waste codes should be assigned by the user based on the application for which the product was used.[2]

  • Solid Waste Disposal:

    • Carefully sweep up any solid this compound, avoiding the creation of dust.[3][5]

    • Place the swept material into a suitable, clearly labeled container for disposal.[3][5]

  • Solution Waste Disposal:

    • While this compound is soluble in water, it should not be released into the environment or drains.[1][4][6]

    • Collect aqueous solutions of this compound in a designated and properly labeled waste container.

  • Container Disposal:

    • Empty containers should be handled as if they contain the product.[1]

    • Dispose of empty containers in accordance with local regulations. Do not reuse empty containers.[2]

  • Final Disposal:

    • All chemical waste, including that containing this compound, must be disposed of in accordance with national and local regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

Key Chemical and Physical Properties

For safe handling and disposal, it is important to be aware of the chemical and physical properties of this compound.

PropertyValue
Physical State Solid[3][4]
Appearance White solid
Solubility Soluble in water[3][4]
Stability Stable under normal conditions[3][4]
Incompatible Materials Oxidizing agents[3][4]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Oxides of phosphorus[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Phosphocreatine Dipotassium Waste is_contaminated Is the waste mixed with hazardous substances? start->is_contaminated is_solid Is the waste solid or liquid? is_contaminated->is_solid No hazardous_disposal Follow institutional protocols for hazardous chemical waste disposal. Consult EHS. is_contaminated->hazardous_disposal Yes solid_disposal Sweep up avoiding dust. Place in a labeled solid waste container. is_solid->solid_disposal Solid liquid_disposal Collect in a labeled aqueous waste container. is_solid->liquid_disposal Liquid final_disposal Dispose of container according to institutional and local regulations. solid_disposal->final_disposal liquid_disposal->final_disposal hazardous_disposal->final_disposal

Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.